2-Chloro-p-xylene
Description
Structure
3D Structure
Properties
IUPAC Name |
2-chloro-1,4-dimethylbenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9Cl/c1-6-3-4-7(2)8(9)5-6/h3-5H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KZNRNQGTVRTDPN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
26283-41-0 | |
| Record name | Poly(chloro-p-xylene) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=26283-41-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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DSSTOX Substance ID |
DTXSID9059125 | |
| Record name | Benzene, 2-chloro-1,4-dimethyl- | |
| Source | EPA DSSTox | |
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| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
140.61 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
95-72-7, 57030-73-6 | |
| Record name | Chloro-p-xylene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=95-72-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | 2-Chloro-p-xylene | |
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| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | p-Xylene, monochloro derivative | |
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| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0057030736 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Chloro-p-xylene | |
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| Record name | Benzene, 2-chloro-1,4-dimethyl- | |
| Source | EPA Chemicals under the TSCA | |
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| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Benzene, 2-chloro-1,4-dimethyl- | |
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| Record name | 2-chloro-p-xylene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.223 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | p-xylene, monochloro derivative | |
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| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.055.006 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2-CHLORO-P-XYLENE | |
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| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
2-Chloro-p-xylene CAS number and properties
An In-depth Technical Guide to 2-Chloro-p-xylene
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of this compound (CAS No: 95-72-7), a significant chemical intermediate in the synthesis of pharmaceuticals, pesticides, and dyes.[1][2] This document details its chemical and physical properties, safety and handling information, and key experimental protocols for its synthesis and analysis.
Chemical and Physical Properties
This compound, also known as 2,5-dimethylchlorobenzene, is a colorless to nearly colorless liquid.[3] Its fundamental properties are summarized below for easy reference.
| Property | Value | Source(s) |
| CAS Number | 95-72-7 | [3][4][5] |
| Molecular Formula | C₈H₉Cl | [3][4][6] |
| Molecular Weight | 140.61 g/mol | [3][4][6] |
| Appearance | Colorless to Almost colorless clear liquid | [3] |
| Boiling Point | 186 - 187 °C | [2][7][8][9] |
| Melting Point | 1.6 - 2 °C | [2][7][8][9] |
| Density | 1.049 g/mL at 25 °C | [7][8] |
| Refractive Index | 1.524 (at 20 °C) | [7][8] |
| Flash Point | 57 - 67 °C (153 - 152.6 °F) | [7][8] |
| Water Solubility | 42.1 mg/L | [7] |
| Vapor Pressure | 0.843 mm Hg | [7] |
| Synonyms | 2,5-Dimethylchlorobenzene, 1-Chloro-2,5-dimethylbenzene | [3][7] |
Safety and Hazard Information
This compound is classified as a flammable liquid and is harmful if swallowed or in contact with skin.[6][10] It is also a skin and eye irritant.[6][10] Appropriate personal protective equipment (PPE), including eye shields, gloves, and a suitable respirator, should be used when handling this chemical.[8]
| Hazard Class | GHS Classification | Hazard Statement(s) |
| Flammability | Flammable Liquid, Category 3 | H226: Flammable liquid and vapor |
| Acute Toxicity | Acute Toxicity, Oral, Category 4 | H302: Harmful if swallowed[6] |
| Skin Corrosion/Irritation | Skin Irritation, Category 2 | H315: Causes skin irritation[6] |
| Eye Damage/Irritation | Serious Eye Irritation, Category 2A | H319: Causes serious eye irritation[6] |
Experimental Protocols
Synthesis of this compound via Chlorination
This compound can be synthesized by the direct chlorination of p-xylene (B151628). To ensure that the primary product is the mono-chlorinated form and to minimize the formation of di-substituted products, the reaction is typically stopped at a low conversion rate (10-40%) of the starting p-xylene.[11]
Methodology:
-
Reaction Setup: A mixture of p-xylene, a solvent such as methylene (B1212753) chloride, and a catalyst system is prepared in a suitable reaction vessel.[11] The catalyst can be a Lewis acid like aluminum chloride or ferric chloride, sometimes with a co-catalyst like phenyl sulfide.[11][12]
-
Chlorination: Chlorine gas is bubbled through the reaction mixture at a controlled temperature, typically between 25 °C and 70 °C.[11]
-
Monitoring: The reaction progress is monitored by analyzing aliquots, for instance, using gas chromatography (GC), to determine the conversion of p-xylene.[11]
-
Workup: Once the desired conversion is achieved, the reaction is stopped. The crude product mixture is then washed, for example with water, to remove the catalyst and any acidic byproducts.[1]
-
Purification: Unreacted p-xylene and the solvent are removed by simple distillation.[11] The final product, this compound, can be further purified by vacuum distillation to achieve high purity (>98%).[11]
Analytical Method: Gas Chromatography (GC)
Gas chromatography is a standard method for analyzing the purity of this compound and monitoring reaction progress.
Methodology:
-
Sample Preparation: A dilute solution of the sample is prepared in a suitable solvent, such as carbon disulfide or methylene chloride.[13]
-
Instrumentation: A gas chromatograph equipped with a flame ionization detector (GC-FID) is commonly used.[13] For structural confirmation and identification of byproducts, a mass spectrometer (GC-MS) can be employed.[14]
-
Chromatographic Conditions:
-
Column: A suitable capillary column (e.g., a non-polar or semi-polar column) is chosen to separate xylene isomers and their chlorinated derivatives.
-
Carrier Gas: Helium or nitrogen is typically used as the carrier gas.
-
Temperature Program: An appropriate temperature gradient is established for the oven to ensure separation of all components.
-
Injector and Detector Temperature: The injector and detector are maintained at a high temperature to ensure vaporization of the sample and prevent condensation.
-
-
Data Analysis: The resulting chromatogram is analyzed to determine the retention times and peak areas of the components. Purity is calculated based on the relative peak areas.[3] The identity of the peaks can be confirmed by comparing retention times with known standards or by analyzing the mass spectra from a GC-MS system.
Reactivity and Applications
This compound serves as a versatile intermediate in organic synthesis.[2]
-
Pesticide and Pharmaceutical Synthesis: It is a key building block in the manufacturing of various pesticides and pharmaceuticals.[1][2]
-
Dye Production: The compound is also utilized in the synthesis of dyes and other chemical intermediates.[1]
-
Further Chlorination: It can be used as a precursor for the production of dichlorinated p-xylenes, such as 2,5-dichloro-p-xylene (B72462), by further reaction with chlorine in the presence of a catalyst like anhydrous ferric chloride.[11][15]
Visualized Workflows
The following diagrams illustrate the logical flow of the synthesis and analysis of this compound.
Caption: Logical workflow for the synthesis and purification of this compound.
Caption: General workflow for the GC analysis of this compound.
References
- 1. krc.cecri.res.in [krc.cecri.res.in]
- 2. Page loading... [guidechem.com]
- 3. This compound | CymitQuimica [cymitquimica.com]
- 4. discofinechem.com [discofinechem.com]
- 5. spectrumchemical.com [spectrumchemical.com]
- 6. Chloro-p-xylene | C8H9Cl | CID 32883 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. parchem.com [parchem.com]
- 8. 2-氯-1,4-二甲苯 ≥99.0% | Sigma-Aldrich [sigmaaldrich.com]
- 9. 2-Chloro-1,4-dimethylbenzene | 95-72-7 [chemicalbook.com]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. US4608448A - Process for producing 2,5-dichloro-p-xylene - Google Patents [patents.google.com]
- 12. US4010214A - Process for the preparation of 2,5-dichloro-p-xylene - Google Patents [patents.google.com]
- 13. osha.gov [osha.gov]
- 14. ANALYTICAL METHODS - Toxicological Profile for Xylene - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. 2,5-DICHLORO-P-XYLENE | 1124-05-6 [chemicalbook.com]
physical and chemical properties of 2-Chloro-p-xylene
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the physical and chemical properties of 2-Chloro-p-xylene, a key aromatic intermediate in the synthesis of various organic compounds. This document consolidates essential data, experimental protocols, and structural information to support research and development activities.
Chemical Identity and Physical Properties
This compound, also known as 2-chloro-1,4-dimethylbenzene, is a halogenated aromatic hydrocarbon. Its fundamental properties are summarized in the table below.
| Property | Value | Source(s) |
| Molecular Formula | C₈H₉Cl | [1] |
| Molecular Weight | 140.61 g/mol | [1] |
| CAS Number | 95-72-7 | [1] |
| Appearance | Colorless liquid | [2] |
| Density | 1.049 g/mL at 25 °C | [3] |
| Boiling Point | 186 °C | [3] |
| Melting Point | 2 °C | [3] |
| Flash Point | 67 °C (153 °F) - closed cup | [3] |
| Refractive Index | 1.524 (at 20 °C) | [3] |
| Water Solubility | 42.1 mg/L | [4] |
| Log P (octanol-water) | 3.86 | [4] |
Spectroscopic Data
Spectroscopic analysis is crucial for the identification and characterization of this compound. The following tables summarize its key spectral features.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR (Proton NMR)
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~7.0-7.2 | m | 3H | Aromatic protons |
| ~2.3 | s | 3H | Methyl protons |
| ~2.2 | s | 3H | Methyl protons |
¹³C NMR (Carbon-13 NMR)
| Chemical Shift (δ) ppm | Assignment |
| ~135-138 | Aromatic C (quaternary) |
| ~130-133 | Aromatic C-Cl |
| ~128-130 | Aromatic CH |
| ~126-128 | Aromatic CH |
| ~19-21 | Methyl carbons |
Note: Specific chemical shifts can vary slightly depending on the solvent and instrument used.
Infrared (IR) Spectroscopy
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3100-3000 | Medium | Aromatic C-H stretch |
| 3000-2850 | Medium | Aliphatic C-H stretch |
| 1600-1585 | Medium | Aromatic C-C stretch (in-ring) |
| 1500-1400 | Medium | Aromatic C-C stretch (in-ring) |
| 850-550 | Strong | C-Cl stretch |
Mass Spectrometry (MS)
| m/z | Relative Intensity | Assignment |
| 140 | High | [M]⁺ (Molecular ion) |
| 105 | Very High (Base Peak) | [M-Cl]⁺ |
| 77 | Medium | [C₆H₅]⁺ |
Chemical Properties and Reactivity
This compound undergoes typical reactions of an aromatic halide. The chlorine atom deactivates the aromatic ring towards electrophilic substitution, while the methyl groups are activating. The chlorine atom can be displaced through nucleophilic aromatic substitution under harsh conditions. The methyl groups can undergo oxidation or halogenation under specific reaction conditions.
A common reaction involving this compound is further chlorination. The position of the additional chloro group is directed by the existing substituents.
Experimental Protocols
Synthesis of this compound via Chlorination of p-Xylene (B151628)
This protocol describes the direct chlorination of p-xylene using a Lewis acid catalyst.
Materials:
-
p-Xylene
-
Anhydrous Ferric Chloride (FeCl₃) or Antimony Trichloride (SbCl₃)
-
Carbon Tetrachloride (CCl₄) or Perchloroethylene (as solvent)
-
Chlorine gas (Cl₂)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Apparatus for gas dispersion, reaction under anhydrous conditions, and distillation.
Procedure:
-
In a reaction vessel equipped with a stirrer, gas inlet tube, condenser, and a drying tube, a solution of p-xylene in the chosen solvent is prepared.
-
A catalytic amount of the Lewis acid (e.g., 0.01 parts per 1 part of p-xylene) is added to the mixture.[5]
-
The reaction mixture is stirred, and chlorine gas is bubbled through the solution at a controlled rate.[5]
-
The reaction temperature is maintained between 25 °C and 55 °C.[6] The reaction is exothermic, and cooling may be necessary.
-
The progress of the reaction can be monitored by gas chromatography (GC) to determine the ratio of starting material to the chlorinated products.
-
Upon completion, the reaction mixture is purged with an inert gas (e.g., nitrogen) to remove excess chlorine and hydrogen chloride.
-
The catalyst is removed by filtration.
-
The organic layer is washed with water and dried over anhydrous sodium sulfate.
-
The solvent is removed by distillation.
-
The crude product is then purified by fractional distillation under reduced pressure to yield this compound.
Electrochemical Synthesis of this compound
An alternative, environmentally cleaner method involves the two-phase electrolysis of p-xylene.[7][8]
Materials and Equipment:
-
p-Xylene
-
Aqueous Hydrochloric Acid (2 M)
-
Precious metal oxide coated titanium anode
-
Graphite (B72142) cathode
-
Divided electrochemical cell
-
Stirrer
-
Power supply for galvanostatic electrolysis
-
Ether for extraction
-
Anhydrous Sodium Sulfate
Procedure:
-
A divided electrochemical cell is set up with the precious metal oxide coated titanium anode in the anode compartment and the graphite cathode in the cathode compartment.[7]
-
The anolyte consists of a two-phase system: an aqueous solution of 2 M HCl and p-xylene.[7] The catholyte is 2 M HCl.
-
The anolyte is stirred vigorously to create an emulsion.[7]
-
A constant current is applied (galvanostatic conditions) to initiate the electrolysis. The reaction is typically carried out at a controlled temperature (e.g., 5 °C).[7]
-
After the passage of a calculated amount of charge, the electrolysis is stopped.
-
The organic layer is separated, and the aqueous layer is extracted with ether.[7]
-
The combined organic layers are washed with water and dried over anhydrous sodium sulfate.[7]
-
The solvent is evaporated, and the resulting mixture of chlorinated p-xylenes is purified by fractional distillation.[7]
Mandatory Visualization
The following diagram illustrates the logical workflow for the synthesis and purification of this compound via the chemical chlorination route.
Caption: Workflow for the chemical synthesis and purification of this compound.
References
- 1. Chloro-p-xylene | C8H9Cl | CID 32883 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. parchem.com [parchem.com]
- 3. 2,5-DICHLORO-P-XYLENE(1124-05-6) 1H NMR spectrum [chemicalbook.com]
- 4. 2,5-DICHLORO-P-XYLENE(1124-05-6) 13C NMR [m.chemicalbook.com]
- 5. US3928478A - Chlorination of xylene - Google Patents [patents.google.com]
- 6. US4010214A - Process for the preparation of 2,5-dichloro-p-xylene - Google Patents [patents.google.com]
- 7. krc.cecri.res.in [krc.cecri.res.in]
- 8. researchgate.net [researchgate.net]
An In-depth Technical Guide to 2-Chloro-p-xylene: Molecular Structure and Properties
This guide provides a comprehensive overview of the molecular structure, weight, and key chemical properties of 2-Chloro-p-xylene (B1217518). It is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis. The document includes a summary of its physicochemical data, detailed experimental protocols for its synthesis, and a visualization of its molecular structure.
Molecular Structure and Identification
This compound, also known by its IUPAC name 2-chloro-1,4-dimethylbenzene, is an organic compound.[1] Its structure consists of a benzene (B151609) ring substituted with two methyl groups at positions 1 and 4 (para-xylene) and a chlorine atom at position 2. The molecular formula for this compound is C₈H₉Cl.[1][2][3][4]
Physicochemical Data
The following table summarizes the key quantitative data for this compound.
| Property | Value | Source |
| Molecular Formula | C₈H₉Cl | [1][2][3][4] |
| Molecular Weight | 140.61 g/mol | [1][2][3][5] |
| Monoisotopic Mass | 140.03928 Da | [4] |
| CAS Number | 95-72-7 | [1][2] |
| Appearance | Colorless to Almost colorless clear liquid | [2] |
| Melting Point | 2 °C | |
| Purity | >98.0% (GC) | [2] |
| Linear Formula | (CH₃)₂C₆H₃Cl | [3] |
Molecular Visualization
The two-dimensional chemical structure of this compound is depicted in the diagram below.
Caption: Molecular structure of this compound (C₈H₉Cl).
Experimental Protocols for Synthesis
Detailed methodologies for the synthesis of this compound are outlined below. These protocols are based on established chemical and electrochemical methods.
This method utilizes an electrochemical process to chlorinate p-xylene (B151628).[6][7]
-
Apparatus: A one-liter capacity divided glass cell with provisions for a porous diaphragm, electrodes, a stirrer, and a thermometer.
-
Anode: Precious metal oxide coated over titanium.
-
Cathode: Rectangular graphite (B72142) sheet placed on both sides of the anode within the porous diaphragm.
-
Reactants:
-
p-xylene (L.R. grade)
-
Aqueous 2 M HCl (as supporting electrolyte and Cl⁻ source)
-
-
Procedure:
-
The organic phase consists of 20 g of neat p-xylene.
-
The aqueous phase is 2 M HCl.
-
Electrochemical chlorination is conducted under galvanostatic conditions at varying charges (1F, 2F, 4F, 6F, and 8F per mole of p-xylene).
-
The experiments are carried out at two different temperatures, 278 K and 303 K, with and without stirring.
-
A current density of 5 A.dm⁻² is maintained in all experiments, with an anode area of 100 cm².
-
Following electrolysis, the reaction products are extracted with ether.
-
The ethereal layer is washed with ice-cold water and dried over anhydrous sodium sulfate.
-
The solvent is removed by distillation, and the resulting residue is analyzed by High-Performance Liquid Chromatography (HPLC).
-
-
Outcome: This process yields a mixture of mono- and dichloro-p-xylene. Stirring the electrolyte at 300 rpm at 278 K can result in a 68% yield of this compound.[6]
This protocol describes the production of this compound through the direct reaction of p-xylene with chlorine gas in the presence of a catalyst.[8]
-
Apparatus: A reaction vessel suitable for gas bubbling and temperature control.
-
Reactants:
-
p-xylene (42.4 grams)
-
Phenyl sulfide (B99878) (0.1 gram) - Co-catalyst
-
Aluminum chloride (0.1 gram) - Catalyst
-
Methylene (B1212753) chloride (100 ml) - Solvent
-
Chlorine gas
-
-
Procedure:
-
A mixture of p-xylene, phenyl sulfide, aluminum chloride, and methylene chloride is prepared in the reaction vessel at room temperature.
-
Chlorine gas is bubbled through the mixture.
-
The reaction is continued until approximately 26% of the p-xylene is converted to this compound.
-
Unreacted p-xylene and methylene chloride are separated from the product by distillation.
-
-
Alternative Catalysts: Ferric chloride can also be used as a chlorination catalyst for this reaction.[8]
The following diagram illustrates the logical workflow for the synthesis and purification of this compound.
Caption: General workflow for the synthesis and purification of this compound.
References
- 1. Chloro-p-xylene | C8H9Cl | CID 32883 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound | CymitQuimica [cymitquimica.com]
- 3. discofinechem.com [discofinechem.com]
- 4. PubChemLite - this compound (C8H9Cl) [pubchemlite.lcsb.uni.lu]
- 5. This compound 98.0+%, TCI America™ | Fisher Scientific [fishersci.ca]
- 6. krc.cecri.res.in [krc.cecri.res.in]
- 7. researchgate.net [researchgate.net]
- 8. US4608448A - Process for producing 2,5-dichloro-p-xylene - Google Patents [patents.google.com]
An In-depth Technical Guide to the Synthesis of 2-Chloro-p-xylene from p-Xylene
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the primary synthetic routes for the preparation of 2-Chloro-p-xylene (B1217518) from p-xylene (B151628). The document details two key methodologies: electrochemical synthesis and traditional electrophilic aromatic substitution using Lewis acid catalysts. It includes detailed experimental protocols, a comparative analysis of the methods, and workflow visualizations to support laboratory implementation.
Introduction
This compound is a valuable chemical intermediate in the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals. Its synthesis primarily involves the direct, selective chlorination of the aromatic ring of p-xylene. The methyl groups of p-xylene are ortho, para-directing activators for electrophilic aromatic substitution. Since the para positions are blocked, chlorination occurs at one of the two equivalent ortho positions, leading to the formation of this compound. Controlling the reaction to favor mono-substitution and prevent the formation of di- and poly-chlorinated byproducts is a key challenge. This guide explores two effective methods to achieve this transformation.
Comparative Synthesis Data
The following table summarizes the quantitative data for the different synthetic methods for producing this compound.
| Parameter | Electrochemical Synthesis | Lewis Acid Catalyzed Chlorination |
| Chlorinating Agent | Hypochlorous acid (HOCl), generated in situ from HCl | Molecular chlorine (Cl₂) |
| Catalyst/Anode | Precious metal oxide coated titanium (TSIA) | Lewis acids (e.g., FeCl₃, AlCl₃, SbCl₅)[1] |
| Reaction Temperature | 278 K (5 °C)[2] | 60 to 120 °C[3] |
| Solvent/Electrolyte | Aqueous 2 M HCl / p-xylene (two-phase)[2] | Perchloroethylene, Carbon Tetrachloride[3] |
| Yield of this compound | 68%[2] | Variable; depends on Cl₂ stoichiometry |
| Key Byproducts | 2,5-dichloro-p-xylene (B72462), multi-chlorinated products[2] | 2,5-dichloro-p-xylene, other isomers, poly-chlorinated xylenes[4] |
| Selectivity | Good for mono-chlorination[2] | Can be difficult to control; risk of over-chlorination |
Experimental Protocols
Method 1: Electrochemical Synthesis
This method offers a high-yield and selective route to this compound through a two-phase electrolysis system. The reaction proceeds via the in-situ generation of hypochlorous acid (HOCl) from the electrolysis of aqueous hydrochloric acid, which then acts as the chlorinating agent.[2]
Experimental Protocol:
-
Cell Assembly: A divided electrochemical cell is used with a precious metal oxide coated titanium sheet as the anode and a suitable cathode.
-
Electrolyte and Reactant Preparation: The anolyte consists of 20 g of p-xylene and aqueous 2 M HCl, which serves as both the supporting electrolyte and the chloride source. The catholyte is also 2 M HCl. The two phases in the anolyte are vigorously stirred to create an emulsion.[2]
-
Electrolysis: The electrolysis is conducted under galvanostatic conditions (constant current). The cell is maintained at a temperature of 278 K (5 °C) using a cooling bath. The anolyte is stirred at a rate of 300 rpm. A total charge of four Faradays is passed for the reaction.[2]
-
Work-up and Product Isolation:
-
After electrolysis, the reaction mixture is transferred to a separatory funnel.
-
The organic layer is extracted with diethyl ether.
-
The ethereal layer is washed with ice-cold water to remove any remaining acid.
-
The organic layer is dried over anhydrous sodium sulfate.
-
The ether is removed by distillation.
-
-
Purification and Analysis: The resulting residue, containing this compound and byproducts like 2,5-dichloro-p-xylene, is purified by fractional distillation. The product composition and purity are determined by High-Performance Liquid Chromatography (HPLC) and NMR spectroscopy.[2]
Method 2: Lewis Acid Catalyzed Chlorination
This classical method involves the direct reaction of p-xylene with molecular chlorine in the presence of a Lewis acid catalyst. Lewis acids, such as ferric chloride (FeCl₃), polarize the Cl-Cl bond, making the chlorine a more potent electrophile for aromatic substitution. While effective, controlling the degree of chlorination to favor the mono-substituted product is critical and is typically managed by controlling the stoichiometry of the chlorine gas.
Experimental Protocol:
-
Reactor Setup: A reaction flask equipped with a magnetic stirrer, a gas inlet tube for chlorine, a condenser, and a gas outlet leading to a trap (e.g., a sodium hydroxide (B78521) solution to neutralize excess chlorine and HCl gas) is assembled. The reaction should be carried out in a well-ventilated fume hood.
-
Reactant and Catalyst Charging: The flask is charged with p-xylene and a suitable solvent, such as perchloroethylene or carbon tetrachloride. A catalytic amount of anhydrous ferric chloride (approximately 1% by weight of p-xylene) is added.[3]
-
Chlorination Reaction:
-
The mixture is stirred vigorously.
-
Chlorine gas is bubbled through the mixture at a controlled rate. To favor mono-chlorination, approximately one molar equivalent of chlorine should be used.
-
The reaction is exothermic, and the temperature should be maintained between 60-80 °C by regulating the chlorine addition rate and using external cooling if necessary.[3]
-
-
Reaction Monitoring: The progress of the reaction can be monitored by gas chromatography (GC) to determine the relative amounts of p-xylene, this compound, and di-chlorinated products. The reaction is stopped when the desired conversion of p-xylene is achieved.
-
Work-up and Product Isolation:
-
After the reaction is complete, the mixture is cooled to room temperature.
-
The catalyst is removed by washing the reaction mixture with water and then a dilute solution of sodium bicarbonate to neutralize any remaining acid.
-
The organic layer is separated and dried over a suitable drying agent (e.g., anhydrous magnesium sulfate).
-
-
Purification: The solvent is removed by distillation. The crude product, a mixture of unreacted p-xylene, this compound, and other chlorinated xylenes, is then purified by fractional distillation under reduced pressure.
Visualized Workflows and Mechanisms
The following diagrams illustrate the chemical pathways and experimental procedures described in this guide.
Caption: General mechanism for the Lewis acid-catalyzed chlorination of p-xylene.
Caption: Step-by-step workflow for the electrochemical synthesis of this compound.
Caption: Experimental workflow for the synthesis of this compound using a Lewis acid catalyst.
References
An In-depth Technical Guide to the Electrophilic Substitution Reactions of 2-Chloro-p-xylene
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the electrophilic substitution reactions of 2-chloro-p-xylene (B1217518). Due to the presence of competing directing groups—an activating, ortho-para directing methyl group and a deactivating, ortho-para directing chloro group—the regioselectivity of these reactions is a subject of significant interest in synthetic organic chemistry. This document details the theoretical basis for predicting reaction outcomes and provides available experimental data and protocols for nitration, halogenation, sulfonation, and Friedel-Crafts reactions of this compound. The information presented herein is intended to be a valuable resource for researchers and professionals involved in the synthesis of complex organic molecules and drug development.
Introduction: The Structural and Electronic Landscape of this compound
This compound, also known as 1-chloro-2,5-dimethylbenzene, is an aromatic compound featuring a benzene (B151609) ring substituted with two methyl groups in a para configuration and a chlorine atom at the 2-position. The reactivity and regioselectivity of this molecule in electrophilic aromatic substitution (EAS) reactions are governed by the interplay of the electronic effects of its substituents.
-
Methyl Groups (-CH₃): These are activating groups that donate electron density to the aromatic ring through an inductive effect and hyperconjugation. They are ortho, para-directors.
-
Chlorine Atom (-Cl): This is a deactivating group due to its strong inductive electron-withdrawing effect (-I). However, it possesses lone pairs of electrons that can be donated to the ring through resonance (+R), making it an ortho, para-director.[1][2]
The positions on the this compound ring available for substitution are C3, C4, and C6. The directing effects of the substituents on these positions are as follows:
-
Position 3: Ortho to the chlorine atom and meta to both methyl groups.
-
Position 4: Para to the chlorine atom and ortho to the C1-methyl group.
-
Position 6: Ortho to the C1-methyl group and meta to the chlorine and C4-methyl groups.
The activating methyl groups will strongly favor substitution at the positions ortho and para to them, while the deactivating chloro group will direct incoming electrophiles to its ortho and para positions, albeit at a reduced rate compared to benzene. The overall outcome of an electrophilic attack will be determined by the dominant directing effect.
Nitration of this compound
The introduction of a nitro group (-NO₂) onto the aromatic ring is a fundamental electrophilic substitution reaction. The regioselectivity is dictated by the combined directing effects of the chloro and methyl substituents.
Predicted Regioselectivity
The activating methyl groups at positions 1 and 4 strongly direct incoming electrophiles to the ortho and para positions. The chlorine at position 2 also directs ortho and para. The positions activated by the methyl groups are 3, 5, and 6. The positions activated by the chlorine group are 3 and 5. Position 5 is sterically hindered by the adjacent methyl group. Therefore, substitution is most likely to occur at positions 3 and 6, which are ortho to the activating methyl groups. However, position 4 is para to the deactivating chloro group, which can also influence the outcome. Synthesis data indicates that the primary product of the nitration of this compound is 1-chloro-2,5-dimethyl-4-nitrobenzene .[3][4] This suggests that the directing effect of the C1-methyl group to its ortho position (C6) and the C4-methyl group to its ortho position (C3) is significant, with the nitro group ultimately favoring the position para to the chlorine atom.
Experimental Data
| Product | Position of Nitration | Reference |
| 1-Chloro-2,5-dimethyl-4-nitrobenzene | 4 | [3][4] |
Experimental Protocol (Representative)
The following is a representative experimental protocol for the nitration of an activated aromatic compound, which can be adapted for this compound.[5][6]
Materials:
-
This compound
-
Concentrated Nitric Acid (HNO₃)
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Ice
-
Dichloromethane (B109758) (or other suitable solvent)
-
Sodium Bicarbonate solution (saturated)
-
Anhydrous Magnesium Sulfate
Procedure:
-
In a flask equipped with a magnetic stirrer and a dropping funnel, cool a mixture of concentrated sulfuric acid and concentrated nitric acid (typically a 1:1 or 2:1 molar ratio) in an ice bath to 0-5 °C.
-
Slowly add this compound to the cooled nitrating mixture with constant stirring, maintaining the temperature below 10 °C.
-
After the addition is complete, allow the reaction mixture to stir at room temperature for a specified time (e.g., 1-2 hours) to ensure complete reaction.
-
Carefully pour the reaction mixture onto crushed ice to quench the reaction.
-
Extract the product into an organic solvent like dichloromethane.
-
Wash the organic layer with water and then with a saturated sodium bicarbonate solution to neutralize any remaining acid.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure to obtain the crude product.
-
The product can be purified by recrystallization or chromatography.
Halogenation of this compound
Further halogenation, particularly chlorination, of this compound is an important reaction for the synthesis of polychlorinated aromatic compounds.
Predicted Regioselectivity
Similar to nitration, the directing effects of the methyl and chloro groups will determine the position of further halogenation. Both are ortho-para directors. The most likely position for substitution is para to the existing chlorine atom, at the C5 position, which is also ortho to the C4-methyl group. This leads to the formation of 2,5-dichloro-p-xylene . Further chlorination can also occur.
Experimental Data
The chlorination of p-xylene (B151628) is a well-studied industrial process that first yields this compound, which is then further chlorinated to 2,5-dichloro-p-xylene.[7][8] This provides strong evidence for the regioselectivity of the chlorination of this compound.
| Reactant | Reagents | Major Product | Reference |
| This compound | Cl₂, Lewis Acid (e.g., FeCl₃, AlCl₃) | 2,5-Dichloro-p-xylene | [7][8] |
Experimental Protocol (Representative)
The following protocol is based on patented industrial processes for the chlorination of xylenes (B1142099).[7][8]
Materials:
-
This compound
-
Chlorine gas (Cl₂)
-
Lewis acid catalyst (e.g., anhydrous ferric chloride or aluminum chloride)
-
An inert solvent (e.g., carbon tetrachloride or excess this compound)
Procedure:
-
Dissolve this compound in an inert solvent in a reaction vessel protected from light.
-
Add a catalytic amount of the Lewis acid.
-
Bubble chlorine gas through the solution at a controlled rate. The reaction is typically carried out at a temperature between 20 °C and 70 °C.
-
Monitor the reaction progress by techniques such as gas chromatography (GC).
-
Upon completion, stop the chlorine flow and purge the system with an inert gas to remove excess chlorine and HCl.
-
Wash the reaction mixture with water and a dilute solution of sodium bicarbonate to remove the catalyst and any remaining acid.
-
Dry the organic layer and remove the solvent to obtain the crude product, which can be purified by distillation or recrystallization.
Sulfonation of this compound
Sulfonation involves the introduction of a sulfonic acid group (-SO₃H) onto the aromatic ring. Direct experimental data for the sulfonation of this compound is limited in the scientific literature. However, the regioselectivity can be predicted based on the known directing effects and studies on the sulfonation of related xylene derivatives.[9][10]
Predicted Regioselectivity
The sulfonation of xylenes is a reversible reaction, and the product distribution can be influenced by thermodynamic control.[11] Based on the directing effects of the methyl and chloro groups, the sulfonic acid group is expected to substitute at the positions most activated by the methyl groups and not significantly hindered. The most probable product would be This compound-4-sulfonic acid , where the sulfonyl group is para to the chlorine and ortho to a methyl group.
Experimental Protocol (Conceptual)
The following is a conceptual protocol for the sulfonation of this compound, based on general methods for the sulfonation of aromatic hydrocarbons.
Materials:
-
This compound
-
Fuming Sulfuric Acid (H₂SO₄ with dissolved SO₃) or concentrated Sulfuric Acid
-
Ice
-
Sodium Chloride
Procedure:
-
In a reaction flask, carefully add this compound to fuming sulfuric acid at a low temperature (e.g., 0-10 °C) with vigorous stirring.
-
After the addition, the reaction mixture is typically stirred at room temperature or gently heated for several hours to ensure completion.
-
The reaction is quenched by carefully pouring the mixture onto ice.
-
The sulfonic acid product can often be precipitated from the aqueous solution by the addition of sodium chloride (salting out).
-
The solid product is collected by filtration, washed with a saturated sodium chloride solution, and can be purified by recrystallization.
Friedel-Crafts Reactions of this compound
Friedel-Crafts reactions, including alkylation and acylation, are important C-C bond-forming reactions. Specific experimental data for the Friedel-Crafts reactions of this compound are scarce. The predictions and protocols provided are based on the general understanding of these reactions with substituted benzenes.[12]
Predicted Regioselectivity
The strong activation by the two methyl groups is expected to overcome the deactivating effect of the chlorine atom. The substitution will be directed to the positions ortho to the methyl groups. The most likely position for acylation or alkylation is the C6 position, which is ortho to the C1-methyl group and meta to the deactivating chloro group. Steric hindrance might favor substitution at the C3 position, which is ortho to the C4-methyl group and ortho to the chloro group.
Experimental Protocol (Conceptual for Acylation)
The following is a conceptual protocol for the Friedel-Crafts acylation of this compound.
Materials:
-
This compound
-
An acyl chloride (e.g., acetyl chloride) or acid anhydride
-
Anhydrous Aluminum Chloride (AlCl₃)
-
An inert solvent (e.g., dichloromethane or carbon disulfide)
-
Hydrochloric Acid (dilute)
-
Ice
Procedure:
-
In a flask equipped with a reflux condenser and a dropping funnel, suspend anhydrous aluminum chloride in a dry, inert solvent.
-
Cool the suspension in an ice bath and slowly add the acyl chloride.
-
To this mixture, add this compound dropwise while maintaining the low temperature.
-
After the addition, allow the reaction to stir at room temperature or with gentle heating until the reaction is complete.
-
Quench the reaction by carefully pouring the mixture into a beaker containing ice and dilute hydrochloric acid.
-
Separate the organic layer, wash it with water and a dilute base (e.g., sodium bicarbonate solution), and dry it over an anhydrous salt.
-
Remove the solvent to yield the crude product, which can be purified by distillation or chromatography.
Visualizing Reaction Pathways and Directing Effects
To better understand the logical relationships in the electrophilic substitution of this compound, the following diagrams are provided.
Caption: Directing effects of substituents on this compound.
References
- 1. websites.umich.edu [websites.umich.edu]
- 2. researchgate.net [researchgate.net]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. chemguide.co.uk [chemguide.co.uk]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. Solved Identifying Directing Effects for Disubstituted and | Chegg.com [chegg.com]
- 9. researchgate.net [researchgate.net]
- 10. scbt.com [scbt.com]
- 11. masterorganicchemistry.com [masterorganicchemistry.com]
- 12. krc.cecri.res.in [krc.cecri.res.in]
An In-depth Technical Guide to the Solubility and Stability of 2-Chloro-p-xylene
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Chloro-p-xylene (B1217518), also known as 1-chloro-2,5-dimethylbenzene, is an aromatic hydrocarbon with the chemical formula C₈H₉Cl. It serves as a key intermediate in the synthesis of various organic compounds, including pharmaceuticals, agrochemicals, and dyes. A thorough understanding of its solubility and stability is paramount for its effective use in chemical synthesis, formulation development, and for assessing its environmental fate and toxicological profile. This technical guide provides a comprehensive overview of the available data on the solubility and stability of this compound, detailed experimental protocols for their determination, and visual representations of key workflows.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in Table 1. These properties are fundamental to understanding its behavior in various systems.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₈H₉Cl | [1] |
| Molecular Weight | 140.61 g/mol | [1][2] |
| CAS Number | 95-72-7 | [3] |
| Appearance | Colorless liquid | [3] |
| Melting Point | 2 °C | [3] |
| Boiling Point | 186 °C | [3] |
| Density | 1.049 g/mL at 25 °C | [3] |
| Flash Point | 67 °C (closed cup) | [3] |
| log P (octanol-water) | 3.86 | [2] |
Solubility
The solubility of a compound is a critical parameter that influences its absorption, distribution, and formulation. This compound is a non-polar compound, and its solubility is dictated by the principle of "like dissolves like."
Aqueous Solubility
This compound exhibits low solubility in water.
Table 2: Aqueous Solubility of this compound
| Parameter | Value | Temperature | Method | Reference |
| Water Solubility | 42.1 mg/L | Not Specified | Not Specified | [2] |
Solubility in Organic Solvents
This compound is expected to be soluble in a wide range of organic solvents. While comprehensive quantitative data is limited in the public domain, qualitative information and data for similar compounds suggest good solubility in common organic solvents.
Table 3: Solubility of this compound in Organic Solvents
| Solvent | Quantitative Solubility | Qualitative Solubility | Reference |
| Chloroform | Data not available | Soluble | Not Specified |
| Ethyl Acetate | Data not available | Soluble | Not Specified |
| Ethanol | Data not available | Good solubility expected | [6] |
| Acetone | Data not available | Good solubility expected | [6] |
| Diethyl Ether | Data not available | Good solubility expected | [6] |
| Toluene | Data not available | Miscible expected | [7] |
| Methanol | Data not available | Soluble expected | [8][9] |
The miscibility of xylene isomers with various organic solvents is well-documented, and it is anticipated that this compound would exhibit similar behavior.[7]
Stability
The chemical stability of this compound is a crucial factor in its handling, storage, and application. As a chlorinated aromatic hydrocarbon, its stability is influenced by factors such as temperature, light, pH, and the presence of oxidizing or reducing agents.
General Stability Profile
Simple aromatic halogenated organic compounds are generally considered to be very unreactive. Their reactivity tends to decrease with an increased degree of halogen substitution for hydrogen atoms. However, they can be incompatible with strong oxidizing and reducing agents, as well as with amines, nitrides, azo/diazo compounds, alkali metals, and epoxides.
Degradation Pathways
While specific quantitative stability data for this compound is scarce, potential degradation pathways can be inferred from studies on related compounds.
-
Hydrolysis: Chlorinated aromatic compounds can undergo hydrolysis, although the rate is generally slow under neutral environmental conditions. The presence of functional groups that are susceptible to hydrolysis is not a prominent feature of the this compound structure.[10] OECD Guideline 111 provides a framework for assessing hydrolysis as a function of pH.[11][12][13][14]
-
Photodegradation: Exposure to light, particularly UV radiation, can induce the degradation of aromatic hydrocarbons. Studies on xylene isomers have shown that photodegradation can proceed through photo-isomerization, photodecomposition, and photo-oxidation, leading to the formation of other aromatic compounds, alkanes, and carbonyls.[15][16] The presence of a chlorine atom may influence the rate and products of photodegradation.
-
Thermal Decomposition: When heated to decomposition, this compound is expected to emit acrid smoke and irritating fumes.[17] The thermal decomposition of chlorinated polymers is known to produce hydrogen chloride and other reactive species that can affect the degradation pathways of other organic compounds present.[18]
-
Biodegradation: While p-xylene (B151628) is considered recalcitrant to biodegradation, some microbial strains are capable of degrading it. The degradation pathways often involve oxidation of a methyl group. The presence of the chlorine atom in this compound may affect its biodegradability.
Table 4: Stability Profile of this compound (Inferred)
| Condition | Expected Stability | Potential Degradation Products |
| Hydrolysis (pH 4, 7, 9) | Expected to be hydrolytically stable | Hydroxylated derivatives (low yield) |
| Photolysis (UV light) | Susceptible to degradation | Isomers, other aromatic compounds, alkanes, carbonyls |
| Thermal Stress | Stable at moderate temperatures; decomposes at high temperatures | Hydrogen chloride, various hydrocarbons, soot |
| Oxidation | Susceptible to strong oxidizing agents | Oxidized aromatic compounds, ring-opening products |
| Reduction | Susceptible to strong reducing agents | Dechlorinated products (p-xylene) |
Experimental Protocols
Detailed and standardized protocols are essential for obtaining reliable and comparable data on solubility and stability. The following sections outline methodologies based on established guidelines, such as those from the Organisation for Economic Co-operation and Development (OECD).
Solubility Determination
The choice of method for determining solubility depends on the expected solubility range of the substance.
This method is suitable for determining the aqueous solubility of substances like this compound.
-
Preparation: Add an excess amount of this compound to a flask containing high-purity water.
-
Equilibration: Agitate the flask at a constant temperature (e.g., 20 ± 0.5 °C) for a sufficient period to reach equilibrium (e.g., 24-48 hours).[4] A preliminary test can help determine the necessary equilibration time.[19][20][21]
-
Phase Separation: Allow the mixture to stand at the same constant temperature to allow for the separation of undissolved this compound. Centrifugation may be used to facilitate this process.
-
Sampling: Carefully withdraw an aliquot of the clear aqueous supernatant.
-
Analysis: Determine the concentration of this compound in the aliquot using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Gas Chromatography (GC) with a suitable detector.
-
Replicates: Perform the determination in at least triplicate.
While likely not necessary for the aqueous solubility of this compound, this method is suitable for substances with very low solubility.
-
Column Preparation: A column is packed with an inert support material coated with an excess of the test substance.
-
Elution: Water is passed through the column at a slow, constant flow rate.
-
Fraction Collection: The eluate is collected in fractions.
-
Analysis: The concentration of the test substance in each fraction is determined.
-
Solubility Determination: The plateau of the concentration curve represents the saturation solubility.
A general procedure for determining solubility in organic solvents is as follows:[22][23][24][25]
-
Preparation: Weigh a known amount of this compound into a vial.
-
Solvent Addition: Add a measured volume of the organic solvent to the vial.
-
Dissolution: Agitate the mixture at a constant temperature until the solid is completely dissolved. If it does not dissolve, add more solvent incrementally, recording the total volume used.
-
Calculation: Calculate the solubility based on the mass of the solute and the volume of the solvent required for complete dissolution.
Stability Assessment
Stability testing involves subjecting the compound to various stress conditions to determine its degradation profile. Stability-indicating analytical methods, typically HPLC, are crucial for separating and quantifying the parent compound and its degradation products.[26][27][28][29]
Forced degradation (or stress testing) is performed to identify potential degradation products and pathways.
-
Hydrolytic Stability (as per OECD Guideline 111):
-
Prepare sterile aqueous buffer solutions at pH 4, 7, and 9.[11][12][13][14]
-
Add a known concentration of this compound to each buffer solution.
-
Incubate the solutions in the dark at a constant temperature (e.g., 50 °C for a preliminary test).
-
At specified time intervals, withdraw samples and analyze for the concentration of this compound and the formation of any degradation products using a stability-indicating HPLC method.
-
If significant degradation is observed, conduct further studies at different temperatures to determine the degradation kinetics.
-
-
Photostability:
-
Expose a solution of this compound (in a photochemically inert solvent) and the solid substance to a light source that provides both UV and visible light (e.g., a xenon lamp).
-
Maintain a control sample in the dark at the same temperature.
-
At appropriate time intervals, analyze the samples for the parent compound and degradation products.
-
-
Thermal Stability:
-
Expose solid this compound to elevated temperatures (e.g., in 10 °C increments above the accelerated stability testing temperature).
-
At specified time points, analyze the samples for degradation.
-
For solutions, thermal stability can be assessed at various temperatures as part of the hydrolysis study.
-
-
Oxidative Stability:
-
Treat a solution of this compound with an oxidizing agent (e.g., hydrogen peroxide).
-
Monitor the degradation of the compound over time.
-
Visualizations
Workflow for Solubility and Stability Assessment
The following diagram illustrates a logical workflow for the comprehensive assessment of the solubility and stability of a chemical substance like this compound.
Caption: Workflow for assessing the solubility and stability of this compound.
Signaling Pathway for Forced Degradation Studies
The following diagram illustrates the logical progression and decision points within a forced degradation study.
Caption: Decision pathway for forced degradation studies.
Conclusion
This technical guide has synthesized the available information on the solubility and stability of this compound. While some key data points, particularly quantitative solubility in organic solvents and specific degradation kinetics, are not extensively reported in the literature, this guide provides a robust framework for researchers. The outlined experimental protocols, based on internationally recognized guidelines, offer a clear path for generating the necessary data to support research, development, and regulatory requirements. The provided visualizations aim to clarify the logical workflows involved in these critical assessments. Further experimental work is encouraged to fill the existing data gaps and enhance our understanding of this important chemical intermediate.
References
- 1. Chloro-p-xylene | C8H9Cl | CID 32883 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. parchem.com [parchem.com]
- 3. 2-氯-1,4-二甲苯 ≥99.0% | Sigma-Aldrich [sigmaaldrich.com]
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- 6. solubilityofthings.com [solubilityofthings.com]
- 7. Xylene - Wikipedia [en.wikipedia.org]
- 8. IUPAC-NIST Solubilities Database [srdata.nist.gov]
- 9. bre.com [bre.com]
- 10. 4-Chloro-3,5-dimethylphenol | C8H9ClO | CID 2723 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. jrfglobal.com [jrfglobal.com]
- 12. oecd.org [oecd.org]
- 13. oecd.org [oecd.org]
- 14. Hydrolysis and function of PH according to OECD test no. 111 - Analytice [analytice.com]
- 15. Photodegradation of xylene isomers: Kinetics, mechanism, secondary pollutant formation potential and health risk evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Photocatalytic Degradation of Xylene by Carbon Quantum Dots/Clinoptilolite Composites | MDPI [mdpi.com]
- 17. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 18. Thermal decomposition of low-density polyethylene in the presence of chlorine-containing polymers: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]
- 19. acri.gov.tw [acri.gov.tw]
- 20. oecd.org [oecd.org]
- 21. Water Solubility | Scymaris [scymaris.com]
- 22. researchgate.net [researchgate.net]
- 23. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 24. scribd.com [scribd.com]
- 25. chem.ucalgary.ca [chem.ucalgary.ca]
- 26. Choices of chromatographic methods as stability indicating assays for pharmaceutical products: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 27. Stability-Indicating HPLC Method for Simultaneous Determination of Chloramphenicol, Dexamethasone Sodium Phosphate and Tetrahydrozoline Hydrochloride in Ophthalmic Solution - PMC [pmc.ncbi.nlm.nih.gov]
- 28. ijtsrd.com [ijtsrd.com]
- 29. chromatographyonline.com [chromatographyonline.com]
A Comprehensive Technical Guide to 2-Chloro-p-xylene for Researchers and Drug Development Professionals
An In-depth Overview of Commercial Availability, Suppliers, and Key Technical Data
This technical guide provides essential information on 2-Chloro-p-xylene (CAS No. 95-72-7), a key intermediate in the synthesis of various organic compounds, particularly in the pharmaceutical and agrochemical industries. This document is intended for researchers, scientists, and professionals involved in drug development and other chemical synthesis applications.
Commercial Availability and Key Suppliers
This compound is readily available from a variety of chemical suppliers globally, catering to different scales of demand from research and development to bulk manufacturing. The supplier landscape includes major multinational corporations as well as specialized chemical manufacturers. When selecting a supplier, researchers should consider factors such as purity specifications, available quantities, lead times, and the supplier's quality management certifications.
Below is a curated list of prominent suppliers of this compound:
| Company Name | Region(s) Served | Website |
| Sigma-Aldrich (Merck) | Global | --INVALID-LINK-- |
| TCI (Tokyo Chemical Industry) | Global | --INVALID-LINK-- |
| Parchem fine & specialty chemicals | Global | --INVALID-LINK-- |
| Thermo Fisher Scientific | Global | --INVALID-LINK-- |
| Oakwood Chemical | North America | --INVALID-LINK-- |
| Key Organics | Europe | --INVALID-LINK-- |
| CymitQuimica | Europe | --INVALID-LINK-- |
| Dayang Chem (Hangzhou) Co., Ltd. | Asia | --INVALID-LINK-- |
| Capot Chemical Co., Ltd. | Asia | --INVALID-LINK-- |
| Discovery Fine Chemicals | Global | --INVALID-LINK-- |
It is advisable to request a certificate of analysis (CoA) from the chosen supplier to verify the purity and specifications of the product before purchase.
Technical Specifications
The following table summarizes the key technical and physical properties of this compound, compiled from various supplier data sheets. These values are typical and may vary slightly between different batches and suppliers.
| Property | Value |
| Chemical Name | 2-Chloro-1,4-dimethylbenzene |
| Synonyms | This compound, 2,5-Dimethylchlorobenzene |
| CAS Number | 95-72-7[1][2][3][4] |
| Molecular Formula | C₈H₉Cl[1][3] |
| Molecular Weight | 140.61 g/mol [1][3] |
| Appearance | Colorless to light yellow liquid[3] |
| Purity | ≥98.0% (GC)[3], ≥99.0% |
| Melting Point | 2 °C (lit.) |
| Boiling Point | 186 °C (lit.) |
| Density | 1.049 g/mL at 25 °C (lit.) |
| Refractive Index (n20/D) | 1.524 (lit.) |
| Flash Point | 67 °C (153 °F) - closed cup |
Experimental Protocols
This section provides detailed methodologies for the synthesis of this compound and a common subsequent reaction, the Suzuki-Miyaura coupling, which is a powerful tool in drug discovery for creating carbon-carbon bonds.
Synthesis of this compound via Two-Phase Electrolysis
This method offers a selective route for the chlorination of p-xylene.[5][6]
Materials:
-
p-xylene (L.R. grade)
-
2 M Hydrochloric acid (HCl)
-
Precious metal oxide coated titanium anode
-
Graphite (B72142) sheet cathodes
-
Divided glass cell (1-liter capacity) with a porous diaphragm
-
Glass stirrer
-
Thermometer
-
Power supply for galvanostatic electrolysis
-
Ether
-
Anhydrous sodium sulfate
Procedure:
-
Assemble the divided glass cell with the precious metal oxide coated titanium anode in the anode compartment and graphite cathodes in the cathode compartment, separated by a porous diaphragm.
-
The anolyte consists of a two-phase system: an aqueous phase of 2 M HCl and an organic phase of 20 g of neat p-xylene.
-
The catholyte is 2 M HCl.
-
Maintain the temperature of the cell at 278 K (5 °C) using a cooling bath.
-
Stir the anolyte at a constant rate of 300 rpm.
-
Carry out the electrolysis under galvanostatic conditions at a current density of 5 A/dm². The total charge passed can be varied (e.g., 1F, 2F, 4F, 6F, or 8F per mole of p-xylene) to optimize the yield of the monochlorinated product.
-
After the electrolysis is complete, transfer the anolyte to a separatory funnel.
-
Extract the reaction products with ether.
-
Wash the ethereal layer with ice-cold water.
-
Dry the ether layer over anhydrous sodium sulfate.
-
Distill the ether to obtain the crude product.
-
Analyze the product composition by High-Performance Liquid Chromatography (HPLC) to determine the yield of this compound. A yield of approximately 68% can be expected under optimal conditions.[5]
Suzuki-Miyaura Coupling of this compound with an Arylboronic Acid
This protocol describes a general procedure for the palladium-catalyzed cross-coupling of this compound with an arylboronic acid. This reaction is fundamental in synthesizing biaryl compounds, which are common motifs in pharmaceutical agents.
Materials:
-
This compound
-
Arylboronic acid (e.g., phenylboronic acid)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf))
-
Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄)
-
Anhydrous solvent (e.g., 1,4-dioxane, toluene, DMF)
-
Water (degassed)
-
Reaction vessel (e.g., Schlenk tube or round-bottom flask)
-
Magnetic stirrer and heating mantle
-
Inert atmosphere (e.g., Argon or Nitrogen)
Procedure:
-
To a reaction vessel, add this compound (1.0 eq), the arylboronic acid (1.2-1.5 eq), and the base (2.0-3.0 eq).
-
Add the palladium catalyst (0.01-0.05 eq).
-
Evacuate and backfill the vessel with an inert gas (repeat this cycle three times).
-
Add the degassed solvent (and water, if using a biphasic system) via syringe.
-
Heat the reaction mixture to the desired temperature (typically 80-120 °C) and stir vigorously for the required time (typically 2-24 hours).
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel to obtain the desired biaryl compound.
Visualizations
The following diagrams illustrate key logical and experimental workflows related to this compound.
Caption: A logical workflow for the selection of a this compound supplier.
Caption: Electrochemical synthesis pathway for this compound from p-xylene.
References
An In-Depth Technical Guide to 2-Chloro-p-xylene: Historical Context, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
This technical guide provides a comprehensive overview of 2-Chloro-p-xylene (2C-pX), a key halogenated aromatic hydrocarbon. While the precise historical details of its initial discovery remain elusive in readily available records, this document delves into its synthesis, industrial applications, and relevant physicochemical and toxicological data. This guide is intended to serve as a valuable resource for professionals in research, chemical manufacturing, and drug development by consolidating detailed experimental protocols, quantitative data, and visual representations of its chemical synthesis and potential metabolic pathways.
Historical Context
The exact origins of this compound, including the individual credited with its first synthesis and the specific date of its discovery, are not well-documented in accessible historical and chemical literature. Its development is intrinsically linked to the broader history of xylene chemistry. Xylene itself was first isolated from wood tar in 1850 by the French chemist Auguste Cahours. The subsequent exploration of electrophilic aromatic substitution reactions on benzene (B151609) and its derivatives in the late 19th and early 20th centuries undoubtedly led to the synthesis of various chlorinated xylenes (B1142099), including this compound.
The industrial production and use of chlorinated xylenes gained momentum with the growth of the chemical industry, particularly in the development of pesticides, dyes, and polymers. While specific pioneering work on this compound is not clearly attributed, its role as a crucial intermediate in the synthesis of other compounds has solidified its place in industrial organic chemistry.
Physicochemical Properties
This compound is a colorless to light yellow liquid with a distinct aromatic odor. A summary of its key physical and chemical properties is presented in Table 1.
| Property | Value | Reference |
| Molecular Formula | C₈H₉Cl | [1] |
| Molecular Weight | 140.61 g/mol | [1] |
| CAS Number | 95-72-7 | [1] |
| Appearance | Colorless to light yellow liquid | [2] |
| Boiling Point | 186 °C | [3] |
| Density | 1.049 g/mL at 25 °C | [3] |
| Flash Point | 67 °C (closed cup) | [3] |
| Solubility | Slightly soluble in water | [2] |
| Synonyms | 2,5-Dimethylchlorobenzene, 1-Chloro-2,5-dimethylbenzene | [1] |
Synthesis of this compound
The primary method for the synthesis of this compound is the direct chlorination of p-xylene (B151628). This electrophilic aromatic substitution reaction can be controlled to favor the mono-chlorinated product. Below are detailed experimental protocols for two common synthesis approaches.
Direct Chlorination with Chlorine Gas
This method involves the direct reaction of p-xylene with chlorine gas in the presence of a Lewis acid catalyst.
Experimental Protocol:
-
Reaction Setup: A mixture of 42.4 grams of p-xylene, 0.1 gram of phenyl sulfide, 0.1 gram of aluminum chloride, and 100 ml of methylene (B1212753) chloride is placed in a reaction vessel equipped with a stirrer and a gas inlet.
-
Chlorination: Chlorine gas is bubbled through the mixture at room temperature.
-
Monitoring: The reaction is monitored, for example, by gas chromatography, and is stopped when approximately 26% of the p-xylene has been converted to this compound. This controlled conversion minimizes the formation of di- and poly-chlorinated byproducts.
-
Purification: The unreacted p-xylene and the methylene chloride solvent are removed by distillation to yield this compound.
A logical workflow for this synthesis is depicted in the following diagram:
References
- 1. Chloro-p-xylene | C8H9Cl | CID 32883 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Effect of p-xylene metabolites, p-methylbenzyl alcohol and 2,5-dimethylphenol, on rat hepatic and pulmonary microsomal metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Information archivée dans le Web | Information Archived on the Web [publications.gc.ca]
Methodological & Application
Application Notes and Protocols: 2-Chloro-p-xylene in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the use of 2-Chloro-p-xylene (B1217518) (1-chloro-2,5-dimethylbenzene) as a versatile intermediate in organic synthesis. It serves as a valuable building block for the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals.
Overview of this compound
This compound is an aromatic organic compound with the chemical formula (CH₃)₂C₆H₃Cl. Its structure, featuring a chlorine atom and two methyl groups on a benzene (B151609) ring, makes it a suitable substrate for a variety of transformations. The chlorine atom can be readily displaced or participate in cross-coupling reactions, while the aromatic ring can undergo further functionalization. This versatility allows for the construction of more complex molecular architectures.
Synthesis of this compound
A selective method for synthesizing this compound is through the electrochemical chlorination of p-xylene (B151628). This method offers good selectivity for monochlorination.[1][2]
Electrochemical Chlorination of p-Xylene
This protocol describes the synthesis of this compound via a two-phase electrolysis system. The process yields a mixture of mono- and dichloro-p-xylene, with this compound being the major product under optimized conditions.[1]
Experimental Protocol:
-
Cell Assembly: A divided glass cell (1 L capacity) equipped with a porous diaphragm is used. The anode is a precious metal oxide-coated titanium plate, and the cathodes are rectangular graphite (B72142) sheets placed on both sides of the anode within the diaphragm. The cell cover is fitted with a stirrer and a thermometer.
-
Electrolyte Preparation: The aqueous phase consists of 2 M hydrochloric acid (HCl), which acts as both the supporting electrolyte and the chloride source. The organic phase is neat p-xylene (20 g).
-
Electrolysis: The electrolysis is carried out under galvanostatic conditions (constant current). The anolyte is stirred vigorously (e.g., 300 rpm) to ensure good mixing between the two phases.
-
Reaction Conditions: The reaction is performed at a controlled temperature (e.g., 278 K) with a current density of 5 A·dm⁻². The amount of charge passed is typically between 4F and 6F per mole of p-xylene.
-
Work-up: After electrolysis, the reaction mixture is transferred to a separatory funnel. The organic layer is extracted with diethyl ether. The ethereal layer is then washed with ice-cold water, dried over anhydrous sodium sulfate, and the solvent is removed by distillation.
-
Purification: The resulting crude product, a mixture of this compound and 2,5-dichloro-p-xylene, can be purified by fractional distillation to isolate the desired this compound.
Data Presentation:
| Parameter | Value | Reference |
| Starting Material | p-Xylene | [1] |
| Anode | Precious metal oxide coated titanium | [1] |
| Cathode | Graphite | [1] |
| Electrolyte | 2 M HCl (aqueous) | [1] |
| Temperature | 278 K | [1] |
| Stirring Rate | 300 rpm | [1] |
| Current Density | 5 A·dm⁻² | [1] |
| Product Yield | 68% (this compound) | [1] |
| Product Ratio | 3.5:1 (mono:dichloro-p-xylene) | [1] |
Workflow Diagram:
Applications in Carbon-Nitrogen (C-N) Bond Formation
This compound is an excellent substrate for forming C-N bonds, which are ubiquitous in pharmaceuticals and functional materials.[3] The Buchwald-Hartwig amination is a state-of-the-art method for this transformation.
Buchwald-Hartwig Amination
This palladium-catalyzed cross-coupling reaction allows for the synthesis of aryl amines from aryl halides.[4][5] The following is a representative protocol for the amination of this compound, adapted from a procedure for the similar substrate, 4-chlorotoluene.[6]
Experimental Protocol:
-
Catalyst Preparation: To a dry, nitrogen-flushed Schlenk flask, add the palladium precursor (e.g., Pd₂(dba)₃ or Pd(OAc)₂), the phosphine (B1218219) ligand (e.g., XPhos or RuPhos), and a strong base (e.g., sodium tert-butoxide).
-
Reaction Setup: Add anhydrous, degassed solvent (e.g., toluene (B28343) or dioxane) to the flask. Stir the mixture at room temperature for 5-10 minutes to form the active catalyst.
-
Addition of Reagents: Add the amine nucleophile (e.g., morpholine, aniline, or a primary alkylamine) followed by this compound to the reaction mixture via syringe.
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) under a nitrogen atmosphere and stir for the required time (e.g., 6-24 hours), monitoring progress by TLC or GC-MS.
-
Work-up: After cooling to room temperature, quench the reaction with water. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica (B1680970) gel.
Data Presentation: Representative Conditions for Buchwald-Hartwig Amination of Aryl Chlorides
| Pd-Precursor (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp (°C) | Yield (%) | Reference |
| Pd₂(dba)₃ (1.5) | XPhos (3.0) | NaOt-Bu (2.0) | Toluene | Reflux | 94 | [6] |
| Pd(OAc)₂ (1-2) | SPhos | K₃PO₄ | Toluene/H₂O | 100 | High | [7] |
| [Pd(NHC)] complex | NaOt-Bu | THF | 100 | >95 | [5] |
Catalytic Cycle Diagram:
References
- 1. krc.cecri.res.in [krc.cecri.res.in]
- 2. researchgate.net [researchgate.net]
- 3. Buchwald Hartwig amination catalysts | Johnson Matthey | Johnson Matthey [matthey.com]
- 4. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 5. jk-sci.com [jk-sci.com]
- 6. TCI Practical Example: Buchwald-Hartwig Amination of Aryl Chlorides using a Palladium Catalyst and XPhos Ligand | TCI AMERICA [tcichemicals.com]
- 7. chem.libretexts.org [chem.libretexts.org]
Application of 2-Chloro-p-xylene in Pesticide Manufacturing: A Detailed Overview
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Chloro-p-xylene (B1217518), a chlorinated aromatic hydrocarbon, serves as a crucial intermediate in the synthesis of various agrochemicals. While not typically an active pesticidal agent itself, its chemical structure provides a versatile scaffold for the production of more complex molecules with desired biological activities. This document outlines the primary application of this compound in the manufacturing of pesticides, focusing on its role as a precursor to key intermediates and detailing the subsequent synthesis of a specific herbicidal compound.
Primary Application: Intermediate for 2,5-Dichloro-p-xylene (B72462) Synthesis
The most significant application of this compound in the pesticide industry is its use as a starting material for the synthesis of 2,5-dichloro-p-xylene. This disubstituted aromatic compound is a valuable intermediate in the production of certain pesticides. The conversion of this compound to 2,5-dichloro-p-xylene involves an electrophilic aromatic substitution reaction, specifically chlorination.
Experimental Protocol: Synthesis of 2,5-Dichloro-p-xylene from this compound
This protocol is adapted from established industrial processes for the selective production of 2,5-dichloro-p-xylene.
Objective: To synthesize 2,5-dichloro-p-xylene by the chlorination of this compound.
Materials:
-
This compound
-
Anhydrous Ferric Chloride (FeCl₃)
-
Methylene (B1212753) Chloride (CH₂Cl₂)
-
Water (H₂O)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Equipment:
-
Three-neck round-bottom flask
-
Stirring apparatus (magnetic stirrer or overhead stirrer)
-
Heating mantle with temperature control
-
Condenser
-
Gas inlet tube
-
Separatory funnel
-
Filtration apparatus
-
Rotary evaporator
Procedure:
-
In a three-neck round-bottom flask equipped with a stirrer, condenser, and gas inlet tube, a mixture of this compound and a stoichiometric excess of anhydrous ferric chloride is prepared. The excess this compound can also serve as a solvent for the reaction.
-
The reaction mixture is heated to a temperature range of 65-68°C with continuous stirring.
-
The progress of the chlorination is monitored by gas chromatography (GC) until the reaction is deemed complete.
-
Upon completion, the reaction mixture is cooled to room temperature.
-
The mixture is then washed three times with methylene chloride.
-
The ferrous chloride byproduct is removed by filtration.
-
The resulting methylene chloride solution containing the product is washed three times with water in a separatory funnel.
-
The organic layer is dried over anhydrous sodium sulfate.
-
The solvent is removed by vacuum distillation using a rotary evaporator to yield the crude 2,5-dichloro-p-xylene.
-
Further purification can be achieved by vacuum distillation or recrystallization.
Quantitative Data:
| Parameter | Value |
| Reactant Ratio (this compound : FeCl₃) | > 1:1 (excess this compound) |
| Reaction Temperature | 65-68°C |
| Typical Reaction Time | ~7 hours (monitor by GC) |
| Purification Method | Vacuum Distillation/Recrystallization |
Application in Herbicide Synthesis: The Pyridazinone Class
While direct synthesis of a named pesticide from this compound is not prominently documented, its derivative, 2,5-dichloro-p-xylene, can be a precursor to compounds used in the synthesis of pyridazinone herbicides. Pyridazinone derivatives are known to exhibit herbicidal activity by inhibiting phytoene (B131915) desaturase (PDS), a key enzyme in the carotenoid biosynthesis pathway in plants.
The synthesis of a pyridazinone herbicide from a xylene derivative would typically involve the oxidation of the methyl groups to carboxylic acids, followed by cyclization with hydrazine (B178648) to form the pyridazinedione ring, and subsequent functionalization.
Hypothetical Synthesis Pathway of a Pyridazinone Herbicide
The following represents a plausible, though not explicitly cited, synthetic pathway from 2,5-dichloro-p-xylene to a generic pyridazinone structure, illustrating the chemical transformations involved.
Experimental Workflow for Agrochemical Synthesis
The general workflow for synthesizing a novel pesticide from an intermediate like this compound involves several key stages, from initial synthesis to biological evaluation.
This compound is a foundational chemical in the synthesis of certain agrochemicals. Its primary role is as an intermediate in the production of 2,5-dichloro-p-xylene, a precursor that can be further elaborated into more complex pesticidal molecules, such as those in the pyridazinone class of herbicides. The detailed protocols and synthetic pathways provided herein offer a framework for researchers and professionals in the field of agrochemical development to understand and utilize this compound and its derivatives in the creation of novel crop protection agents. Further research into the derivatization of 2,5-dichloro-p-xylene is warranted to explore the full potential of this chemical scaffold in pesticide manufacturing.
Application Notes and Protocols: The Role of 2-Chloro-p-xylene in Dye and Polymer Production
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Chloro-p-xylene (B1217518) is a versatile chemical intermediate derived from p-xylene (B151628). Its unique structure, featuring a chlorinated aromatic ring with two methyl groups, makes it a valuable precursor in the synthesis of a variety of organic molecules. In the realms of dye and polymer chemistry, this compound and its derivatives serve as key building blocks for creating colorful azo dyes and high-performance polymers. These application notes provide detailed protocols and data for the synthesis of dyes and polymers starting from this compound, intended for use by researchers and professionals in related fields.
Application in Dye Production
This compound is not directly used as a dye but serves as a precursor to key dye intermediates, most notably 2,5-dimethylaniline (B45416) (p-xylidine). This aromatic amine is a crucial component in the synthesis of various azo dyes. Azo dyes are characterized by the presence of the azo group (-N=N-) and are widely used in the textile, printing, and pigment industries due to their vibrant colors and good fastness properties.
The general synthetic strategy involves the conversion of this compound to 2,5-dimethylaniline, followed by diazotization and coupling reactions to form the final azo dye.
Synthesis of 2,5-Dimethylaniline from this compound
Experimental Protocol: Synthesis of 2,5-Dimethylaniline
-
Materials: this compound, sodamide (or a palladium catalyst with a suitable amine source and base), anhydrous solvent (e.g., toluene (B28343) or dioxane), work-up reagents.
-
Procedure (Conceptual):
-
In a flame-dried, three-necked flask equipped with a reflux condenser, magnetic stirrer, and nitrogen inlet, dissolve this compound in the anhydrous solvent.
-
Add the amination reagent (e.g., sodamide or a palladium catalyst system).
-
Heat the reaction mixture to reflux and maintain for several hours, monitoring the reaction progress by TLC or GC.
-
After completion, cool the reaction to room temperature and quench carefully with water.
-
Extract the product with an organic solvent (e.g., ethyl acetate), wash the organic layer with brine, and dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure and purify the crude product by distillation or column chromatography to obtain 2,5-dimethylaniline.
-
Synthesis of an Azo Dye from 2,5-Dimethylaniline
Once 2,5-dimethylaniline is obtained, it can be used to synthesize a variety of azo dyes. The following protocol describes a typical diazotization and azo coupling reaction.
Experimental Protocol: Synthesis of a Monoazo Dye
This protocol is based on the synthesis of a monoazo dye by coupling diazotized sulfanilic acid with 2,5-dimethylaniline.[1]
-
Diazotization of Sulfanilic Acid:
-
Prepare a solution of sulfanilic acid in aqueous sodium carbonate.
-
Cool the solution to 0-5 °C in an ice bath.
-
Slowly add a solution of sodium nitrite (B80452) with stirring, followed by the dropwise addition of concentrated hydrochloric acid, maintaining the temperature below 5 °C.
-
Stir for 30 minutes to ensure complete formation of the diazonium salt.
-
-
Azo Coupling:
-
In a separate beaker, suspend 2,5-dimethylaniline in water.
-
Slowly add the prepared diazonium salt solution to the 2,5-dimethylaniline suspension with vigorous stirring, while maintaining the pH between 4.5 and 5.0 by adding a 15% sodium acetate (B1210297) solution.
-
After the addition is complete, allow the reaction mixture to warm to 20-25 °C and stir for 24 hours.
-
The resulting red monoazo dye will precipitate out of the solution.
-
-
Isolation and Purification:
-
Filter the precipitated dye using vacuum filtration.
-
Wash the filter cake with cold water to remove any unreacted salts.
-
Recrystallize the crude dye from a suitable solvent (e.g., ethanol) to obtain the purified product.
-
Dry the purified dye in a vacuum oven.
-
Quantitative Data for Azo Dye Synthesis
| Parameter | Value/Range | Reference |
| Yield of this compound from p-xylene | 68% | |
| Yield of 2-iodo-p-xylene from p-xylidine | 21% | [2] |
| Yield of Azo Dye (general) | Typically high | [3] |
| Melting Point of 2,5-dimethyl-p-phenylenediamine | 141-144 °C | [4] |
Spectroscopic Data for a Representative Azo Dye
The following table provides representative spectroscopic data for an azo dye containing an N,N-dimethylaniline component, which is structurally similar to a dye that could be derived from 2,5-dimethylaniline.
| Spectroscopic Technique | Characteristic Peaks/Signals | Reference |
| FT-IR (cm⁻¹) | 1670 (C=O), 1587 (aromatic C=C) | [5] |
| ¹H-NMR (ppm) | 8.1-6.8 (aromatic protons), 3.10 (-N(CH₃)₂), 2.60 (-COCH₃) | [5] |
| ¹³C-NMR (ppm) | 197.7-112.0 (aromatic and carbonyl carbons), 29.5, 27.2 (aliphatic carbons) | [5] |
| LC-MS (m/z) | 268.16 [M+H]⁺ | [5] |
Logical Workflow for Azo Dye Synthesis
Caption: Synthetic pathway from p-xylene to an azo dye.
Application in Polymer Production
This compound is a monomer used in the production of poly(chloro-p-xylylene), a type of parylene polymer. Parylenes are known for their excellent conformal coating properties, high thermal stability, and chemical resistance, making them suitable for applications in electronics and biomedical devices. The polymerization of this compound proceeds via a reactive intermediate, p-xylylene, which polymerizes spontaneously.[6]
Experimental Protocol: Synthesis of Poly(chloro-p-xylylene)
The synthesis of poly(p-xylylene) and its derivatives is typically achieved through chemical vapor deposition (CVD) polymerization of a paracyclophane precursor. For poly(chloro-p-xylylene), the precursor would be a chlorinated di-p-xylylene. The process involves three main stages: vaporization, pyrolysis, and deposition.
-
Vaporization:
-
The solid dichlorodi-p-xylylene precursor is heated in a vaporizer at reduced pressure (typically 100-150 °C) to sublime it into a gaseous state.
-
-
Pyrolysis:
-
The gaseous precursor is passed through a high-temperature furnace (pyrolysis zone) at around 650-700 °C. This cleaves the paracyclophane into the reactive 2-chloro-p-xylylene monomer diradicals.
-
-
Deposition and Polymerization:
-
The reactive monomer gas is introduced into a deposition chamber at room temperature.
-
The monomers adsorb onto all surfaces within the chamber and spontaneously polymerize to form a thin, conformal film of poly(chloro-p-xylylene).
-
Quantitative Data for Polymer Properties
| Parameter | Value/Range | Reference |
| Reactivity of 2-chloro-p-xylylene | Spontaneous polymerization at low temperatures | [6] |
| Molecular Weight (Mw) | Varies with polymerization conditions | [7] |
| Polydispersity Index (PDI) | Typically between 1.5 and 20 for chain reactions | [7] |
Experimental Workflow for Poly(chloro-p-xylylene) Synthesis
Caption: CVD process for poly(chloro-p-xylylene) synthesis.
Conclusion
This compound is a valuable and versatile chemical intermediate with significant applications in the synthesis of both dyes and polymers. Its ability to be converted into key building blocks like 2,5-dimethylaniline opens up a wide range of possibilities for the creation of diverse azo dyes. Furthermore, its role as a monomer in the production of high-performance parylene polymers highlights its importance in materials science. The protocols and data presented in these application notes provide a foundation for researchers to explore and expand upon the use of this compound in these and other innovative applications.
References
- 1. CN111116383B - Synthesis method of 2, 5-dimethyl p-phenylenediamine - Google Patents [patents.google.com]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. scialert.net [scialert.net]
- 4. echemi.com [echemi.com]
- 5. dergipark.org.tr [dergipark.org.tr]
- 6. Polymerization of chloro-p-xylylenes, quantum-chemical study - PMC [pmc.ncbi.nlm.nih.gov]
- 7. agilent.com [agilent.com]
Application Notes and Protocols for the Electrochemical Chlorination of p-Xylene to 2-Chloro-p-xylene
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the electrochemical synthesis of 2-Chloro-p-xylene from p-xylene (B151628). The methodologies outlined are based on established research to ensure reproducibility and high-yield production of the target compound, a key intermediate in the manufacturing of pharmaceuticals, pesticides, and dyes.[1]
Overview and Principle
The electrochemical chlorination of p-xylene offers a selective and controlled method for the synthesis of this compound. This process typically involves a two-phase electrolysis system where an aqueous solution of hydrochloric acid serves as the chlorine source and supporting electrolyte, while p-xylene constitutes the organic phase.[1] The reaction is carried out under galvanostatic conditions, ensuring a constant current is applied.
The underlying principle involves the anodic oxidation of chloride ions (Cl⁻) from the hydrochloric acid to generate an active chlorinating species, believed to be hypochlorous acid (HOCl) formed from the reaction of chlorine with water.[1] This species then reacts with p-xylene at the interface of the two phases to yield primarily this compound, with 2,5-dichloro-p-xylene (B72462) as a common byproduct.[1][2] The selectivity of the reaction can be influenced by various parameters, including temperature, current density, and charge passed.
Quantitative Data Summary
The efficiency and selectivity of the electrochemical chlorination of p-xylene are highly dependent on the experimental conditions. The following table summarizes key quantitative data obtained from referenced studies.
| Parameter | Value | Conditions | Source |
| Product Yield (this compound) | 68% | Two-phase electrolysis, galvanostatic, TSIA anode, divided cell, 278 K, 300 rpm stirring | [1] |
| Product Ratio (mono:dichloro-p-xylene) | 3.5:1 | Electrolysis in aqueous HCl with a precious metal oxide coated titanium anode | [1][2] |
| Current Density | 5 A·dm⁻² | Galvanostatic condition | [1] |
| Supporting Electrolyte | 2 M HCl | Aqueous phase | [1] |
| Temperature | 278 K | For optimal selectivity | [1] |
Experimental Protocol
This protocol provides a detailed methodology for the electrochemical synthesis of this compound based on the two-phase electrolysis method.
3.1. Materials and Reagents
-
p-Xylene (L.R. grade)
-
Hydrochloric Acid (HCl), concentrated
-
Anhydrous Sodium Sulphate (Na₂SO₄)
-
Diethyl Ether
-
Deionized Water
3.2. Electrochemical Setup
-
Electrochemical Cell: A one-liter capacity divided glass cell with a porous diaphragm. The cell cover should have inlets for electrodes, a stirrer, and a thermometer.
-
Anode: Precious metal oxide coated titanium (TSIA) electrode (e.g., RuO₂-IrO₂ coated titanium).
-
Cathode: Rectangular graphite (B72142) sheet.
-
Power Supply: Galvanostat/Potentiostat capable of delivering a constant current.
-
Stirrer: Mechanical stirrer with a glass paddle.
-
Temperature Control: Cryostat or ice bath.
3.3. Procedure
-
Electrolyte Preparation: Prepare a 2 M aqueous HCl solution by carefully diluting concentrated HCl with deionized water. This will serve as the anolyte and catholyte.
-
Cell Assembly:
-
Assemble the divided cell, placing the porous diaphragm to separate the anodic and cathodic compartments.
-
Place the precious metal oxide coated titanium anode in the anolyte compartment.
-
Position the graphite cathode in the catholyte compartment.
-
Fill both compartments with the 2 M HCl solution.
-
-
Introduction of Reactant:
-
Add 20 g of p-xylene to the anolyte compartment. This will form the organic phase.
-
-
Electrolysis:
-
Immerse the cell in a cooling bath to maintain the temperature at 278 K (5 °C).
-
Begin stirring the anolyte at a constant rate of 300 rpm to ensure good mixing between the aqueous and organic phases.
-
Apply a constant current density of 5 A·dm⁻² using the galvanostat.
-
Continue the electrolysis, passing a total charge of 4 Faradays (4F) per mole of p-xylene.
-
-
Work-up and Product Isolation:
-
After the electrolysis is complete, transfer the contents of the anolyte compartment to a separatory funnel.
-
Extract the reaction products with diethyl ether.
-
Wash the ethereal layer with ice-cold water to remove any remaining acid.
-
Dry the organic layer over anhydrous sodium sulphate.
-
Remove the diethyl ether by distillation.
-
-
Analysis:
-
Analyze the resulting residue by High-Performance Liquid Chromatography (HPLC) to determine the product distribution and yield.
-
Visualizations
4.1. Experimental Workflow
Caption: Experimental workflow for the electrochemical synthesis of this compound.
4.2. Proposed Reaction Mechanism
Caption: Proposed mechanism for the electrochemical chlorination of p-xylene.
References
Application Notes and Protocols for the Analytical Detection of 2-Chloro-p-xylene
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed methodologies for the quantitative analysis of 2-Chloro-p-xylene in various sample matrices. The protocols described herein are based on established analytical techniques, primarily Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC), offering robust and reliable detection and quantification.
Gas Chromatography-Mass Spectrometry (GC-MS) Method
GC-MS is a highly sensitive and specific technique for the analysis of volatile and semi-volatile organic compounds like this compound. This method is particularly well-suited for complex matrices found in environmental and biological samples.
Application Note: Analysis of this compound in Water, Soil, and Biological Samples by GC-MS
This application note details the use of GC-MS for the quantification of this compound. The choice of sample preparation is critical and depends on the matrix. For aqueous samples, Purge and Trap (P&T) is the preferred method for its ability to concentrate volatile analytes. For solid samples like soil, solvent extraction followed by clean-up is employed. For biological matrices, a headspace analysis can be utilized to minimize matrix effects.
Logical Relationship of GC-MS Sample Preparation Methods
Caption: Selection of sample preparation for GC-MS analysis of this compound.
Experimental Protocol: GC-MS Analysis of this compound
a) Sample Preparation
-
Aqueous Samples (Purge and Trap):
-
Collect water samples in 40 mL vials with zero headspace.
-
Add a suitable internal standard (e.g., deuterated toluene) to each sample.
-
Place the vial in the P&T autosampler.
-
Purge the sample with an inert gas (e.g., helium) for a specified time (e.g., 11 minutes).
-
The purged analytes are trapped on a sorbent trap.
-
The trap is then rapidly heated to desorb the analytes into the GC-MS system.[1][2][3]
-
-
Soil Samples (Solvent Extraction):
-
Weigh a known amount of soil (e.g., 5-10 g) into a centrifuge tube.
-
Add a suitable internal standard.
-
Extract the soil with an appropriate solvent (e.g., methanol (B129727) or a mixture of acetone (B3395972) and hexane) using sonication or microwave-assisted extraction.[4]
-
Centrifuge the sample and collect the supernatant.
-
The extract can be concentrated and, if necessary, subjected to a clean-up step using solid-phase extraction (SPE) to remove interferences.[5]
-
-
Biological Samples (Headspace):
-
Place a known amount of the biological sample (e.g., blood) into a headspace vial.
-
Add an internal standard (e.g., isotopically labeled this compound).
-
To enhance the partitioning of the analyte into the headspace, a salting-out agent (e.g., anhydrous calcium chloride) can be added.[6]
-
Seal the vial and incubate at a specific temperature (e.g., 80°C) for a set time to allow for equilibration.
-
A sample of the headspace gas is then automatically injected into the GC-MS.
-
b) GC-MS Instrumental Parameters
| Parameter | Setting |
| Gas Chromatograph | |
| Column | DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent |
| Injection Mode | Splitless |
| Injector Temperature | 250°C |
| Carrier Gas | Helium at a constant flow of 1.0 mL/min |
| Oven Program | Initial temp 40°C, hold for 2 min, ramp to 200°C at 10°C/min, hold for 2 min |
| Mass Spectrometer | |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Source Temperature | 230°C |
| Quadrupole Temperature | 150°C |
| Acquisition Mode | Selected Ion Monitoring (SIM) |
| Monitored Ions for this compound | m/z 140 (quantifier), 105, 103 (qualifiers) |
c) Quantitative Data Summary
The following table summarizes typical performance characteristics for the GC-MS analysis of xylene isomers, which can be considered indicative for this compound analysis.[6]
| Parameter | Value |
| Linearity Range | 5 - 1500 ng/mL |
| Correlation Coefficient (r²) | ≥ 0.99 |
| Limit of Detection (LOD) | 1.0 - 2.3 ng/mL |
| Limit of Quantification (LOQ) | 5.0 ng/mL |
| Accuracy (Mean Relative Error) | ≤ 15.3% |
| Precision (Relative Standard Deviation) | ≤ 10.8% |
| Recovery (for soil extraction) | 70 - 120% |
GC-MS Experimental Workflow
Caption: Workflow for the GC-MS analysis of this compound.
High-Performance Liquid Chromatography (HPLC) Method
HPLC with UV detection offers a viable alternative for the analysis of this compound, particularly for samples where the analyte concentration is higher or when analyzing reaction mixtures and pharmaceutical formulations.
Application Note: Quantification of this compound by Reversed-Phase HPLC-UV
This application note describes a reversed-phase HPLC method for the determination of this compound. The method utilizes a C18 column and a mobile phase consisting of a mixture of acetonitrile (B52724) and water. UV detection is performed at a wavelength where this compound exhibits significant absorbance. This method is suitable for purity assessment and quantification in less complex matrices.
Experimental Protocol: HPLC-UV Analysis of this compound
a) Sample Preparation
-
Liquid Samples (e.g., reaction mixtures, formulations):
-
Accurately weigh or pipette a known amount of the sample.
-
Dissolve and dilute the sample in the mobile phase or a compatible solvent (e.g., acetonitrile) to a concentration within the calibration range.
-
Filter the sample through a 0.45 µm syringe filter prior to injection.
-
-
Aqueous Samples (Liquid-Liquid Extraction):
-
Take a known volume of the water sample.
-
Add a suitable internal standard.
-
Extract the sample with an immiscible organic solvent such as dichloromethane (B109758) or hexane (B92381) in a separatory funnel.[7][8]
-
Collect the organic layer and evaporate the solvent under a gentle stream of nitrogen.
-
Reconstitute the residue in the mobile phase for HPLC analysis.
-
b) HPLC Instrumental Parameters
| Parameter | Setting |
| HPLC System | |
| Column | C18 (e.g., 4.6 x 150 mm, 5 µm particle size) |
| Mobile Phase | Acetonitrile:Water (60:40, v/v), isocratic |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Injection Volume | 10 µL |
| UV Detector | |
| Detection Wavelength | 210 nm |
c) Quantitative Data Summary
The following table provides expected performance characteristics for an HPLC-UV method for aromatic compounds, which can serve as a guideline for the analysis of this compound.[9]
| Parameter | Expected Value |
| Linearity Range | 0.1 - 100 µg/mL |
| Correlation Coefficient (r²) | > 0.99 |
| Limit of Detection (LOD) | ~0.05 µg/mL |
| Limit of Quantification (LOQ) | ~0.15 µg/mL |
| Accuracy (Recovery) | 98 - 102% |
| Precision (RSD) | < 2% |
HPLC Experimental Workflow
References
- 1. ANALYTICAL METHODS - Toxicological Profile for Xylene - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. agilent.com [agilent.com]
- 3. glsciences.eu [glsciences.eu]
- 4. researchgate.net [researchgate.net]
- 5. pjoes.com [pjoes.com]
- 6. Development and Validation of an Analytical Method for Simultaneous Quantitation of Individual Xylene Isomers in Blood via Headspace Gas Chromatography-Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. elementlabsolutions.com [elementlabsolutions.com]
- 8. amecj.com [amecj.com]
- 9. journalbji.com [journalbji.com]
Application Note: Gas Chromatography Methods for the Analysis of 2-Chloro-p-xylene
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the analysis of 2-Chloro-p-xylene using gas chromatography (GC). This compound, an important intermediate in the synthesis of various chemicals, requires precise and reliable analytical methods for quality control and research purposes. The methodologies outlined below are adaptable for various matrices and are based on established principles for the analysis of chlorinated aromatic hydrocarbons and xylene isomers. This application note includes recommended instrumentation, experimental procedures, and data analysis guidelines.
Introduction
This compound (2-chloro-1,4-dimethylbenzene) is a chlorinated aromatic hydrocarbon used as a key intermediate in the manufacturing of pesticides, pharmaceuticals, dyes, and other specialty chemicals.[1] Accurate quantification of this compound is crucial for monitoring reaction progress, ensuring product purity, and in toxicological and environmental assessments. Gas chromatography, owing to its high resolution and sensitivity, is the analytical technique of choice for this purpose. Common detection methods include Flame Ionization Detection (FID) for routine quantification and Mass Spectrometry (MS) for definitive identification and trace-level analysis.[2] This protocol details the necessary steps for successful analysis, from sample preparation to final data interpretation.
Experimental Protocols
Instrumentation and Consumables
-
Gas Chromatograph: A system equipped with a split/splitless injector and either a Flame Ionization Detector (FID) or a Mass Spectrometer (MS).
-
GC Column: A non-polar or mid-polarity capillary column is recommended. A common choice is a column with a 5% diphenyl / 95% dimethyl polysiloxane stationary phase (e.g., HP-5MS or equivalent).[3][4] For better separation from isomeric impurities, a more polar column, such as one with a polyethylene (B3416737) glycol (PEG) stationary phase, could be employed.[5]
-
Carrier Gas: Helium or Hydrogen, with high purity (99.999% or higher).
-
Syringes: Appropriate volume for sample injection (e.g., 10 µL).
-
Vials: 2 mL autosampler vials with septa.
-
Solvents: High-purity solvents such as hexane (B92381), ethyl acetate, or carbon disulfide for sample dilution and extraction.[6][7]
Sample Preparation
The choice of sample preparation method depends on the sample matrix.
-
For Organic Liquid Samples (e.g., reaction mixtures):
-
Accurately weigh a portion of the sample.
-
Dissolve and dilute the sample in a suitable solvent (e.g., hexane or ethyl acetate) to a concentration within the calibrated range of the instrument.[6]
-
Vortex the sample to ensure homogeneity.
-
Transfer an aliquot to a GC vial for analysis.
-
-
For Aqueous Samples (e.g., wastewater):
-
Liquid-Liquid Extraction (LLE): a. To a known volume of the aqueous sample (e.g., 10 mL), add a small volume of a water-immiscible solvent like n-hexane (e.g., 1 mL).[8] b. If an internal standard is used, add it to the extraction solvent. c. Shake the mixture vigorously for several minutes.[8] d. Allow the phases to separate. If necessary, centrifuge to aid separation.[8] e. Carefully transfer the organic layer to a clean vial, potentially using a drying agent like anhydrous sodium sulfate (B86663) to remove residual water.[1][8] f. The extract is now ready for GC analysis.
-
Purge and Trap (for trace analysis): a. This method is suitable for volatile compounds in water and can achieve very low detection limits.[2][9] b. The sample is purged with an inert gas, and the volatile analytes are trapped on an adsorbent. The trap is then heated to desorb the analytes into the GC.[2]
-
GC Method Parameters
The following table summarizes recommended starting conditions for the GC analysis. These parameters should be optimized for the specific instrument and column in use.
| Parameter | GC-FID | GC-MS |
| Column | HP-5, 30 m x 0.25 mm ID, 0.25 µm film thickness | HP-5MS, 30 m x 0.25 mm ID, 0.25 µm film thickness[4] |
| Injector | Split/Splitless | Split/Splitless |
| Injector Temp. | 250 °C | 250 °C[3] |
| Split Ratio | 50:1 to 100:1 (adjustable based on concentration) | 50:1 to 100:1 (adjustable based on concentration)[3] |
| Carrier Gas | Helium | Helium[4] |
| Flow Rate | 1.0 mL/min (constant flow) | 1.0 - 1.5 mL/min (constant flow)[4] |
| Oven Program | Initial: 60 °C, hold for 2 minRamp: 10 °C/min to 200 °CHold: 5 min | Initial: 60 °C, hold for 2 minRamp: 10 °C/min to 250 °CHold: 5 min |
| Detector | FID | Mass Spectrometer |
| Detector Temp. | 250 °C | N/A |
| MS Transfer Line | N/A | 280 °C |
| Ion Source Temp. | N/A | 230 °C |
| MS Quad Temp. | N/A | 150 °C |
| Scan Range | N/A | 35 - 350 amu |
| Ionization Mode | N/A | Electron Impact (EI), 70 eV |
Calibration and Quantification
-
Stock Solution: Prepare a stock solution of this compound of known concentration in the chosen solvent.
-
Calibration Standards: Prepare a series of calibration standards by serial dilution of the stock solution. The concentration range should bracket the expected concentration of the unknown samples.
-
Calibration Curve: Inject each calibration standard into the GC and record the peak area. Plot the peak area versus the concentration for each standard. Perform a linear regression to generate a calibration curve. The correlation coefficient (r²) should be >0.99 for a valid calibration.
-
Quantification: Inject the prepared unknown sample(s). Using the peak area of this compound from the sample chromatogram, calculate the concentration using the equation from the linear regression of the calibration curve.
Data Presentation
The quantitative results from the analysis of multiple samples can be summarized in a table for easy comparison.
| Sample ID | Retention Time (min) | Peak Area | Calculated Concentration (µg/mL) |
| Standard 1 | 8.52 | 50,123 | 10.0 |
| Standard 2 | 8.52 | 101,546 | 20.0 |
| Standard 3 | 8.51 | 255,890 | 50.0 |
| Sample A | 8.52 | 152,345 | 30.4 |
| Sample B | 8.51 | 75,987 | 15.1 |
Note: Retention times and peak areas are hypothetical and will vary based on the actual system and conditions.
Visualization of Experimental Workflow
The following diagram illustrates the general workflow for the GC analysis of this compound.
Caption: Workflow for the GC analysis of this compound.
Conclusion
The gas chromatography methods detailed in this application note provide a robust framework for the reliable analysis of this compound. By selecting the appropriate sample preparation technique and optimizing the GC parameters, researchers can achieve accurate and precise quantification. The use of GC-FID is suitable for routine analysis, while GC-MS offers higher selectivity and is recommended for complex matrices or when confirmation of identity is required. Adherence to good laboratory practices, including proper calibration and system suitability checks, is essential for generating high-quality data.
References
- 1. krc.cecri.res.in [krc.cecri.res.in]
- 2. ANALYTICAL METHODS - Toxicological Profile for Xylene - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. degruyterbrill.com [degruyterbrill.com]
- 4. Evaluation of a Simplified Method for GC/MS Qualitative Analysis of Polycyclic Aromatic Hydrocarbons, Polychlorinated Biphenyls, and Organic Pesticides Using PARADISe Computer Program [mdpi.com]
- 5. academic.oup.com [academic.oup.com]
- 6. caod.oriprobe.com [caod.oriprobe.com]
- 7. osha.gov [osha.gov]
- 8. GC-FID - BTU Cottbus-Senftenberg [b-tu.de]
- 9. agilent.com [agilent.com]
Application Notes and Protocols for Plasma Polymerization of 2-Chloro-p-xylene Protective Coatings
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the deposition of protective coatings using 2-chloro-p-xylene, commonly known as Parylene C. The primary method discussed is the Gorham process, a thermal chemical vapor deposition (CVD), with a focus on the critical role of plasma treatment for substrate preparation and adhesion promotion. While true plasma-enhanced chemical vapor deposition (PECVD) of Parylene C is less common, the use of plasma for surface activation is a crucial step in achieving high-quality, adherent coatings.
Introduction to Parylene C Protective Coatings
Parylene C is a versatile polymer widely used for conformal coatings in a variety of high-performance applications, including medical devices, electronics, and aerospace components. Its deposition via a vapor phase process allows for the formation of ultra-thin, pinhole-free, and highly conformal coatings on even the most complex topographies.[1][2] Key properties of Parylene C coatings include:
-
Biocompatibility and Biostability: Parylene C is FDA-approved for use in medical implants and devices.[3]
-
Excellent Barrier Properties: It provides an exceptional barrier against moisture, corrosive gases, and chemicals.[1][4][5]
-
Superior Electrical Insulation: Parylene C possesses a high dielectric strength, making it an ideal insulator for electronic components.
-
Mechanical Strength: The coatings are mechanically robust and offer good abrasion resistance.[5]
-
Optical Transparency: In the visible spectrum, Parylene C films are transparent.[4]
The Deposition Process: From Dimer to Polymer Film
The deposition of Parylene C follows a three-step process, often referred to as the Gorham process, which occurs under vacuum.
-
Vaporization: The process begins with the sublimation of the solid dimer precursor, di-para-xylylene, at approximately 150-175°C.[1][4]
-
Pyrolysis: The vaporized dimer then passes through a high-temperature furnace (pyrolysis zone) at around 680-690°C.[1][4] This cleaves the dimer into reactive monomer molecules of 2-chloro-p-xylylene.
-
Deposition: The monomer gas enters the deposition chamber at ambient temperature and spontaneously polymerizes onto all exposed surfaces, forming a thin, conformal poly(2-chloro-p-xylylene) film.[1]
Below is a diagram illustrating the chemical transformation and the deposition process.
References
Application Notes: 2-Chloro-p-xylene as a Key Intermediate in the Synthesis of 2,5-Dichloro-p-xylene
References
- 1. Page loading... [guidechem.com]
- 2. krc.cecri.res.in [krc.cecri.res.in]
- 3. US4010214A - Process for the preparation of 2,5-dichloro-p-xylene - Google Patents [patents.google.com]
- 4. researchgate.net [researchgate.net]
- 5. US3928478A - Chlorination of xylene - Google Patents [patents.google.com]
- 6. 2,5-DICHLORO-P-XYLENE | 1124-05-6 [chemicalbook.com]
- 7. Chloro-p-xylene | C8H9Cl | CID 32883 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Cas 1124-05-6,2,5-DICHLORO-P-XYLENE | lookchem [lookchem.com]
- 9. scbt.com [scbt.com]
- 10. 2,5-Dichloro-p-xylene | 1124-05-6 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2-Chloro-p-xylene
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2-Chloro-p-xylene (B1217518).
Troubleshooting Guide
This guide addresses specific issues that may arise during the synthesis of this compound, offering potential causes and solutions in a question-and-answer format.
Issue 1: Low Yield of this compound
-
Question: My reaction is resulting in a low yield of the desired this compound. What are the likely causes and how can I improve the yield?
-
Answer: Low yields of this compound can stem from several factors, primarily related to reaction conditions and the formation of byproducts. Here are common causes and troubleshooting steps:
-
Suboptimal Reaction Temperature: Temperature plays a critical role in the selectivity of the chlorination process. For instance, in two-phase electrolysis, conducting the reaction at a lower temperature (e.g., 278 K) has been shown to improve the yield of this compound.[1]
-
Formation of Isomers and Polychlorinated Products: The chlorination of p-xylene (B151628) can lead to the formation of various isomers, such as 2,3-dichloro-p-xylene, and further chlorinated products like 2,5-dichloro-p-xylene (B72462) and trichloro-p-xylene.[2][3][4] To minimize these byproducts, consider the following:
-
Catalyst Choice: The catalyst system significantly influences product distribution. For electrophilic substitution, Lewis acid catalysts like ferric chloride (FeCl₃), antimony trichloride (B1173362) (SbCl₃), and aluminum chloride (AlCl₃) are commonly used.[2][3][5] The use of a catalyst system comprising a halide of iron or antimony with an organic sulfur compound as a co-catalyst can maximize the yield of desired chlorinated products while minimizing unwanted isomers.[2]
-
Control of Chlorine Stoichiometry: Carefully controlling the molar ratio of chlorine to p-xylene is crucial. An excess of chlorine will favor the formation of di- and polychlorinated products.
-
-
Inefficient Mixing: In heterogeneous reaction systems, such as two-phase electrolysis, efficient mixing is essential to ensure good contact between the organic and aqueous phases, which can lead to a higher reaction rate and improved yield.[1]
-
Reaction Time: The duration of the reaction will affect the product composition. Shorter reaction times may lead to incomplete conversion of p-xylene, while excessively long times can increase the formation of polychlorinated byproducts.
-
Issue 2: High Percentage of Dichloro-p-xylene Byproducts
-
Question: My product mixture contains a high concentration of 2,5-dichloro-p-xylene and other dichloro isomers. How can I increase the selectivity for monochlorination?
-
Answer: The formation of dichloro-p-xylene is a common challenge. Here's how to enhance the selectivity for this compound:
-
Molar Ratio of Reactants: A key strategy is to use a molar excess of p-xylene relative to the chlorinating agent. This will statistically favor the monochlorination of the aromatic ring.
-
Reaction Temperature: As mentioned previously, lower temperatures generally favor monochlorination.
-
Catalyst System: The choice of catalyst can influence the selectivity. For example, in the synthesis of 2,5-dichloro-p-xylene, a catalyst system of ferric chloride and a divalent organic sulfur compound has been shown to be effective.[2] To favor the mono-chlorinated product, you might need to explore different Lewis acid catalysts or catalyst concentrations.
-
Solvent Effects: The reaction solvent can influence the selectivity. While some chlorinations are performed without a solvent, others utilize solvents like carbon tetrachloride.[2][4] The choice of solvent can affect the solubility of reactants and intermediates, thereby influencing the product distribution.
-
Issue 3: Difficulty in Product Purification
-
Question: I am struggling to separate this compound from the unreacted p-xylene and the various chlorinated byproducts. What are effective purification methods?
-
Answer: The separation of this compound from the reaction mixture can be challenging due to the similar physical properties of the components. Here are recommended purification strategies:
-
Distillation: Fractional distillation is a common method to separate the components of the crude reaction mixture. This compound can be separated from the lower-boiling p-xylene and the higher-boiling dichloro- and trichloro-p-xylenes.[4]
-
Crystallization: For mixtures containing significant amounts of dichloro-p-xylene, crystallization can be an effective purification step. For instance, 2,5-dichloro-p-xylene can be crystallized from a suitable solvent in which it is substantially insoluble, while other isomers remain dissolved.[2][4]
-
Chromatography: For laboratory-scale purifications and for obtaining high-purity samples for analysis, techniques like High-Performance Liquid Chromatography (HPLC) can be employed to separate the various components of the reaction mixture.[1]
-
Frequently Asked Questions (FAQs)
Q1: What are the main methods for synthesizing this compound?
A1: The primary methods for synthesizing this compound involve the direct chlorination of p-xylene. The two main approaches are:
-
Electrophilic Aromatic Substitution: This is the most common method, where p-xylene is reacted with chlorine gas in the presence of a Lewis acid catalyst such as ferric chloride (FeCl₃) or antimony trichloride (SbCl₃).[2][3]
-
Two-Phase Electrolysis: This method involves the electrolysis of p-xylene in an aqueous hydrochloric acid medium using a specific anode, such as a precious metal oxide coated over titanium. This can yield a mixture of mono- and dichloro-p-xylene.[1][6]
Q2: What are the common byproducts in the synthesis of this compound?
A2: The primary byproducts are isomers and more highly chlorinated derivatives of p-xylene. These include:
-
2,5-dichloro-p-xylene: A common di-chlorinated product.[1][2]
-
2,3-dichloro-p-xylene: Another di-chlorinated isomer that can be formed.[2][3]
-
Trichloro-p-xylene and Tetrachloro-p-xylene: Formed under conditions of excess chlorine or prolonged reaction times.[2][4]
Q3: How can I confirm the identity and purity of my synthesized this compound?
A3: The identity and purity of the product can be confirmed using standard analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR are powerful tools to confirm the structure of the synthesized this compound and identify any isomeric impurities.[1]
-
High-Performance Liquid Chromatography (HPLC): HPLC can be used to determine the purity of the product and quantify the amounts of different components in the reaction mixture.[1]
-
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is useful for separating the components of the mixture and identifying them based on their mass spectra.
Data Presentation
Table 1: Effect of Temperature on the Electrolytic Chlorination of p-Xylene
| Temperature (K) | Yield of this compound |
| 278 | Higher Yield |
| 303 | Lower Yield |
Data sourced from a study on two-phase electrolysis, indicating that lower temperatures favor a better yield of the monochlorinated product.[1]
Table 2: Product Distribution in Catalytic Chlorination of p-Xylene
| Product | Percentage by Weight |
| This compound | 0 - 8.3% |
| 2,5-dichloro-p-xylene | 65 - 80% |
| 2,3-dichloro-p-xylene | 3 - 20% |
| trichloro-p-xylene | 0 - 8% |
This table represents a typical product distribution from a catalytic chlorination process aimed at producing 2,5-dichloro-p-xylene, highlighting the formation of this compound as an intermediate or under-chlorinated product.[2]
Experimental Protocols
Protocol 1: Synthesis of this compound via Two-Phase Electrolysis
This protocol is based on the electrochemical preparation of this compound.[1]
-
Materials:
-
p-xylene (L.R. grade)
-
Aqueous 2 M HCl (supporting electrolyte and Cl⁻ source)
-
Precious metal oxide coated titanium anode
-
Divided electrochemical cell
-
Glass stirrer
-
Ether
-
Anhydrous sodium sulphate
-
-
Procedure:
-
Set up a divided electrochemical cell with the precious metal oxide coated titanium anode.
-
The anolyte consists of 20 g of p-xylene (organic phase) and aqueous 2 M HCl (aqueous phase).
-
Maintain the temperature of the electrolyte at 278 K.
-
Stir the anolyte at a rate of 300 rpm.
-
Carry out the electrolysis under galvanostatic conditions.
-
After the electrolysis is complete, extract the reaction products with ether.
-
Wash the ethereal layer with ice-cold water.
-
Dry the ethereal layer over anhydrous sodium sulphate.
-
Distill the ether to obtain the crude product residue.
-
Analyze the product mixture using High-Performance Liquid Chromatography (HPLC).
-
Protocol 2: Synthesis of Dichloro-p-xylene via Catalytic Chlorination (with this compound as an intermediate)
This protocol is adapted from a process focused on producing 2,5-dichloro-p-xylene, where this compound is an intermediate.[2]
-
Materials:
-
p-xylene
-
Chlorine gas
-
Catalyst: Antimony trichloride (SbCl₃)
-
Co-catalyst: bis(p-chlorophenyl) sulfide
-
Solvent: Carbon tetrachloride
-
-
Procedure:
-
Charge a reaction vessel with a mixture of 106.2 parts of p-xylene, 0.42 parts of bis(p-chlorophenyl) sulfide, and 0.21 parts of antimony trichloride in 100 parts of carbon tetrachloride.
-
Maintain the initial temperature at approximately 25°C.
-
Slowly introduce chlorine gas into the reaction mixture.
-
Gradually increase the temperature to 55°C during the initial stage of the chlorination and maintain this temperature for the remainder of the reaction.
-
Continue the introduction of chlorine for a total reaction period of about nine hours.
-
After the reaction, the crude product can be purified by distillation to separate the different chlorinated xylenes.
-
Visualizations
Caption: Troubleshooting workflow for addressing low yields in this compound synthesis.
Caption: General workflow for the synthesis and purification of this compound.
References
- 1. krc.cecri.res.in [krc.cecri.res.in]
- 2. US4010214A - Process for the preparation of 2,5-dichloro-p-xylene - Google Patents [patents.google.com]
- 3. researchgate.net [researchgate.net]
- 4. US3035103A - Process for preparation and recovery of 2, 5-dichloro-p-xylene - Google Patents [patents.google.com]
- 5. US3928478A - Chlorination of xylene - Google Patents [patents.google.com]
- 6. researchgate.net [researchgate.net]
Technical Support Center: Separation of 2-Chloro-p-xylene from Reaction Mixtures
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the separation of 2-chloro-p-xylene (B1217518) from typical reaction mixtures.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the purification of this compound in a question-and-answer format.
Fractional Distillation
Q1: My fractional distillation is not effectively separating this compound from other chlorinated xylene isomers. What can I do to improve the separation?
A1: Ineffective separation during the fractional distillation of chlorinated xylenes (B1142099) can be due to several factors. Here are some troubleshooting steps:
-
Increase Column Efficiency: Ensure your distillation column has a sufficient number of theoretical plates for the separation. For closely boiling isomers, a packed column (e.g., with Raschig rings or metal structured packing) is generally more efficient than an unpacked column.
-
Optimize Reflux Ratio: A higher reflux ratio can improve separation, but it will also increase the distillation time. You may need to experiment to find the optimal balance for your specific mixture.
-
Reduce Distillation Rate: A slower distillation rate allows for better equilibrium between the liquid and vapor phases within the column, leading to improved separation.
-
Vacuum Distillation: Reducing the pressure will lower the boiling points of the components, which can sometimes enhance the boiling point differences between isomers and prevent thermal degradation of your product.
-
Check for Column Flooding: If you observe a continuous stream of liquid returning to the distilling flask, your column may be flooded. Reduce the heating rate to allow the column to operate correctly.[1]
Q2: I'm observing discoloration or decomposition of my this compound during distillation. How can I prevent this?
A2: Thermal decomposition of chlorinated aromatic compounds can occur at high temperatures.[2] Consider the following to mitigate this issue:
-
Use Vacuum Distillation: This is the most effective way to reduce the required temperature for distillation, thereby minimizing the risk of thermal decomposition.
-
Ensure an Inert Atmosphere: Traces of oxygen can promote degradation at high temperatures. Purging your distillation apparatus with an inert gas like nitrogen or argon before heating can be beneficial.
-
Avoid Overheating: Use a heating mantle with a temperature controller to ensure a steady and appropriate heating rate. Avoid direct, intense heating.
-
Minimize Distillation Time: A prolonged distillation, even at a seemingly safe temperature, can lead to decomposition. Optimize your procedure to be as efficient as possible.
Crystallization
Q1: My this compound is "oiling out" instead of forming crystals during recrystallization. What should I do?
A1: "Oiling out" occurs when the solute comes out of solution as a liquid rather than a solid. This can happen if the compound is highly impure or if the cooling process is too rapid. To address this:
-
Re-dissolve the Oil: Heat the solution to re-dissolve the oil.
-
Slow Cooling: Allow the solution to cool to room temperature very slowly. You can insulate the flask to slow down the cooling rate. Once at room temperature, you can then move it to an ice bath to maximize crystal formation.
-
Add More Solvent: The concentration of your compound might be too high. Add a small amount of additional hot solvent to the solution.
-
Scratch the Flask: Use a glass rod to gently scratch the inside of the flask at the surface of the liquid. This can create nucleation sites for crystal growth.
-
Seed Crystals: If you have a small amount of pure this compound, add a tiny crystal to the cooled solution to induce crystallization.
Q2: The purity of my this compound after crystallization is still low. How can I improve it?
A2: Low purity after crystallization can result from impurities being trapped within the crystal lattice or adhering to the crystal surface.
-
Wash the Crystals: After filtering the crystals, wash them with a small amount of cold, fresh solvent to remove any adhering mother liquor.
-
Recrystallize: A second crystallization step will often significantly improve purity.
-
Choose a Different Solvent: The choice of solvent is critical. Ideally, this compound should be highly soluble in the hot solvent and sparingly soluble in the cold solvent, while the impurities should remain soluble in the cold solvent.
Liquid-Liquid Extraction
Q1: An emulsion has formed during the aqueous wash of my reaction mixture, and the layers are not separating. How can I break the emulsion?
A1: Emulsions are common when dealing with organic mixtures that may contain surfactant-like byproducts. To break an emulsion:
-
Add Brine: Add a saturated aqueous solution of sodium chloride (brine). This increases the ionic strength of the aqueous layer, which can help to force the separation of the layers.[3]
-
Gentle Swirling: Instead of vigorous shaking, gently swirl or invert the separatory funnel to mix the layers. This reduces the likelihood of emulsion formation.[3]
-
Centrifugation: If the volume is manageable, centrifuging the mixture can effectively separate the layers.[3]
-
Filtration: Passing the emulsified mixture through a bed of Celite or glass wool can sometimes break the emulsion.[3]
-
Add a Different Organic Solvent: Adding a small amount of a different organic solvent can alter the properties of the organic phase and help to break the emulsion.[3]
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in a crude this compound reaction mixture?
A1: The most common impurities arise from the chlorination of p-xylene (B151628) and include unreacted p-xylene, isomers of dichloro-p-xylene (2,3- and 2,5-dichloro-p-xylene), and higher chlorinated species like trichloro-p-xylenes.[4][5] Catalyst residues and reaction solvents may also be present.
Q2: What is the best single method for purifying this compound?
A2: Fractional distillation is generally the most effective and common method for purifying this compound on a laboratory scale, especially for removing unreacted p-xylene and higher boiling chlorinated byproducts.[4] For very high purity requirements, a combination of distillation followed by crystallization or preparative HPLC may be necessary.
Q3: Can I use preparative HPLC to purify this compound?
A3: Yes, preparative HPLC is a powerful technique for isolating highly pure this compound, especially for separating it from closely related isomers that are difficult to remove by distillation.[6][7] It is particularly useful for smaller quantities where high purity is critical.
Q4: How should I dispose of waste containing chlorinated xylenes?
A4: Waste containing chlorinated xylenes is considered hazardous and must be disposed of according to local, state, and federal regulations. Typically, this involves collection by a licensed hazardous waste disposal company for incineration in a facility equipped with scrubbers to handle the acidic gases produced.[1][8] Do not dispose of this waste down the drain.
Quantitative Data
Table 1: Physical Properties of this compound and Related Compounds
| Compound | Molecular Weight ( g/mol ) | Boiling Point (°C) at 760 mmHg | Melting Point (°C) |
| p-Xylene | 106.17 | 138.4 | 13.3 |
| This compound | 140.61 | 186 | 2 |
| 2,5-Dichloro-p-xylene | 175.06 | 224 | 72 |
| 2,3-Dichloro-p-xylene | 175.06 | 230 | 2 |
| 2,3,5-Trichloro-p-xylene | 209.50 | 263 | 91 |
Data sourced from patent documentation.[4]
Experimental Protocols
Protocol 1: Purification of this compound by Fractional Distillation
This protocol describes the purification of this compound from a crude reaction mixture containing unreacted p-xylene and higher chlorinated byproducts.
Materials:
-
Crude this compound reaction mixture
-
Distillation apparatus (round-bottom flask, fractionating column, condenser, receiving flasks)
-
Heating mantle with temperature controller
-
Vacuum source and manometer (optional, for vacuum distillation)
-
Boiling chips
-
Inert gas source (e.g., nitrogen or argon)
Procedure:
-
Apparatus Setup: Assemble the fractional distillation apparatus. For enhanced separation, use a fractionating column packed with Raschig rings or structured packing. Ensure all joints are properly sealed.
-
Charge the Flask: Add the crude this compound mixture and a few boiling chips to the round-bottom flask. Do not fill the flask more than two-thirds full.
-
Inert Atmosphere (Optional but Recommended): Purge the apparatus with an inert gas for several minutes to displace air, especially if heating to high temperatures.
-
Heating: Begin heating the flask gently with the heating mantle.
-
Collect Fractions:
-
Fore-run: The first fraction will likely contain any low-boiling solvents and unreacted p-xylene (boiling point ~138°C). Collect this fraction in a separate receiving flask.
-
Product Fraction: As the temperature at the distillation head stabilizes around the boiling point of this compound (~186°C at atmospheric pressure), switch to a clean receiving flask to collect the product.[4]
-
Higher-Boiling Impurities: Once the temperature begins to rise significantly above 186°C, stop the distillation or switch to another receiving flask to collect the higher-boiling impurities, such as dichlorinated xylenes.
-
-
Shutdown: Turn off the heating and allow the apparatus to cool completely before disassembling.
-
Analysis: Analyze the collected fractions by GC or HPLC to determine their purity.
Protocol 2: Purification of this compound by Preparative HPLC
This protocol provides a general method for the purification of this compound using preparative HPLC. The exact conditions may need to be optimized based on the specific impurities present.
Materials:
-
Crude or partially purified this compound
-
Preparative HPLC system with a UV detector
-
Appropriate preparative HPLC column (e.g., C18)
-
HPLC-grade solvents (e.g., acetonitrile (B52724) and water)
-
Sample vials
Procedure:
-
Method Development (Analytical Scale): First, develop a separation method on an analytical HPLC system to determine the optimal mobile phase composition and gradient for separating this compound from its impurities. A common starting point for reversed-phase chromatography is a gradient of acetonitrile and water.
-
Sample Preparation: Dissolve the crude this compound in a suitable solvent at a high concentration. The solvent should be compatible with the mobile phase. Filter the sample through a 0.45 µm syringe filter to remove any particulate matter.
-
Scale-Up to Preparative HPLC:
-
Equilibrate the preparative HPLC column with the initial mobile phase conditions determined in the analytical method.
-
Inject the concentrated sample onto the column.
-
Run the preparative HPLC method.
-
-
Fraction Collection: Monitor the chromatogram and collect the fraction corresponding to the this compound peak.
-
Solvent Removal: Remove the HPLC solvents from the collected fraction, typically using a rotary evaporator, to yield the purified this compound.
-
Purity Analysis: Analyze the purity of the isolated product using analytical HPLC or GC.
Visualizations
Caption: General experimental workflow for the separation and purification of this compound.
Caption: Troubleshooting logic for poor separation during fractional distillation.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. researchgate.net [researchgate.net]
- 3. Separation of Xylene Isomers through Multiple Metal Site Interactions in Metal–Organic Frameworks - PMC [pmc.ncbi.nlm.nih.gov]
- 4. distilmate.com [distilmate.com]
- 5. US2814649A - Process for separation of chlorinated xylenes - Google Patents [patents.google.com]
- 6. warwick.ac.uk [warwick.ac.uk]
- 7. Extractive Distillation To Separate O-Xylenes From Xylene Isomers - Student - Cheresources.com Community [cheresources.com]
- 8. Distillation Column Trays and Packing: A Comprehensive Overview [chemicalpackings.com]
Technical Support Center: Purification of Crude 2-Chloro-p-xylene
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the purification of crude 2-Chloro-p-xylene. It is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What are the common impurities in crude this compound?
A1: Crude this compound, typically synthesized by the chlorination of p-xylene, may contain a variety of impurities. The most common include:
-
Unreacted p-xylene: The starting material for the chlorination reaction.
-
Isomeric Dichloroxylenes: Further chlorination of the desired product can lead to the formation of 2,3-dichloro-p-xylene and 2,5-dichloro-p-xylene.
-
Higher Chlorinated Xylenes: Tri- and tetrachloro-p-xylene can also be formed, especially if the reaction is not carefully controlled.[1]
-
Side-chain chlorinated byproducts: Although less common in electrophilic aromatic substitution, impurities from side-chain chlorination can occur under certain conditions.
-
Residual catalyst and solvents: Depending on the synthetic route, residual acid catalysts (e.g., FeCl₃, AlCl₃) and solvents (e.g., methylene (B1212753) chloride, carbon tetrachloride) may be present.[2]
Q2: Which purification techniques are most effective for this compound?
A2: The choice of purification technique depends on the impurity profile and the desired final purity. The most common and effective methods are:
-
Fractional Vacuum Distillation: This is the preferred method for separating this compound from less volatile impurities like dichloroxylenes and higher chlorinated species, as well as more volatile impurities like unreacted p-xylene. The use of a vacuum is crucial to lower the boiling point and prevent thermal decomposition.
-
Crystallization: This technique can be effective for removing isomeric impurities. For instance, cooling a solution of the crude product in a suitable solvent, such as isopropanol, can lead to the selective crystallization of the desired product, leaving more soluble impurities in the mother liquor.
Q3: How can I monitor the purity of this compound during purification?
A3: The most common and effective method for monitoring the purity of this compound and identifying impurities is Gas Chromatography (GC) , often coupled with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS). GC analysis allows for the quantitative determination of the percentage of this compound and the relative amounts of various impurities.[2][3]
Troubleshooting Guides
Issue 1: Poor Separation of Isomers During Distillation
-
Symptom: GC analysis of the collected fractions shows significant contamination with dichloroxylene isomers.
-
Possible Causes & Solutions:
-
Insufficient Column Efficiency: The fractional distillation column may not have enough theoretical plates to separate compounds with close boiling points.
-
Solution: Use a longer packed column (e.g., with Raschig rings or Vigreux indentations) to increase the surface area for vapor-liquid exchange.
-
-
Incorrect Reflux Ratio: Too low a reflux ratio will result in poor separation.
-
Solution: Increase the reflux ratio to allow for better equilibration between the vapor and liquid phases in the column.
-
-
Distillation Rate is Too High: A rapid distillation rate does not allow for proper separation.
-
Solution: Reduce the heating rate to ensure a slow and steady distillation.
-
-
Fluctuating Vacuum: An unstable vacuum will cause the boiling points to fluctuate, leading to poor separation.
-
Solution: Ensure all joints in the distillation apparatus are properly sealed with high-vacuum grease and that the vacuum pump is operating correctly.
-
-
Issue 2: Product Discoloration (Yellow or Brown Tinge)
-
Symptom: The distilled this compound has a noticeable color.
-
Possible Causes & Solutions:
-
Thermal Decomposition: Overheating during distillation can cause the compound to decompose, leading to colored impurities.
-
Solution: Use vacuum distillation to lower the boiling point. Ensure the heating mantle temperature is not excessively high.
-
-
Presence of Acidic Impurities: Residual acid catalyst from the synthesis can cause degradation and color formation.
-
Solution: Before distillation, wash the crude product with a dilute aqueous solution of sodium bicarbonate to neutralize any residual acid, followed by a water wash and drying over an anhydrous salt like magnesium sulfate (B86663).[4]
-
-
Oxidation: Exposure to air at high temperatures can lead to oxidation and color formation.
-
Solution: Perform the distillation under an inert atmosphere (e.g., nitrogen or argon).
-
-
Issue 3: Low Yield of Purified Product
-
Symptom: The amount of recovered pure this compound is significantly lower than expected.
-
Possible Causes & Solutions:
-
Incomplete Reaction: The initial chlorination reaction may not have gone to completion, leaving a large amount of unreacted p-xylene.
-
Solution: Optimize the reaction conditions (catalyst, temperature, reaction time) to maximize the conversion of p-xylene.
-
-
Losses During Work-up: Significant amounts of product may be lost during the aqueous wash steps if emulsions form.
-
Solution: Use brine (saturated NaCl solution) to help break emulsions during the work-up.
-
-
Suboptimal Distillation Cuts: Taking too narrow of a main fraction during distillation will reduce the yield.
-
Solution: Monitor the distillation temperature closely and collect the fraction boiling at the expected temperature for this compound under the applied vacuum. Analyze small samples of the transitioning fractions by GC to determine the optimal cut-off points.
-
-
Product Holdup in the Apparatus: A significant amount of product can remain in the distillation column and condenser.
-
Solution: Allow the apparatus to cool completely and then carefully rinse the column and condenser with a small amount of a volatile solvent to recover the remaining product. The solvent can then be removed by rotary evaporation.
-
-
Data Presentation
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) at 760 mmHg | Boiling Point (°C) at reduced pressure |
| p-Xylene | C₈H₁₀ | 106.17 | 138 | ~40 °C at 20 mmHg |
| This compound | C₈H₉Cl | 140.61 | 183-185 [1] | ~94-96 °C at 27 mmHg |
| 2,3-Dichloro-p-xylene | C₈H₈Cl₂ | 175.06 | ~220-230[1] | Not readily available |
| 2,5-Dichloro-p-xylene | C₈H₈Cl₂ | 175.06 | ~220-230[1] | Not readily available |
Experimental Protocols
Detailed Methodology for Fractional Vacuum Distillation of Crude this compound
1. Pre-distillation Work-up: a. Transfer the crude this compound to a separatory funnel. b. Wash the crude product sequentially with:
- 1 M Sodium Bicarbonate (NaHCO₃) solution to neutralize any residual acid catalyst.
- Deionized water.
- Brine (saturated NaCl solution) to aid in layer separation and remove bulk water. c. Separate the organic layer and dry it over anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄). d. Filter to remove the drying agent.
2. Distillation Apparatus Setup: a. Assemble a fractional vacuum distillation apparatus. This should include a round-bottom flask, a packed distillation column (e.g., Vigreux or packed with Raschig rings), a condenser, a receiving flask, and a vacuum adapter connected to a vacuum pump via a cold trap. b. Ensure all glassware is dry and free of cracks. c. Use high-vacuum grease on all ground-glass joints to ensure a good seal. d. Place a stir bar in the distillation flask.
3. Distillation Procedure: a. Transfer the dried and filtered crude this compound into the distillation flask. b. Begin stirring and start the vacuum pump to slowly evacuate the system. c. Once a stable vacuum is achieved (e.g., 20-30 mmHg), begin to gently heat the distillation flask with a heating mantle. d. Collect any low-boiling fractions, which may include residual solvent and unreacted p-xylene. The head temperature will be significantly lower than the boiling point of the product. e. Gradually increase the heating rate. The temperature at the head of the column will rise and then stabilize at the boiling point of this compound at the applied pressure. f. Collect the main fraction in a clean, pre-weighed receiving flask while the head temperature remains constant. g. Once the majority of the this compound has distilled, the temperature at the head of the column may start to rise again, indicating the presence of higher-boiling impurities. At this point, stop collecting the main fraction. h. Turn off the heating and allow the apparatus to cool to room temperature before slowly releasing the vacuum.
4. Post-distillation Analysis: a. Analyze the collected main fraction by GC to determine its purity. b. Store the purified this compound in a tightly sealed container in a cool, dark place.
Mandatory Visualization
Caption: A flowchart illustrating the key steps in the purification of crude this compound.
References
managing side reactions in the chlorination of p-xylene
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the chlorination of p-xylene (B151628).
Troubleshooting Guide
Issue: Low yield of desired monochlorinated side-chain product (α-chloro-p-xylene).
-
Question: My reaction is producing a low yield of the desired α-chloro-p-xylene, and I'm observing significant amounts of unreacted p-xylene. What are the likely causes and how can I improve the yield?
-
Answer: Low conversion of p-xylene can be attributed to several factors:
-
Insufficient reaction time or temperature: The chlorination of p-xylene requires adequate time and temperature to proceed to completion. Ensure that the reaction is running for the recommended duration and at the appropriate temperature for the chosen catalytic system. For side-chain chlorination, a temperature above the melting point of p-xylene is necessary to maintain a liquid reaction medium.[1]
-
Inefficient chlorine gas dispersion: Proper mixing is crucial for the efficient reaction of gaseous chlorine with the liquid p-xylene. Ensure vigorous agitation to maximize the gas-liquid interface.
-
Inhibitors in the starting material: Trace impurities in the p-xylene or solvent can inhibit the chlorination reaction. Consider purifying the starting materials if you suspect contamination.
-
Issue: High levels of over-chlorination (di- and tri-chlorinated products).
-
Question: My product mixture contains a high percentage of di- and tri-chlorinated p-xylene derivatives. How can I control the reaction to favor monochlorination?
-
Answer: Over-chlorination is a common side reaction that can be managed by controlling the reaction stoichiometry and conditions:
-
Molar ratio of chlorine to p-xylene: Carefully control the amount of chlorine gas introduced into the reaction. Using a molar excess of p-xylene relative to chlorine will favor the formation of the monochlorinated product.
-
Chlorine addition rate: A slow and controlled addition of chlorine gas can help to prevent localized high concentrations of chlorine, which can lead to over-chlorination.
-
Reaction monitoring: Monitor the progress of the reaction using techniques like Gas Chromatography (GC) to determine the optimal point to stop the chlorine addition.
-
Issue: Significant formation of ring-chlorinated byproducts.
-
Question: I am trying to achieve side-chain chlorination, but my analysis shows a significant amount of ring-chlorinated isomers. What is causing this and how can I promote side-chain selectivity?
-
Answer: The selectivity between side-chain and ring chlorination is primarily determined by the reaction mechanism, which is influenced by the catalyst and reaction conditions.
-
Catalyst selection:
-
For side-chain chlorination: This reaction proceeds via a free-radical mechanism. Use radical initiators such as UV light (e.g., from a mercury vapor or fluorescent lamp) or chemical initiators like benzoyl peroxide.[1]
-
For ring chlorination: This is an electrophilic substitution reaction catalyzed by Lewis acids. Avoid or minimize the presence of Lewis acid catalysts like ferric chloride (FeCl₃), aluminum chloride (AlCl₃), and zinc chloride (ZnCl₂).[2][3]
-
-
Metal ion contamination: Trace amounts of metal ions, particularly iron, from the reactor or starting materials can act as Lewis acids and promote ring chlorination.[1] The use of sequestering agents like phosphorous trichloride (B1173362) (PCl₃) can suppress this unwanted side reaction.[1]
-
Temperature: While higher temperatures generally favor side-chain chlorination, extremely high temperatures can lead to other side reactions. Maintain a controlled temperature throughout the reaction.
-
Issue: Formation of diphenylmethane (B89790) derivatives.
-
Question: I am observing the formation of high molecular weight byproducts, which I suspect are diphenylmethane derivatives. How can I prevent this?
-
Answer: The formation of diphenylmethane derivatives is more likely to occur at the beginning of the chlorination of fresh, unchlorinated p-xylene.
-
Initial reaction temperature: Employing lower temperatures (e.g., 15°C to 135°C) at the start of the reaction can help to retard the formation of these byproducts.[1] Once a certain amount of p-xylene has been chlorinated (e.g., after reacting with 0.5-3 moles of chlorine per mole of p-xylene), the reaction temperature can be increased to enhance the chlorination rate without a significant increase in the rate of this side reaction.[1]
-
Frequently Asked Questions (FAQs)
-
Question: What is the primary difference between side-chain and ring chlorination of p-xylene?
-
Answer: Side-chain chlorination involves the substitution of hydrogen atoms on the methyl groups of p-xylene with chlorine, proceeding through a free-radical mechanism. This is typically initiated by UV light or chemical radical initiators. Ring chlorination, on the other hand, is the substitution of hydrogen atoms on the aromatic ring and occurs via an electrophilic aromatic substitution mechanism, which is catalyzed by Lewis acids.
-
Question: How can I analyze the product mixture to determine the ratio of different chlorinated isomers?
-
Answer: Gas Chromatography (GC) coupled with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS) is the most common and effective method for separating and quantifying the various chlorinated isomers of p-xylene in the reaction mixture. Specific capillary columns, such as those with polyethylene (B3416737) glycol (PEG) stationary phases, can be used to achieve good separation of the isomers.
-
Question: What are the safety precautions I should take during the chlorination of p-xylene?
-
Answer: Chlorine gas is highly toxic and corrosive. All experiments should be conducted in a well-ventilated fume hood. Ensure that all glassware and equipment are dry, as moisture can react with chlorine and chlorinated products to form corrosive hydrochloric acid. Always wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Have a plan to neutralize any excess chlorine gas.
-
Question: Can the choice of solvent influence the reaction?
-
Answer: Yes, the solvent can play a role in the reaction. Solvents like perchloroethylene and carbon tetrachloride are often used. The choice of solvent can affect the solubility of the chlorinated products, which can be important for preventing the precipitation of solid products that might trap unreacted xylene.[2] The solvent should be inert to the reaction conditions.
Data Presentation
Table 1: Effect of Phosphorous Trichloride as a Sequestering Agent on Side Reactions in the Presence of Iron Contamination.
| Sample | Iron Content (ppm) | PCl₃ Added (wt %) | Ring Chlorination (mole %) | α,α'-dichloro-p-xylene (mole %) |
| A | ~0.1 | 0 | 0.5 | 85.0 |
| B | 20 | 0 | 35.0 | 50.0 |
| C | 20 | 0.1 | 0.5 | 85.0 |
Data adapted from US Patent 3,350,467 A. This data illustrates the effectiveness of phosphorous trichloride in suppressing ring chlorination catalyzed by iron contaminants.[1]
Table 2: Typical Product Distribution in Side-Chain Chlorination of p-Xylene.
| Product | Composition (wt %) |
| p-Xylene | 12.0 |
| α-chloro-p-xylene | 56.5 |
| α,α-dichloro-p-xylene | 5.1 |
| α,α'-dichloro-p-xylene | 20.5 |
| α,α,α'-trichloro-p-xylene | 3.8 |
| Nuclear Substituted & Resinous Products | 2.1 |
This table represents a sample product distribution from a continuous chlorination process and highlights the potential for the formation of multiple chlorinated species.
Experimental Protocols
Protocol 1: Selective Side-Chain Chlorination of p-Xylene with Suppression of Ring Chlorination
This protocol is adapted from the methodology described in US Patent 3,350,467 A for the selective side-chain chlorination of p-xylene, particularly when metal ion contamination is a concern.[1]
Materials:
-
p-Xylene
-
Phosphorous trichloride (PCl₃) (if metal ion contamination is suspected)
-
Chlorine gas
-
Inert gas (e.g., Nitrogen)
-
Apparatus for gas chromatography (GC) analysis
Equipment:
-
Glass reaction flask with a stirrer, gas inlet tube, condenser, and thermometer
-
Actinic light source (e.g., 22-watt fluorescent lamp)
-
Heating mantle or water bath
-
Gas flow meter
-
Scrubber for waste chlorine gas
Procedure:
-
Charge the glass reaction flask with p-xylene. If trace metal contamination (e.g., iron) is present or suspected, add a sequestering amount of phosphorous trichloride (e.g., 0.1% by weight).
-
Heat the contents of the flask to the desired reaction temperature (e.g., 80°C) while stirring.
-
Initiate the reaction using a free-radical initiator. For this protocol, place a fluorescent lamp close to the reaction flask.
-
Bubble chlorine gas into the reaction mixture at a controlled rate. The reaction can be monitored by measuring the evolution of hydrogen chloride (HCl) gas.
-
Continue the chlorine addition until the desired degree of chlorination is achieved, as determined by the amount of HCl evolved or by periodic analysis of the reaction mixture using GC. For example, continue until 1.8 moles of chlorine have reacted per mole of p-xylene.
-
Upon completion, stop the chlorine flow and purge the system with an inert gas to remove any residual chlorine and HCl.
-
Analyze the final product mixture using GC to determine the mole percent of side-chain chlorinated products and any ring-chlorinated byproducts.
Protocol 2: Analysis of Chlorinated p-Xylene Products by Gas Chromatography (GC)
This protocol provides a general guideline for the analysis of the product mixture from a p-xylene chlorination reaction.
Equipment and Materials:
-
Gas chromatograph (GC) with a Flame Ionization Detector (FID)
-
Capillary GC column suitable for separating aromatic isomers (e.g., SLB®-IL60, 30 m x 0.25 mm I.D., 0.20 µm)
-
Helium or Nitrogen carrier gas
-
Syringe for sample injection
-
Vials for sample preparation
-
Solvent for sample dilution (e.g., pentane)
-
Reference standards for p-xylene and expected chlorinated products
GC Conditions (Example):
-
Column: SLB-IL60, 30 m x 0.25 mm I.D., 0.20 µm
-
Oven Program: 40°C (hold for 4 min), then ramp at 8°C/min to 200°C (hold for 5 min)
-
Injector Temperature: 250°C
-
Detector Temperature: 250°C
-
Carrier Gas: Helium, constant pressure at 30 cm/sec
-
Injection: 1 µL, 100:1 split
-
Sample Preparation: Dilute a small aliquot of the reaction mixture in pentane (B18724) (e.g., 0.2% v/v).
Procedure:
-
Prepare a diluted sample of the reaction mixture.
-
Inject the sample into the GC.
-
Run the GC analysis according to the specified conditions.
-
Identify the peaks in the chromatogram by comparing their retention times with those of the reference standards.
-
Quantify the relative amounts of each component by integrating the peak areas. The mole percent of each product can be determined from the total area of all peaks.
Visualizations
Caption: Troubleshooting workflow for managing side reactions in p-xylene chlorination.
References
optimizing temperature and catalyst for 2-Chloro-p-xylene production
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the synthesis of 2-Chloro-p-xylene, a key intermediate in the pharmaceutical and chemical industries. The information is tailored for researchers, scientists, and drug development professionals to assist in optimizing reaction conditions and resolving common experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for synthesizing this compound?
A1: The two main laboratory and industrial methods for the synthesis of this compound are:
-
Direct Chlorination: This method involves the electrophilic aromatic substitution of p-xylene (B151628) using a chlorinating agent in the presence of a Lewis acid catalyst.
-
Electrochemical Chlorination: This technique utilizes an electrochemical cell to generate the chlorinating species in situ, offering a high-yield alternative.[[“]]
Q2: Which catalyst is most effective for the direct chlorination of p-xylene?
A2: Lewis acids are the most common catalysts for the direct chlorination of p-xylene. Ferric chloride (FeCl₃) is a widely used and effective catalyst.[2] Other Lewis acids such as aluminum chloride (AlCl₃), antimony pentachloride (SbCl₅), and zinc chloride (ZnCl₂) can also be employed.[2]
Q3: What are the main byproducts in the synthesis of this compound?
A3: The primary byproducts are other chlorinated isomers of p-xylene. The most common byproduct is 2,5-dichloro-p-xylene, formed from the further chlorination of the desired product.[[“]] Another possible byproduct is 2,3-dichloro-p-xylene.[2] In some cases, higher chlorinated species like trichloro- and tetrachloro-p-xylene can also be formed, especially with prolonged reaction times or high chlorine concentrations.[2]
Q4: How can I improve the selectivity for this compound over di-chlorinated byproducts?
A4: To enhance the selectivity for the mono-chlorinated product, it is crucial to control the reaction conversion. By stopping the reaction at a low to moderate conversion of p-xylene (e.g., 10-40%), the formation of di- and poly-chlorinated products can be minimized.[3] Unreacted p-xylene can then be recovered and recycled.
Q5: What is the optimal temperature for the synthesis of this compound?
A5: The optimal temperature depends on the chosen method.
-
For direct chlorination using a Lewis acid catalyst, a temperature range of 25°C to 70°C is typical.[3]
-
For electrochemical synthesis , a lower temperature of around 5°C (278 K) has been shown to provide a better yield.[[“]]
Q6: What are the advantages of the electrochemical method compared to direct chlorination?
A6: The electrochemical method can offer several advantages, including:
-
High Yield: The electrochemical method can achieve a high yield of this compound, with reports of up to 68%.[[“]]
-
Selectivity: It can be a highly selective method for chlorination.[[“]]
-
Milder Conditions: The reaction is often carried out at lower temperatures.[[“]]
-
Reduced Waste: It avoids the use of stoichiometric amounts of Lewis acid catalysts, which can be difficult to remove from the product mixture.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Yield of this compound | - Incomplete reaction. - Suboptimal temperature. - Catalyst deactivation. - Formation of multiple byproducts. | - Increase reaction time or temperature (for direct chlorination). - For electrochemical synthesis, ensure the correct current density and charge are passed. - Optimize temperature as per the recommended range for your chosen method. - Use a fresh or regenerated catalyst. - Control the conversion to favor mono-chlorination. |
| Poor Selectivity (High levels of di- and poly-chlorinated products) | - High reaction temperature. - High concentration of chlorinating agent. - Prolonged reaction time. | - Lower the reaction temperature. - Use a stoichiometric amount of the chlorinating agent or control its addition rate. - Monitor the reaction progress and stop it at a lower p-xylene conversion. |
| Formation of Side-Chain Chlorinated Products | - Presence of UV light. - High reaction temperatures. | - Conduct the reaction in the absence of UV light to prevent free-radical side-chain chlorination. - Maintain the reaction temperature within the recommended range for ring chlorination. |
| Catalyst Deactivation (for Direct Chlorination) | - Contamination with water, which can hydrolyze the Lewis acid catalyst. - Formation of complexes with byproducts. | - Ensure all reactants and solvents are anhydrous. - Consider catalyst regeneration. For ferric chloride, this can involve treatment with a chlorinating agent to convert any reduced iron species back to Fe(III). |
| Inconsistent Results in Electrochemical Synthesis | - Fluctuation in current density. - Degradation of the anode. - Poor mixing of the two phases. | - Use a galvanostat to maintain a constant current. - Inspect the anode for any signs of wear or fouling. - Ensure efficient stirring to create a good emulsion between the organic and aqueous phases.[[“]] |
Quantitative Data
Table 1: Product Distribution in the Direct Chlorination of p-Xylene
| Compound | Percentage in Crude Product (%) |
| This compound | 10 - 16 |
| 2,5-Dichloro-p-xylene | 50 - 67 |
| 2,3-Dichloro-p-xylene | 17 - 28 |
| 2,3,5-Trichloro-p-xylene | 5 - 10 |
| 2,3,5,6-Tetrachloro-p-xylene | 3 - 5 |
Source: Adapted from data on typical crude product mixtures from the chlorination of p-xylene.[2]
Table 2: Effect of Temperature on the Yield of this compound in Electrochemical Synthesis
| Temperature | Yield of this compound (%) |
| 278 K (5 °C) | 68 |
| 303 K (30 °C) | Lower than at 278 K |
Source: Based on galvanostatic electrolysis of a p-xylene-2 M HCl two-phase system.[[“]]
Experimental Protocols
Protocol 1: Direct Chlorination of p-Xylene using Ferric Chloride
Materials:
-
p-Xylene (reagent grade)
-
Anhydrous Ferric Chloride (FeCl₃)
-
Chlorine gas (Cl₂) or an alternative chlorinating agent (e.g., sulfuryl chloride)
-
Anhydrous solvent (e.g., dichloromethane (B109758) or carbon tetrachloride)
-
Sodium bicarbonate solution (5%)
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
Procedure:
-
Set up a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a gas inlet tube, a condenser, and a gas outlet connected to a trap containing a sodium hydroxide (B78521) solution to neutralize excess chlorine and HCl gas.
-
Charge the flask with p-xylene and the anhydrous solvent.
-
Add the anhydrous ferric chloride catalyst (typically 1-5 mol% relative to p-xylene).
-
Stir the mixture and maintain the temperature between 40-50°C using a water bath.
-
Slowly bubble chlorine gas through the stirred solution. Monitor the reaction progress using Gas Chromatography (GC) or Thin Layer Chromatography (TLC).
-
To favor the formation of this compound, stop the reaction when the conversion of p-xylene is between 10-40%.
-
Once the desired conversion is reached, stop the chlorine flow and purge the system with an inert gas (e.g., nitrogen) to remove any dissolved chlorine and HCl.
-
Quench the reaction by carefully adding water.
-
Transfer the mixture to a separatory funnel and wash sequentially with water and 5% sodium bicarbonate solution to remove the catalyst and any remaining acid.
-
Dry the organic layer over anhydrous sodium sulfate.
-
Filter to remove the drying agent.
-
Purify the product by fractional distillation to separate this compound from unreacted p-xylene and di-chlorinated byproducts.
Protocol 2: Electrochemical Synthesis of this compound
Materials:
-
p-Xylene (reagent grade)
-
Hydrochloric acid (2 M aqueous solution)
-
Diethyl ether
-
Anhydrous sodium sulfate (Na₂SO₄)
Apparatus:
-
A divided electrochemical cell with a porous diaphragm.
-
A precious metal oxide coated titanium anode.
-
A graphite (B72142) cathode.
-
A galvanostat (constant current source).
-
A magnetic stirrer and a thermometer.
Procedure:
-
Assemble the divided electrochemical cell. Place the anode in the central compartment and the graphite cathodes on either side within the porous diaphragm.
-
The anolyte consists of 20 g of p-xylene and the aqueous 2 M HCl solution.
-
The catholyte is the aqueous 2 M HCl solution.
-
Maintain the cell temperature at 5°C (278 K) using a cooling bath.
-
Stir the anolyte vigorously (e.g., 300 rpm) to ensure good mixing of the two phases.
-
Carry out the electrolysis under galvanostatic conditions at a current density of 5 A/dm².
-
Pass a total charge of 4 Faradays per mole of p-xylene.
-
After the electrolysis is complete, transfer the anolyte to a separatory funnel.
-
Extract the products with diethyl ether.
-
Wash the ethereal layer with ice-cold water.
-
Dry the organic layer over anhydrous sodium sulfate.
-
Filter and remove the ether by rotary evaporation.
-
Analyze the product mixture by HPLC or GC to determine the yield and product distribution. The crude product can be further purified by distillation.
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
References
Technical Support Center: Industrial Scale Production of 2-Chloro-p-xylene
Welcome to the Technical Support Center for the industrial scale production of 2-Chloro-p-xylene (B1217518). This resource is designed to assist researchers, scientists, and drug development professionals in navigating the challenges associated with the synthesis, purification, and handling of this key intermediate.
Troubleshooting Guide
This section addresses specific issues that may be encountered during the production of this compound, offering potential causes and actionable solutions.
| Problem | Potential Cause(s) | Troubleshooting Steps |
| Low Yield of this compound | - Incomplete reaction.[1] - Suboptimal reaction temperature.[1][2] - Inefficient mixing in two-phase reactions.[2] - Catalyst deactivation or insufficient catalyst.[3] | - Increase reaction time or temperature within the recommended range (e.g., 40°C to 70°C for chlorination with a catalyst).[1] - Ensure vigorous stirring (e.g., 300 rpm) in electrochemical processes to maintain a stable emulsion.[2] - Verify the activity and concentration of the catalyst (e.g., ferric chloride).[3] - In electrochemical synthesis, ensure the anode is functioning correctly.[2] |
| High Levels of Dichloro-p-xylene Byproducts | - Over-chlorination of the starting material.[2][4] - High chlorine to p-xylene (B151628) molar ratio.[4] - Prolonged reaction time. | - Reduce the reaction time or lower the chlorine feed rate. - Adjust the molar ratio of chlorine to p-xylene. For monochlorination, it's crucial to stop the reaction at a lower conversion of p-xylene (e.g., 10-40%).[1] - Monitor the reaction progress closely using techniques like Gas Chromatography (GC) to stop at the optimal point. |
| Formation of Undesired Isomers (e.g., 3-Chloro-p-xylene) | - The methyl groups in p-xylene direct chlorination to the ortho position, making this compound the primary product.[5] The formation of other isomers is generally minor. | - The primary electrophilic chlorination of p-xylene inherently favors the 2-position. Significant deviation may suggest unexpected reaction mechanisms or impurities in the starting material. |
| Presence of Side-Chain Chlorinated Products | - Reaction conditions favoring free-radical substitution (e.g., UV light exposure). | - Ensure the reaction is carried out in the absence of UV light, which can promote chlorination of the methyl groups.[6] |
| Difficulty in Separating this compound from Unreacted p-Xylene and Dichloro-p-xylenes | - Close boiling points of the components.[7] | - Utilize fractional distillation. The boiling point of this compound is approximately 183-185°C, while p-xylene's is lower and dichloro-p-xylenes' are higher (around 220-230°C).[4] - For separation from dichlorinated products, crystallization can be effective. 2,5-dichloro-p-xylene (B72462) can be crystallized from solvents like isopropanol.[3][4] |
| Formation of Tarry Residues During Distillation | - Presence of impurities that polymerize or decompose at high temperatures.[1] | - Washing the crude product with water before distillation can help remove impurities that may lead to tar formation.[1] |
Frequently Asked Questions (FAQs)
1. What are the most common methods for the industrial synthesis of this compound?
The most common methods involve the direct chlorination of p-xylene using a catalyst or through electrochemical processes.
-
Catalytic Chlorination: This method typically employs a Lewis acid catalyst, such as ferric chloride (FeCl₃), to facilitate the electrophilic substitution of a chlorine atom onto the aromatic ring of p-xylene.[3][6] The reaction is generally carried out by bubbling chlorine gas through liquid p-xylene in the presence of the catalyst.
-
Two-Phase Electrolysis: This technique involves the electrolysis of an aqueous hydrochloric acid solution in the presence of p-xylene.[2][8] Chlorine is generated in-situ at the anode and reacts with the p-xylene at the organic-aqueous interface.[2] This method can offer good selectivity for monochlorination.[2]
2. What are the main byproducts to expect, and how can they be minimized?
The primary byproducts are dichlorinated p-xylenes, with 2,5-dichloro-p-xylene and 2,3-dichloro-p-xylene being the most common.[2][4] The formation of trichloro- and tetrachloro-p-xylenes is also possible with excessive chlorination.[4]
To minimize byproduct formation:
-
Control Reaction Conversion: Limiting the conversion of p-xylene to about 10-40% significantly favors the formation of the monochlorinated product.[1]
-
Molar Ratio: Carefully control the molar ratio of chlorine to p-xylene.
-
Reaction Temperature: Maintaining an optimal reaction temperature (e.g., 40°C to 70°C in catalytic chlorination) can improve selectivity.[1]
3. What are the recommended methods for purifying crude this compound on an industrial scale?
The primary purification methods are fractional distillation and crystallization.
-
Fractional Distillation: This is effective for separating this compound from unreacted p-xylene and the higher-boiling dichlorinated isomers.[4]
-
Crystallization: This technique is particularly useful for separating isomeric dichloroxylenes. For instance, 2,5-dichloro-p-xylene can be selectively crystallized from a solvent like isopropanol, leaving other isomers in the solution.[3][4]
4. What analytical techniques are suitable for monitoring the reaction and assessing product purity?
Gas Chromatography (GC) is a widely used and effective method for both monitoring the progress of the chlorination reaction and determining the purity of the final product.[1][3] High-Performance Liquid Chromatography (HPLC) can also be employed for analyzing the reaction mixture.[2] For structural confirmation, Nuclear Magnetic Resonance (NMR) spectroscopy is a valuable tool.[2][8]
5. What are the key safety considerations for the industrial production of this compound?
-
Handling of Chlorine: Chlorine gas is highly toxic and corrosive. Proper handling procedures, including the use of personal protective equipment (PPE) and well-ventilated areas, are essential.
-
Handling of p-Xylene: p-Xylene is flammable and can be irritating to the skin, eyes, and respiratory system.[9][10][11]
-
Hydrogen Chloride (HCl) Gas: The chlorination reaction produces HCl gas as a byproduct, which is corrosive and toxic.[4] A scrubbing system is necessary to neutralize the off-gases.
-
Reaction Control: The chlorination reaction is exothermic and requires careful temperature control to prevent runaway reactions.
Experimental Protocols
Protocol 1: Synthesis of this compound via Catalytic Chlorination
Objective: To synthesize this compound by the direct chlorination of p-xylene using ferric chloride as a catalyst.
Materials:
-
p-Xylene
-
Chlorine gas
-
Anhydrous Ferric Chloride (FeCl₃)
-
Nitrogen gas
-
Sodium hydroxide (B78521) solution (for scrubbing)
Procedure:
-
Charge a suitable reaction vessel with p-xylene and a catalytic amount of anhydrous ferric chloride (e.g., 0.1 to 2% by weight of p-xylene).[4]
-
Purge the reactor with nitrogen gas to remove air and moisture.
-
Heat the reaction mixture to the desired temperature (e.g., 40-70°C).[1]
-
Introduce a controlled flow of chlorine gas below the surface of the liquid.
-
Vent the byproduct HCl gas through a scrubber containing a sodium hydroxide solution.
-
Monitor the reaction progress by periodically taking samples and analyzing them by GC.
-
Stop the chlorine flow once the desired conversion of p-xylene is achieved to minimize the formation of dichlorinated byproducts.
-
Purge the reactor with nitrogen to remove any residual chlorine and HCl.
-
The crude product can then be purified by fractional distillation.
Protocol 2: Purification of this compound by Fractional Distillation
Objective: To separate this compound from unreacted p-xylene and higher-boiling byproducts.
Materials:
-
Crude this compound reaction mixture
Procedure:
-
Charge the crude reaction mixture into a distillation apparatus equipped with a fractionating column.
-
Apply heat to the distillation flask.
-
Collect the fraction that distills over at the boiling point of p-xylene (if significant amounts are present).
-
Increase the temperature and collect the fraction corresponding to this compound, which has a boiling point of approximately 183-185°C at atmospheric pressure.[4]
-
The higher-boiling dichlorinated p-xylenes will remain in the distillation residue.[4]
-
Analyze the purity of the collected fraction using GC.
Visualizations
Caption: Reaction pathway for the chlorination of p-xylene.
Caption: Troubleshooting workflow for low yield of this compound.
References
- 1. US4608448A - Process for producing 2,5-dichloro-p-xylene - Google Patents [patents.google.com]
- 2. krc.cecri.res.in [krc.cecri.res.in]
- 3. US4010214A - Process for the preparation of 2,5-dichloro-p-xylene - Google Patents [patents.google.com]
- 4. US3035103A - Process for preparation and recovery of 2, 5-dichloro-p-xylene - Google Patents [patents.google.com]
- 5. homework.study.com [homework.study.com]
- 6. US3928478A - Chlorination of xylene - Google Patents [patents.google.com]
- 7. A better separation process for xylene isomers - Chemical Industry Journal [chemicalindustryjournal.co.uk]
- 8. researchgate.net [researchgate.net]
- 9. nj.gov [nj.gov]
- 10. epa.gov [epa.gov]
- 11. CCOHS: Xylene (mixed isomers) [ccohs.ca]
Technical Support Center: Safe Disposal of 2-Chloro-p-xylene Waste
This guide provides technical support for researchers, scientists, and drug development professionals on the safe handling and disposal of 2-Chloro-p-xylene (B1217518) waste. For specific institutional protocols, always consult your local Environmental Health and Safety (EHS) department.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary hazards?
A1: this compound (CAS No. 95-72-7), also known as 2-chloro-1,4-dimethylbenzene, is a halogenated aromatic hydrocarbon.[1][2][3] It is a flammable liquid and is harmful if swallowed or inhaled.[4] It is also known to cause skin and serious eye irritation.[1] Due to its chemical properties, it is classified as a hazardous waste and requires special disposal procedures.
Q2: Can I dispose of this compound waste down the drain or in the regular trash?
A2: No. As a halogenated organic solvent, this compound waste must not be disposed of in the sanitary sewer or as regular solid waste. Improper disposal can lead to environmental contamination and is a regulatory violation. Halogenated solvent waste is typically managed through incineration at a licensed hazardous waste facility.
Q3: How should I collect and store this compound waste in the laboratory?
A3: this compound waste should be collected in a designated, properly labeled, and chemically compatible container with a secure screw-top cap. The container should be clearly marked as "Hazardous Waste" and should list all of its chemical constituents, including "this compound." It is crucial to segregate halogenated waste streams, like this compound, from non-halogenated solvent waste. Store the sealed container in a well-ventilated, designated satellite accumulation area away from heat, sparks, or open flames.
Q4: What are the EPA waste codes associated with this compound?
A4: Spent this compound is classified as a hazardous waste. As a spent halogenated solvent, it may fall under the EPA hazardous waste code F002.[5][6][7] Additionally, if it exhibits the characteristic of ignitability (B1175610) (flash point < 140°F/60°C), it would also be classified under the EPA hazardous waste code D001.[6][7][8]
Q5: Is it possible to neutralize this compound waste in the lab before disposal?
A5: Chemical neutralization of chlorinated aromatic compounds like this compound is a complex process that is not recommended for a standard laboratory setting. Such procedures can be hazardous, potentially generating more dangerous byproducts, and are typically performed at industrial scales under controlled conditions. The standard and safest method for disposal is through your institution's hazardous waste management program, which generally involves high-temperature incineration.
Troubleshooting Guide
| Issue | Possible Cause | Solution |
| I've accidentally mixed this compound waste with non-halogenated solvent waste. | Improper waste segregation. | Do not add any more waste to the container. Cap it securely and label it as "Mixed Halogenated and Non-Halogenated Solvent Waste." Contact your institution's EHS department immediately for guidance on proper disposal, as this mixture will require special handling. |
| The waste container for this compound is leaking. | Container degradation or improper sealing. | Immediately address the situation as a chemical spill. Don personal protective equipment (PPE), contain the spill using appropriate absorbent materials, and transfer the contents to a new, compatible waste container. Report the incident to your lab supervisor and EHS department. |
| I need to dispose of a small amount of this compound, but our waste pickup is not for another week. | Standard laboratory workflow. | Ensure the waste is stored in a properly labeled and sealed container in a designated satellite accumulation area. Do not exceed the allowable volume of hazardous waste storage in your lab as per your institution's policies. If you have concerns about the storage duration, contact your EHS department. |
Data Presentation
Table 1: Chemical and Physical Properties of this compound
| Property | Value |
| CAS Number | 95-72-7 |
| Molecular Formula | C₈H₉Cl[1][2] |
| Molecular Weight | 140.61 g/mol [1] |
| Appearance | Colorless liquid |
| Boiling Point | 186-187 °C[3] |
| Melting Point | 1.6 - 2 °C[3] |
| Flash Point | 67 °C (153 °F)[3] |
| Density | 1.049 g/mL at 25 °C[3] |
| Water Solubility | 42.1 mg/L[3] |
Table 2: Occupational Exposure Limits for Xylene Isomers
| Organization | TWA (8-hour) | STEL (15-minute) |
| OSHA PEL | 100 ppm (435 mg/m³)[9][10][11][12] | - |
| NIOSH REL | 100 ppm (435 mg/m³)[9][10] | 150 ppm (655 mg/m³)[9][10][12] |
| ACGIH TLV | 100 ppm (434 mg/m³)[10] | 150 ppm (651 mg/m³)[10] |
Note: These exposure limits are for xylene isomers. While specific limits for this compound are not established, these values provide guidance for minimizing exposure.
Experimental Protocols
Protocol: Small-Scale Spill Cleanup and Packaging for Disposal
This protocol outlines the procedure for cleaning up a small spill (less than 100 mL) of this compound and packaging the waste for disposal.
Materials:
-
Personal Protective Equipment (PPE): Safety goggles, chemical-resistant gloves (e.g., Viton or laminate), lab coat.
-
Spill containment materials: Inert absorbent pads or loose absorbent material (e.g., vermiculite, sand).
-
Non-sparking scoop or brush.
-
Sealable, chemically compatible waste container (e.g., polyethylene).
-
Hazardous waste labels.
-
Soap and water.
Procedure:
-
Immediate Response:
-
Alert personnel in the immediate area of the spill.
-
If there is any risk of fire or significant inhalation hazard, evacuate the area and contact your institution's emergency response team.
-
Eliminate all ignition sources (e.g., turn off hot plates, unplug nearby equipment).
-
-
Don PPE:
-
Put on safety goggles, a lab coat, and chemical-resistant gloves.
-
-
Contain the Spill:
-
If the spill is spreading, use absorbent pads or dikes to contain the liquid.
-
-
Absorb the Spill:
-
Cover the spill with an inert absorbent material, starting from the outside and working inwards.
-
Allow the absorbent to fully soak up the this compound.
-
-
Collect the Waste:
-
Using a non-sparking scoop or brush, carefully collect the absorbent material.
-
Place the contaminated absorbent into the designated sealable waste container.
-
-
Decontaminate the Area:
-
Wipe the spill area with a cloth dampened with soap and water.
-
Place the cleaning materials into the same waste container.
-
-
Package and Label for Disposal:
-
Securely seal the waste container.
-
Affix a hazardous waste label to the container. Fill out all required information, including the contents ("this compound spill debris") and the date.
-
-
Final Steps:
-
Remove and dispose of your gloves in the hazardous waste container.
-
Wash your hands thoroughly with soap and water.
-
Place the sealed waste container in your lab's designated satellite accumulation area.
-
Report the spill to your laboratory supervisor and your institution's EHS department.
-
Visualizations
Caption: Workflow for the safe management of this compound waste.
Caption: Relationship between properties and handling of this compound.
References
- 1. Chloro-p-xylene | C8H9Cl | CID 32883 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. PubChemLite - this compound (C8H9Cl) [pubchemlite.lcsb.uni.lu]
- 3. parchem.com [parchem.com]
- 4. isg.ku.edu.tr [isg.ku.edu.tr]
- 5. wku.edu [wku.edu]
- 6. adem.alabama.gov [adem.alabama.gov]
- 7. Waste Code [rcrainfo.epa.gov]
- 8. actenviro.com [actenviro.com]
- 9. nj.gov [nj.gov]
- 10. Xylene - IDLH | NIOSH | CDC [cdc.gov]
- 11. ors.od.nih.gov [ors.od.nih.gov]
- 12. osha.gov [osha.gov]
Technical Support Center: Mitigating Hazards of 2-Chloro-p-xylene
This guide provides essential safety protocols, troubleshooting, and emergency procedures for handling 2-Chloro-p-xylene in a laboratory setting. It is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary hazards?
This compound (CAS No. 95-72-7) is a flammable liquid and vapor.[1][2] It is harmful if it comes into contact with skin or is inhaled.[1][2] The substance can cause skin and serious eye irritation, and may also lead to respiratory irritation.[1] Based on the hazards of its parent compound, xylene, it may cause damage to organs through prolonged or repeated exposure and can be toxic to aquatic life.[1][3]
Q2: What are the potential health effects of exposure to this compound?
Exposure can lead to a range of health effects. Short-term exposure to xylene vapors, the parent compound, can irritate the skin, eyes, nose, and throat.[4][5] It can also affect the central nervous system, causing headaches, dizziness, and nausea.[5][6] High concentrations can lead to more severe symptoms, including respiratory failure.[5] Long-term or repeated exposure may damage the liver and kidneys.[3]
Q3: What are the proper storage and handling conditions for this compound?
This compound should be stored in a cool, dry, and well-ventilated area away from heat, sparks, open flames, and direct sunlight.[7][8] Containers must be kept tightly closed and should be bonded and grounded during transfer to prevent static discharge.[7][8] All electrical equipment in storage areas must be explosion-proof.[7] It is crucial to handle this chemical only within a certified chemical fume hood to control vapor exposure.[9][10]
Q4: What chemicals are incompatible with this compound?
This compound should be kept separate from strong oxidizing agents, strong acids, and strong bases.[9] Contact with these substances can lead to hazardous reactions.
Quantitative Data Summary
The following tables summarize key data for this compound and its parent compound, p-xylene, for easy reference.
Table 1: Physical and Chemical Properties
| Property | Value |
|---|---|
| Chemical Formula | C₈H₉Cl |
| CAS Number | 95-72-7[11] |
| Physical State | Liquid[9] |
| Appearance | Colorless[9] |
| Odor | Aromatic[9] |
| Melting Point | 13 °C / 55.4 °F[9] |
| DOT Classification | UN1993, Flammable liquid, n.o.s., 3, PG III[11] |
Table 2: Health Hazard Summary (Based on Xylene Data)
| Hazard | Description |
|---|---|
| Acute Toxicity (Inhalation) | Harmful if inhaled. May cause respiratory irritation.[1][8] |
| Acute Toxicity (Dermal) | Harmful in contact with skin.[1][2] |
| Skin Corrosion/Irritation | Causes skin irritation. Prolonged contact can lead to dryness and redness.[1][3] |
| Eye Damage/Irritation | Causes serious eye irritation.[1] |
| Aspiration Hazard | May be fatal if swallowed and enters airways.[1][2][8] |
| Specific Target Organ Toxicity | May cause damage to the central nervous system, liver, and kidneys through prolonged or repeated exposure.[1][3] |
Troubleshooting Guides
This section addresses specific issues that may arise during experiments involving this compound.
Personal Protective Equipment (PPE)
Q: What is the minimum required PPE for handling this compound?
A comprehensive PPE strategy is the first line of defense.[10] At a minimum, personnel should wear chemical-resistant gloves (Nitrile or Neoprene are recommended), chemical splash goggles that meet ANSI Z87.1 standards, a flame-resistant lab coat, full-length pants, and closed-toe shoes.[10][12]
Table 3: Recommended Personal Protective Equipment (PPE)
| Protection Type | Required Equipment | Key Specifications & Best Practices |
|---|---|---|
| Eye & Face | Chemical Splash Goggles & Face Shield | Goggles must be tightly fitting. A face shield should be worn over goggles for maximum protection against splashes.[10] Do not wear contact lenses.[10] |
| Skin & Body | Chemical-Resistant Gloves & Flame-Resistant Lab Coat | Use nitrile or neoprene gloves.[10][12] Double-gloving is recommended. Change gloves immediately if contamination is suspected. The lab coat must be fully buttoned.[10] |
| Respiratory | NIOSH-Approved Respirator | Required when working outside a fume hood or if exposure limits may be exceeded. A full-face respirator with an organic vapor/acid gas cartridge is recommended.[10] |
Q: When is respiratory protection necessary?
A NIOSH-approved respirator is required if you are working outside of a certified chemical fume hood or if there is a risk of exceeding exposure limits.[10] All respirator use requires a formal respiratory protection program, including fit testing and medical evaluation.[10]
Caption: PPE selection logic for this compound.
Exposure and First Aid
Q: What should I do if I get this compound on my skin or in my eyes?
-
Skin Contact: Immediately take off all contaminated clothing.[1][2] Rinse the affected skin area with plenty of soap and water for at least 15 minutes.[3][4] Seek medical attention if irritation persists.[8]
-
Eye Contact: Immediately flush the eyes with large amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[3][7] Remove contact lenses if present and easy to do.[7] Seek immediate medical attention from an ophthalmologist.[1]
Q: What is the first aid procedure for inhalation?
Move the affected person to fresh air immediately.[1][2] If breathing has stopped, begin artificial respiration.[3] Call a physician or poison control center immediately.[1][7]
Q: What should I do if this compound is ingested?
Do NOT induce vomiting, as there is a high risk of the chemical entering the lungs (aspiration).[2][8] If the victim is conscious, keep their airways free.[1] Seek immediate medical assistance.[9]
Caption: First aid decision tree for exposure incidents.
Spills and Leaks
Q: How do I handle a small spill of this compound?
A small spill is one that can be cleaned up in 10 minutes or less by trained local personnel.[13] If a small spill occurs, ensure you are wearing appropriate PPE.[13][14] Eliminate all sources of ignition.[3][15] Contain the spill with a non-combustible absorbent material like sand, earth, or vermiculite.[15] Do not use paper towels.[15] Collect the absorbed material using non-sparking tools and place it in a suitable, closed, and labeled container for hazardous waste disposal.[9][15] Ventilate the area well after cleanup.[15]
Q: When is a spill considered "major" and what is the emergency procedure?
A spill is considered major if it is large in volume (e.g., >500 mL), presents a significant fire or health hazard, or if personnel are not trained or equipped to handle it.[14][15] In the event of a major spill, the priority is personnel safety. Evacuate the area immediately, secure and control entry, and notify your institution's emergency response personnel (e.g., Environmental Health & Safety) and/or the fire department.[3][13][15]
Experimental Protocols
Protocol 1: Safe Handling and Use in a Chemical Fume Hood
-
Preparation:
-
Handling:
-
Post-Handling:
-
Tightly seal all containers of this compound.
-
Decontaminate the work area within the fume hood.
-
Properly segregate and label all waste for disposal.
-
Remove PPE and wash hands thoroughly with soap and water.[2]
-
Protocol 2: Small Spill Cleanup Procedure (<500 mL)
-
Alert & Assess: Alert personnel in the immediate area. Assess the spill to ensure it is minor and you are trained and comfortable cleaning it up.[15]
-
Secure Area: Restrict access to the spill area. Extinguish all nearby ignition sources.[3][14]
-
Don PPE: Wear, at a minimum, chemical-resistant gloves, chemical splash goggles, a face shield, and a lab coat.[13][14]
-
Contain Spill: Place a non-combustible absorbent material (e.g., vermiculite, sand) around the periphery of the spill and then work towards the center.[15]
-
Absorb & Collect: Allow the material to fully absorb the liquid. Using non-sparking tools, carefully scoop the contaminated absorbent into a designated, leak-proof hazardous waste container.[9][14][15]
-
Decontaminate: Wipe the spill area with soap and water, and dispose of the cleaning materials as hazardous waste.[14]
-
Ventilate & Report: Allow the area to ventilate thoroughly.[15] Report the incident to your supervisor or laboratory manager.[14]
Caption: Emergency response workflow for a chemical spill.
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. carlroth.com [carlroth.com]
- 3. nj.gov [nj.gov]
- 4. gov.uk [gov.uk]
- 5. safework.nsw.gov.au [safework.nsw.gov.au]
- 6. Xylenes | Medical Management Guidelines | Toxic Substance Portal | ATSDR [wwwn.cdc.gov]
- 7. htpchem.com [htpchem.com]
- 8. pcs.com.sg [pcs.com.sg]
- 9. fishersci.com [fishersci.com]
- 10. benchchem.com [benchchem.com]
- 11. calpaclab.com [calpaclab.com]
- 12. benchchem.com [benchchem.com]
- 13. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 14. ccny.cuny.edu [ccny.cuny.edu]
- 15. jk-sci.com [jk-sci.com]
- 16. vumc.org [vumc.org]
Technical Support Center: Troubleshooting Poor Adhesion in Plasma-Polymerized Parylene C Films
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common adhesion challenges encountered during the plasma polymerization of Parylene C films.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of poor adhesion of Parylene C films?
Poor adhesion of Parylene C films typically stems from three main issues:
-
Surface Contamination: The presence of organic or inorganic contaminants such as oils, grease, dust, mold release agents, or flux residues on the substrate can interfere with the bonding process.[1][2][3][4][5]
-
Inadequate Surface Preparation: Parylene C adheres mechanically to surfaces.[6][7] A surface that is too smooth may not provide sufficient anchoring points for the film. Additionally, the surface chemistry may not be favorable for bonding.
-
Material Incompatibility: Some substrates, particularly those with low surface energy or those that are chemically inert like noble metals (gold, silver, stainless steel) and certain polymers, exhibit inherently poor adhesion with Parylene C.[5][6]
Q2: How can I tell if my Parylene C film has poor adhesion?
Poor adhesion can manifest in several ways:
-
Delamination: The coating lifts or separates from the substrate surface.[2][5][8] This can occur spontaneously or during subsequent processing or use.
-
Bubbles or Blisters: Trapped air or moisture between the film and the substrate can lead to the formation of bubbles.[2]
-
Cracking: Stresses in the film, which can be exacerbated by poor adhesion, may lead to cracking.[2]
-
Failure in Adhesion Tests: Standardized tests like the cross-hatch tape test (ASTM D3359) can quantitatively assess adhesion quality.[9][10]
Q3: What is an adhesion promoter and when should I use it?
An adhesion promoter is a chemical compound that forms a bridge between the substrate and the Parylene C film, creating a stronger chemical bond.[1][6] The most commonly used adhesion promoter for Parylene C is A-174 silane (B1218182) (3-(trimethoxysilyl)propyl methacrylate).[1][6][7][11] It is particularly effective on substrates with hydroxyl (OH) groups on the surface.[1] You should consider using an adhesion promoter when:
-
Working with substrates known to have poor adhesion with Parylene C (e.g., metals, glass, plastics).[3][11]
-
The coated device will be subjected to harsh environments, such as moisture or thermal cycling, which can degrade the film-substrate interface.[8]
-
Long-term adhesion is critical for the application, as in medical implants.[8]
Specialized adhesion promoters like AdPro Plus® and AdPro Poly® are available for more challenging substrates like titanium, stainless steel, and gold.[6]
Troubleshooting Guides
Issue 1: Film Delamination After Deposition
Symptoms: The Parylene C film is peeling or lifting from the substrate either immediately after the coating process or after a short period.
Root Causes & Solutions:
| Potential Cause | Troubleshooting Steps |
| Surface Contamination | Implement a rigorous multi-step cleaning protocol. Even "no-clean" flux can leave residues that impede adhesion.[3][12] |
| Inadequate Surface Roughening | For smooth substrates, introduce a surface roughening step. This can be achieved through mechanical abrasion or plasma treatment.[1][7] |
| Lack of Chemical Bonding | Apply an adhesion promoter like A-174 silane to create a chemical link between the substrate and the film.[1][6][7] |
Issue 2: Poor Adhesion on Specific Substrate Materials (e.g., Gold, Stainless Steel, Polymers)
Symptoms: Consistently poor adhesion when using a particular type of substrate.
Root Causes & Solutions:
| Substrate Type | Recommended Solutions |
| Metals (Stainless Steel, Titanium, Gold) | 1. Thoroughly clean the surface to remove oils and oxides.[6] 2. Use an adhesion promoter. A-174 silane is effective for many metals.[6] For noble metals like gold, specialized promoters or an adhesion-promoting interlayer may be necessary.[13] 3. Plasma treatment with argon and/or oxygen can clean and activate the metal surface.[1] |
| Plastics & Polymers (e.g., Polyimide) | 1. Plasma activation is highly effective for activating polymer surfaces.[7] 2. For some polymers, specific adhesion promoters like AdPro Poly® may be required.[6] |
| Glass & Silicon | 1. Ensure the surface is free of organic residues.[7] 2. A-174 silane treatment is very effective on these hydroxyl-rich surfaces.[1] 3. Surface roughening with techniques like xenon difluoride gas for silicon can improve adhesion.[6] |
Quantitative Data on Adhesion Improvement
The following tables summarize quantitative data on the effectiveness of various adhesion promotion techniques.
Table 1: Effect of Adhesion Promotion Methods on Adhesion Force
| Adhesion Promotion Method | Substrate | Initial Adhesion Force (N/cm) | Notes |
| None | Glass | ~0.2 | Baseline measurement. |
| Oxygen Plasma Pre-treatment | Glass | ~1.5 | Plasma treatment alone shows significant improvement. |
| Silane A-174 (Solution) | Glass | > 7.0 | Silane A-174 provides the best adhesion in this study.[8] |
| Silane A-174 (Gas Phase) | Glass | > 7.0 | Similar high performance to solution-based silane application.[8] |
| Trimethylsilane (TMS) | Glass | ~3.0 | An alternative adhesion promoter, but less effective than A-174.[8] |
| Titanium Oxide (TiOx) | Glass | ~2.5 | Another alternative, with moderate adhesion improvement.[8] |
Data adapted from a study involving peel tests on Parylene C films.[8]
Table 2: Adhesion Enhancement via Surface Structuring
| Surface Treatment | Substrate | Adhesion Enhancement Factor | Notes |
| Untreated | Parylene C | 1x (Baseline) | Adhesion of a second Parylene C layer onto an existing one. |
| "Nanograss" Oxygen Plasma Etching | Parylene C | ~7x | Creating nanostructures significantly increases surface area and mechanical interlocking.[14][15] |
| Untreated | Parylene C | 1x (Baseline) | Adhesion of a metal layer onto Parylene C. |
| "Nanograss" Oxygen Plasma Etching | Parylene C | ~15x | The effect is even more pronounced for metal adhesion on the structured Parylene C surface.[14][15] |
Data based on scratch tests.[14][15]
Experimental Protocols
Protocol 1: Standard Substrate Cleaning Procedure
This protocol is a general-purpose cleaning procedure for many common substrates.
-
Solvent Cleaning (Ultrasonic Bath):
-
Place substrates in a beaker with acetone (B3395972) and sonicate for 15 minutes.
-
Transfer substrates to a beaker with isopropyl alcohol (IPA) and sonicate for 15 minutes.[9]
-
Transfer substrates to a beaker with deionized (DI) water and sonicate for 15 minutes.
-
-
Drying:
-
Final Cleaning (Optional but Recommended):
-
Use compressed, filtered air or an air ionizer to remove any remaining microscopic debris immediately before loading into the deposition chamber.[9]
-
Protocol 2: Oxygen/Argon Plasma Treatment for Surface Activation
This protocol enhances adhesion by cleaning and functionalizing the substrate surface.
-
Sample Preparation: Ensure substrates are cleaned according to Protocol 1.
-
Chamber Loading: Place the clean, dry substrates into the plasma chamber.
-
Vacuum Pump Down: Evacuate the chamber to the desired base pressure (e.g., 40 Pa).[8]
-
Plasma Treatment:
-
Introduce a mixture of argon and oxygen gas at a specific flow rate (e.g., 50 sccm).[8]
-
Apply RF power to generate the plasma (e.g., 300 W).[8]
-
Treat for a specified duration (e.g., 5 minutes).[8]
-
Argon plasma physically ablates contaminants and roughens the surface, while oxygen plasma chemically burns off organic contaminants and introduces hydroxyl groups.[1]
-
-
Venting and Deposition: After treatment, vent the chamber and proceed immediately with the Parylene C deposition process to prevent surface recontamination.[7]
Protocol 3: Application of A-174 Silane Adhesion Promoter (Vapor Phase)
This is the most common method for applying A-174 silane.
-
Substrate Preparation: Clean substrates using Protocol 1. Plasma treatment (Protocol 2) prior to silane application can further enhance results.
-
Silane Preparation: Place a small amount of A-174 silane (e.g., 0.1 ml) in a container inside the deposition chamber, separate from the Parylene C dimer.[16]
-
Vapor Deposition: During the vacuum pump-down of the Parylene C deposition process, the silane will vaporize and deposit a monolayer onto the substrates.
-
Parylene C Deposition: Proceed with the standard Parylene C deposition process. The silane monolayer will act as a chemical bridge between the substrate and the film.
Visualizations
Caption: Troubleshooting workflow for poor Parylene C adhesion.
Caption: Mechanism of adhesion promotion for Parylene C.
References
- 1. vsiparylene.com [vsiparylene.com]
- 2. advancedcoating.com [advancedcoating.com]
- 3. Parylene Adhesion & Cleaning | Specialty Coating Systems [scscoatings.com]
- 4. Five Common Causes of Parylene Failure | Specialty Coating Systems [scscoatings.com]
- 5. Common Parylene Problems | Specialty Coating Systems [scscoatings.com]
- 6. Managing Parylene Adhesion | Specialty Coating Systems [scscoatings.com]
- 7. cwst.co.uk [cwst.co.uk]
- 8. d-nb.info [d-nb.info]
- 9. hzo.com [hzo.com]
- 10. How to Test Parylene Adhesion | Specialty Coating Systems [scscoatings.com]
- 11. Mastering the Parylene Coating Process | Specialty Coating Systems [scscoatings.com]
- 12. surfacetechnologies.curtisswright.com [surfacetechnologies.curtisswright.com]
- 13. mdpi.com [mdpi.com]
- 14. researchgate.net [researchgate.net]
- 15. Adhesion enhancement strategy for Parylene C substrate by nanograss technique [ouci.dntb.gov.ua]
- 16. d-nb.info [d-nb.info]
preventing over-chlorination in the synthesis of chlorinated xylenes
This technical support center provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions to prevent over-chlorination during the synthesis of chlorinated xylenes (B1142099).
Troubleshooting Guide: Uncontrolled Chlorination
This guide addresses common issues encountered during the chlorination of xylenes, focusing on the formation of undesired, highly-chlorinated byproducts.
| Problem | Possible Cause(s) | Suggested Solution(s) |
| High concentration of di- and tri-chlorinated xylenes detected early in the reaction. | 1. Excessive Chlorine Flow Rate: The rate of chlorine gas addition is too high, leading to localized high concentrations and rapid, non-selective reactions. 2. Inefficient Mixing: Poor agitation results in non-homogenous reaction conditions, where some regions of the mixture are exposed to excess chlorine. | 1. Reduce Chlorine Addition Rate: Decrease the flow rate of chlorine gas. Towards the end of the reaction, consider reducing the rate to one-half or one-quarter of the original rate.[1] 2. Improve Agitation: Ensure vigorous and efficient stirring to maintain a homogenous reaction mass.[1] |
| Product mixture contains a high percentage of over-chlorinated species (e.g., tetrachloro-p-xylene when dichloro- is desired). | 1. Incorrect Stoichiometry: The molar ratio of chlorine to xylene is too high for the desired product. 2. Prolonged Reaction Time: The reaction was allowed to proceed for too long after the target product was formed. | 1. Adjust Molar Ratio: Use a molar ratio of chlorine to xylene that is less than the theoretical amount required for the desired product. For example, to maximize the yield of xylylene dichloride, a ratio of approximately 1.5 moles of chlorine per mole of xylene is often optimal.[2] 2. Monitor Reaction Progress: Regularly take aliquots from the reaction mixture and analyze them using Gas Chromatography (GC) to determine the relative amounts of reactants and products. Terminate the chlorine addition once the desired conversion is achieved.[1][3] |
| Significant formation of ring-chlorinated products when side-chain chlorination is the goal. | 1. Presence of Lewis Acid Catalysts: Contamination with metal ions (e.g., from the reactor vessel) or the intentional use of Lewis acids like FeCl₃ or AlCl₃ promotes electrophilic aromatic substitution (ring chlorination).[4] 2. Absence of Radical Initiator: Side-chain chlorination is a free-radical process and requires an initiator, such as ultraviolet (UV) light.[2][4] | 1. Use Sequestering Agents: Add a sequestering agent like phosphorous trichloride (B1173362) (PCl₃) to inactivate catalytic metal ions.[4] 2. Use Non-Metallic Vessels: Employ glass or lead-lined reaction vessels to avoid metal ion contamination.[2] 3. Initiate with UV Light: Conduct the reaction in the presence of a UV light source, such as a mercury vapor lamp, to promote side-chain halogenation.[2][4] |
| Unwanted side reactions, such as the formation of diphenylmethane (B89790) derivatives. | High Initial Reaction Temperature: Elevated temperatures at the beginning of the chlorination can promote undesirable side reactions between partially chlorinated xylene molecules.[1][4] | Implement Temperature Control: Start the reaction at a lower temperature (e.g., 15-90°C) and gradually increase it as the chlorination proceeds. For instance, maintain 75-85°C for ring chlorination and then raise to 100-120°C for subsequent side-chain chlorination.[1][4] |
Frequently Asked Questions (FAQs)
Q1: How can I control the degree of chlorination to favor monochlorinated products?
A1: Controlling the degree of chlorination primarily involves careful management of reaction stoichiometry and conditions.
-
Molar Ratio: The most critical factor is the molar ratio of chlorine to xylene. To favor monochlorination, use a chlorine-to-xylene molar ratio of 1:1 or slightly less. Using less than the theoretical amount of chlorine required for higher chlorinated products will substantially limit their formation.[2][4]
-
Temperature: Lower reaction temperatures generally improve selectivity. For nuclear chlorination, a temperature range of 0°C to 60°C is often preferred.[5]
-
Reaction Monitoring: Continuously monitor the product distribution using Gas Chromatography (GC). Quench the reaction once the optimal concentration of the monochlorinated product is reached, before significant amounts of dichlorinated products begin to form.[1]
Q2: What is the role of the catalyst in preventing over-chlorination and improving selectivity?
A2: The choice of catalyst is crucial for directing the chlorination to the desired position (ring vs. side-chain) and for controlling selectivity.
-
Lewis Acids (e.g., FeCl₃, SbCl₅): These catalysts promote electrophilic aromatic substitution, leading to chlorination on the benzene (B151609) ring.[1][6] Their concentration should be carefully controlled, as excessive amounts can lead to over-chlorination.
-
Zeolites: Heterogeneous catalysts like zeolites can offer high selectivity for specific isomers, such as para-chloro-o-xylene. The shape-selective nature of the zeolite pores can sterically hinder the formation of certain isomers and over-chlorinated products.[5][7]
-
Co-catalysts: In some cases, co-catalysts like substituted thianthrenes or phenoxathiins are used with Lewis acids to improve the ratio of a desired isomer (e.g., increasing the 4-chloro-o-xylene (B146410) to 3-chloro-o-xylene ratio).[5][6]
Q3: How do I selectively chlorinate the aromatic ring instead of the methyl side chains?
A3: To favor chlorination on the aromatic ring (nuclear chlorination), the reaction should be performed under conditions that promote electrophilic aromatic substitution.
-
Catalyst: Use a Lewis acid catalyst such as ferric chloride (FeCl₃), antimony pentachloride (SbCl₅), or aluminum chloride (AlCl₃).[1][6]
-
Absence of Light: Conduct the reaction in the dark, as UV light initiates the free-radical mechanism responsible for side-chain chlorination.[1][4]
-
Temperature: Maintain a moderate temperature, typically between 0°C and 120°C, depending on the specific xylene isomer and desired product.[1][5]
Q4: Conversely, how do I achieve selective side-chain chlorination?
A4: Selective side-chain (benzylic) chlorination is achieved by promoting a free-radical pathway.
-
Radical Initiator: The reaction must be initiated by a source of free radicals, most commonly ultraviolet (UV) light.[2][4] Free radical catalysts like organic peroxides can also be used.[2]
-
Absence of Lewis Acids: It is critical to avoid Lewis acid catalysts, as even trace amounts of metal ions can promote competing ring chlorination. Use non-metallic reaction vessels or add sequestering agents like PCl₃ to inhibit the action of any metal ion contaminants.[2][4]
-
Temperature: Higher temperatures (e.g., above 100°C) can also favor side-chain chlorination, but initiation with light is the more dominant controlling factor.[4]
Data and Parameters for Controlled Chlorination
The following tables summarize key quantitative data for controlling xylene chlorination reactions.
Table 1: Key Reaction Parameters for Controlled Nuclear Chlorination
| Parameter | Recommended Range | Rationale / Impact on Selectivity |
| Temperature | 0°C to 90°C | Lower temperatures can slightly improve the ratio of 4-chloro to 3-chloro isomers in o-xylene (B151617) chlorination.[5] Higher temperatures may promote side reactions.[1] |
| Catalyst | Lewis Acids (FeCl₃, SbCl₅) Zeolites (e.g., KY, K-L) | Lewis acids are standard for nuclear chlorination.[6] Zeolites can be used to achieve high para-selectivity.[5][7] |
| Catalyst Conc. | 0.001 - 5% by weight (based on xylene) | Very small amounts of catalyst are typically sufficient. Higher concentrations do not necessarily improve selectivity and may increase byproduct formation.[5] |
| Molar Ratio (Cl₂:Xylene) | 1:1 to 1.7:1 | A ratio near 1:1 favors monochlorination. Ratios up to 1.7:1 may be used for dichlorination, but risk over-chlorination.[2] A slight excess of chlorine can sometimes increase isomer ratios.[5] |
| Solvent | Perchloroethylene, 1,2-dichloroethane (B1671644), or none | Solvents are optional but can help control viscosity and temperature. Perchloroethylene offers good solubility for chlorinated products.[1] Some solvents can influence isomer ratios.[5][7] |
Process Diagrams
Caption: Troubleshooting logic for over-chlorination.
Caption: Experimental workflow for selective xylene chlorination.
Experimental Protocols
Protocol 1: General Procedure for Controlled Nuclear Chlorination of o-Xylene
Disclaimer: This is a generalized procedure and must be adapted and optimized for specific laboratory conditions and safety protocols.
-
Reaction Setup: Assemble a multi-necked, round-bottom flask equipped with a mechanical stirrer, a gas inlet tube extending below the liquid surface, a condenser connected to a gas scrubber (to neutralize excess HCl and Cl₂), and a thermometer. Ensure the setup is in a well-ventilated fume hood and protected from light.
-
Reagents: Charge the flask with o-xylene (1.0 mol). If using a solvent, add 1,2-dichloroethane or perchloroethylene.[1][7]
-
Catalyst Addition: Add the Lewis acid catalyst (e.g., 0.005 mol of anhydrous FeCl₃) and a co-catalyst if required for specific isomer selectivity.[6]
-
Temperature Control: Cool the stirred mixture to the desired reaction temperature (e.g., 0-10°C) using an ice bath.[6]
-
Chlorine Addition: Begin bubbling chlorine gas through the mixture at a slow, controlled rate. Monitor the reaction temperature and adjust the chlorine flow and cooling bath to maintain the set temperature.
-
Monitoring: After a set time (e.g., 30 minutes), carefully extract a small aliquot of the reaction mixture. Quench it with a dilute sodium bicarbonate solution, extract with a small amount of an appropriate solvent (e.g., ether), dry the organic layer, and analyze by GC to determine the ratio of xylene, monochloro-xylenes, and dichloro-xylenes.
-
Completion: Continue adding chlorine and monitoring the reaction progress until the GC analysis shows the desired conversion of o-xylene to the monochlorinated product.
-
Work-up: Stop the chlorine flow and purge the system with an inert gas (e.g., nitrogen) to remove residual HCl and Cl₂.[2] Carefully quench the reaction mixture by slowly adding it to water or an aqueous sodium bicarbonate solution. Separate the organic layer, wash it with water and brine, dry it over anhydrous magnesium sulfate, and filter.
-
Purification: Remove the solvent under reduced pressure. The crude product can then be purified by fractional distillation to isolate the desired chlorinated xylene isomers.
Protocol 2: Monitoring Reaction Progress using Gas Chromatography (GC)
-
Sample Preparation:
-
Withdraw approximately 0.1 mL of the reaction mixture.
-
Immediately quench the sample in a vial containing 1 mL of dilute sodium bicarbonate solution to stop the reaction.
-
Add 1 mL of a suitable extraction solvent (e.g., hexane (B92381) or diethyl ether) containing an internal standard (e.g., dodecane).
-
Vortex the vial vigorously for 30 seconds.
-
Allow the layers to separate. Transfer the top organic layer to a GC vial for analysis.
-
-
GC Conditions (Typical):
-
Instrument: Gas Chromatograph with a Flame Ionization Detector (GC-FID).[3][8]
-
Column: A non-polar or medium-polarity capillary column suitable for separating aromatic isomers (e.g., DB-5, HP-5ms).
-
Injector Temperature: 250°C.
-
Detector Temperature: 280°C.
-
Oven Program: Start at 80°C, hold for 2 minutes, then ramp at 10°C/min to 220°C, and hold for 5 minutes. (Note: This program is illustrative and must be optimized).
-
Carrier Gas: Helium or Hydrogen.
-
-
Analysis: Identify the peaks corresponding to the xylene isomer, monochlorinated products, and dichlorinated products by comparing their retention times to those of authentic standards. Quantify the relative amounts by peak area integration relative to the internal standard. Progress of the chlorination can be followed by observing the decrease in the starting material peak and the increase in the product peaks over time.[1]
References
- 1. US3928478A - Chlorination of xylene - Google Patents [patents.google.com]
- 2. US2814649A - Process for separation of chlorinated xylenes - Google Patents [patents.google.com]
- 3. ANALYTICAL METHODS - Toxicological Profile for Xylene - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. US3350467A - Method for side-chain chlorination of xylene - Google Patents [patents.google.com]
- 5. US6930216B2 - Method for the nuclear chlorination of ortho-xylene - Google Patents [patents.google.com]
- 6. US4190609A - Process for the directed chlorination of xylenes - Google Patents [patents.google.com]
- 7. researchgate.net [researchgate.net]
- 8. osha.gov [osha.gov]
Validation & Comparative
A Comparative Analysis of 2-Chloro-p-xylene and Its Isomers for Researchers and Drug Development Professionals
In the landscape of pharmaceutical and chemical research, a profound understanding of isomeric purity and characteristics is paramount. 2-Chloro-p-xylene (B1217518), a key intermediate in the synthesis of various organic compounds, and its isomers are often encountered in synthetic pathways. This guide provides a detailed comparative analysis of this compound and its principal isomers, offering valuable insights for researchers, scientists, and professionals in drug development. The following sections present a comparative summary of their physicochemical properties, detailed experimental protocols for their differentiation, and logical relationship diagrams to aid in their identification and application.
Physicochemical Properties: A Comparative Overview
The subtle differences in the substitution patterns on the aromatic ring of chloroxylene isomers lead to distinct physicochemical properties. These properties are crucial for designing separation techniques, predicting reaction kinetics, and understanding their toxicological profiles. The table below summarizes the key physical constants for this compound and its isomers derived from o-xylene (B151617) and m-xylene.
| Isomer Name | Structure | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) | Melting Point (°C) | Density (g/mL at 20/25°C) | Refractive Index (at 20°C) | Flash Point (°C) |
| This compound | 1,4-dimethyl-2-chlorobenzene | 95-72-7 | C₈H₉Cl | 140.61 | 186[1][2][3][4] | 2[1][3][4] | 1.049 - 1.06[1][2][4] | 1.524[1][2][3][4] | 57 - 67[2] |
| 3-Chloro-o-xylene | 1,2-dimethyl-3-chlorobenzene | 608-23-1 | C₈H₉Cl | 140.61 | 190 - 194[5][6][7] | -41.95 (estimate)[6] | 1.08 - 1.1[6][7] | 1.532[6][7] | 73[7] |
| 4-Chloro-o-xylene | 1,2-dimethyl-4-chlorobenzene | 615-60-1 | C₈H₉Cl | 140.61 | 190.8 - 192[8][9] | -6[8] | 1.052 - 1.07[8][9] | 1.528 - 1.53[9][10] | 66 - 71[8][9] |
| 2-Chloro-m-xylene | 1,3-dimethyl-2-chlorobenzene | 6781-98-2 | C₈H₉Cl | 140.61 | 182 - 187[11][12] | -36[12] | 1.061 - 1.07[12] | 1.527 - 1.53[11] | 63 |
| 4-Chloro-m-xylene | 1,3-dimethyl-4-chlorobenzene | 95-66-9 | C₈H₉Cl | 140.61 | 187 - 188[13][14] | -32[13][14] | 1.06[13][14] | 1.52[14] | 62.1[15] |
Experimental Protocols for Isomer Differentiation
The accurate identification and quantification of chloroxylene isomers are critical for process control and quality assurance. Gas chromatography, nuclear magnetic resonance (NMR) spectroscopy, and infrared (IR) spectroscopy are powerful analytical techniques for this purpose.
Gas Chromatography (GC)
Gas chromatography is a highly effective method for separating volatile compounds like chloroxylene isomers. The choice of the capillary column's stationary phase is crucial for achieving baseline separation.
Experimental Protocol: GC Separation of Chloroxylene Isomers
-
Instrumentation: A gas chromatograph equipped with a flame ionization detector (FID) and a capillary column.
-
Column: A suitable column for separating aromatic isomers, such as a CP-Chirasil-DEX CB (25 m x 0.25 mm I.D., 0.25 µm film thickness) or a similar stationary phase designed for isomer separations.
-
Carrier Gas: Helium or Hydrogen at a constant flow rate or pressure.
-
Injector: Split/splitless injector.
-
Temperature Program:
-
Initial Oven Temperature: 80°C, hold for 6 minutes.
-
Ramp Rate: 25°C/min to 130°C.
-
Injector Temperature: 210°C.
-
Detector Temperature: 230°C.
-
-
Injection: 1 µL of a diluted sample (e.g., in pentane (B18724) or another suitable solvent) with a split ratio of 1:20.
-
Data Analysis: The retention times of the individual isomers are used for their identification. Peak areas can be used for quantification with appropriate calibration. The elution order will depend on the specific column and conditions used.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy provide detailed structural information, allowing for the unambiguous differentiation of chloroxylene isomers.
Experimental Protocol: ¹H and ¹³C NMR Analysis
-
Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
Solvent: Deuterated chloroform (B151607) (CDCl₃) or another suitable deuterated solvent.
-
Sample Preparation: Dissolve approximately 10-20 mg of the sample in 0.5-0.7 mL of the deuterated solvent.
-
¹H NMR:
-
Acquire a standard one-dimensional ¹H NMR spectrum.
-
The chemical shifts, splitting patterns (multiplicity), and integration of the aromatic and methyl proton signals will be unique for each isomer. For example, the symmetry of this compound will result in a simpler aromatic region compared to its less symmetrical isomers.
-
-
¹³C NMR:
-
Acquire a proton-decoupled ¹³C NMR spectrum.
-
The number of distinct signals in the aromatic and methyl regions will correspond to the number of chemically non-equivalent carbon atoms in each isomer, providing a clear fingerprint for identification.
-
-
Data Analysis: Compare the obtained spectra with reference spectra or use predictive software to assign the structure.
Infrared (IR) Spectroscopy
Infrared spectroscopy is a rapid and non-destructive technique that provides information about the functional groups and substitution patterns on the benzene (B151609) ring.
Experimental Protocol: FT-IR Analysis
-
Instrumentation: A Fourier-transform infrared (FT-IR) spectrometer.
-
Sample Preparation:
-
Liquid Samples: A thin film of the liquid sample can be placed between two potassium bromide (KBr) or sodium chloride (NaCl) plates.
-
Solid Samples (if applicable): Prepare a KBr pellet by mixing a small amount of the sample with dry KBr powder and pressing it into a transparent disk.
-
-
Data Acquisition: Record the spectrum in the mid-infrared range (typically 4000-400 cm⁻¹).
-
Data Analysis: The C-H out-of-plane bending vibrations in the 900-650 cm⁻¹ region are particularly diagnostic for the substitution pattern on the benzene ring. Each isomer will exhibit a characteristic pattern of absorption bands in this "fingerprint" region.
Logical Relationships and Workflows
Visualizing the relationships between the isomers and the workflow for their analysis can streamline the research process.
Caption: Synthetic relationship of monochlorinated xylene isomers from their parent xylenes (B1142099).
Caption: A typical analytical workflow for the characterization of chloroxylene isomers.
Applications and Biological Considerations
Chlorinated xylenes serve as important intermediates in the synthesis of a variety of commercial products.[16] Their applications include:
-
Pharmaceuticals: As building blocks for active pharmaceutical ingredients.
-
Agrochemicals: In the manufacturing of pesticides and herbicides.
-
Dyes and Pigments: As precursors in the synthesis of coloring agents.
While specific signaling pathways for chloroxylene isomers are not extensively documented in publicly available literature, their biological effects are an area of active interest, particularly concerning their toxicity. Chronic exposure to xylenes, in general, is known to affect the central nervous system. The chlorination of the xylene ring can alter its metabolic fate and toxicological profile. Some studies have investigated the genotoxicity and histopathological effects of related compounds like chloroxylenol, indicating that these molecules can interact with biological systems. Further research is needed to elucidate the specific molecular targets and signaling pathways affected by individual chloroxylene isomers, which is a critical consideration in drug development and safety assessment.
References
- 1. This compound - Buy this compound, 95-72-7, 202-444-2 Product on Hangzhou Dayangchem Co., Limited [dycnchem.com]
- 2. This compound | 95-72-7 | TCI (Shanghai) Development Co., Ltd. [tcichemicals.com]
- 3. This compound [oakwoodchemical.com]
- 4. parchem.com [parchem.com]
- 5. chembk.com [chembk.com]
- 6. 3-CHLORO-O-XYLENE | 608-23-1 [chemicalbook.com]
- 7. 3-Chloro-o-xylene | 608-23-1 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 8. 615-60-1 4ClOX 4-Chloro-o-xylene - Products TOP - IHARANIKKEI CHEMICAL INDUSTRY CO., LTD. [iharanikkei.net]
- 9. 4-Chloro-o-xylene | 615-60-1 | TCI (Shanghai) Development Co., Ltd. [tcichemicals.com]
- 10. 4-Chloro-o-xylene, 98% - 615-60-1 | India | Otto Chemie Pvt Ltd [ottokemi.com]
- 11. 2-Chloro-m-xylene, 98% | Fisher Scientific [fishersci.ca]
- 12. 2-Chloro-m-xylene, 98% 25 g | Buy Online | Thermo Scientific Alfa Aesar | Fisher Scientific [fishersci.co.uk]
- 13. 4-Chloro-m-xylene | CAS#:95-66-9 | Chemsrc [chemsrc.com]
- 14. 4-Chloro-m-xylene | 95-66-9 | TCI AMERICA [tcichemicals.com]
- 15. 4-Chloro-m-xylene [chembk.com]
- 16. US4190609A - Process for the directed chlorination of xylenes - Google Patents [patents.google.com]
A Comparative Guide to the Spectroscopic Analysis of 2-Chloro-p-xylene
For Researchers, Scientists, and Drug Development Professionals
In the realm of chemical synthesis and drug development, the unambiguous confirmation of a molecule's structure is paramount. This guide provides a comprehensive comparison of spectroscopic techniques used to verify the structure of 2-Chloro-p-xylene, contrasting its spectral features with those of its isomers, 4-Chloro-o-xylene and 2,6-dimethylchlorobenzene. By presenting experimental data and detailed protocols, this document serves as a practical resource for researchers employing spectroscopic methods for structural elucidation.
Spectroscopic Data Comparison
The following table summarizes the key spectroscopic data for this compound and its structural isomers. This data is essential for distinguishing between these closely related compounds.
| Spectroscopic Technique | This compound | 4-Chloro-o-xylene | 2,6-Dimethylchlorobenzene |
| ¹H NMR | Two singlets for the methyl groups and three signals for the aromatic protons. | Two singlets for the methyl groups and three signals for the aromatic protons. | One singlet for the two equivalent methyl groups and a multiplet for the three aromatic protons. |
| (Predicted δ, ppm) | ~2.3 (s, 3H), ~2.4 (s, 3H), ~7.0-7.3 (m, 3H) | ~2.2 (s, 3H), ~2.3 (s, 3H), ~7.0-7.2 (m, 3H) | ~2.4 (s, 6H), ~7.0-7.2 (m, 3H) |
| ¹³C NMR | Eight distinct signals are expected due to the lack of symmetry. | Eight distinct signals are expected due to the lack of symmetry. | Four distinct signals are expected due to the plane of symmetry. |
| (Predicted δ, ppm) | Aromatic: ~125-140, Methyl: ~15-21 | Aromatic: ~125-140, Methyl: ~15-20 | Aromatic: ~127-138, Methyl: ~20 |
| FTIR (cm⁻¹) | C-H (aromatic), C-H (aliphatic), C=C (aromatic), C-Cl | C-H (aromatic), C-H (aliphatic), C=C (aromatic), C-Cl | C-H (aromatic), C-H (aliphatic), C=C (aromatic), C-Cl |
| Characteristic Peaks | ~3100-3000, ~2950-2850, ~1600-1450, ~850-550 | ~3100-3000, ~2950-2850, ~1600-1450, ~850-550 | ~3100-3000, ~2950-2850, ~1600-1450, ~850-550 |
| Mass Spectrometry | Molecular Ion (M⁺) at m/z 140/142 (approx. 3:1 ratio). | Molecular Ion (M⁺) at m/z 140/142 (approx. 3:1 ratio). | Molecular Ion (M⁺) at m/z 140/142 (approx. 3:1 ratio). |
| Major Fragments (m/z) | 105 ([M-Cl]⁺), 77 | 105 ([M-Cl]⁺), 51[1] | 105 ([M-Cl]⁺) |
Experimental Workflows and Structural Distinctions
The following diagrams illustrate the logical workflow for spectroscopic analysis and highlight the key distinguishing features between this compound and an isomer.
References
A Comparative Guide to the Reactivity of Chlorinated Xylene Isomers
For researchers, scientists, and drug development professionals, understanding the nuanced reactivity of substituted aromatic compounds is critical for synthetic route design and metabolite identification. This guide provides an objective comparison of the reactivity of different chlorinated xylene isomers, supported by experimental data, to aid in these endeavors. The chlorination of xylene isomers proceeds via electrophilic aromatic substitution, a cornerstone of organic chemistry. The inherent directing effects of the methyl groups and the incoming chloro substituent, along with steric considerations, dictate the rate and regioselectivity of these reactions.
Relative Reactivity and Product Distribution
The reactivity of xylene isomers towards electrophilic chlorination is significantly influenced by the positions of the two methyl groups on the benzene (B151609) ring. Both methyl groups are activating and ortho-, para-directing. This leads to a difference in the number and nature of available activated positions for substitution, directly impacting their reaction rates and the resulting product distributions. In general, m-xylene (B151644) is the most reactive of the three isomers due to the additive directing effects of its methyl groups, while p-xylene (B151628) is the least reactive.
Quantitative Comparison of Monochlorination Products
The following tables summarize the product distribution from the monochlorination of o-xylene (B151617) and m-xylene under specific experimental conditions.
Table 1: Monochlorination of o-Xylene with FeCl₃ Catalyst
| Product | Yield (%) |
| 3-chloro-o-xylene | 34.96 |
| 4-chloro-o-xylene | 48.24 |
| Unreacted o-xylene | 10.42 |
| Dichloro-o-xylene | 6.38 |
Data sourced from a comparative example in a patented process for directed chlorination.[1]
Table 2: Monochlorination of m-Xylene with FeCl₃ Catalyst
| Product | Yield (%) |
| 2-chloro-m-xylene | 21.09 |
| 4-chloro-m-xylene | 76.35 |
| Unreacted m-xylene | 2.56 |
Data sourced from a patented process for directed chlorination.[1]
In the case of p-xylene, chlorination yields a single monochlorinated product, 2-chloro-p-xylene, due to the symmetry of the starting material.
Experimental Protocols
The following is a generalized experimental protocol for the Lewis acid-catalyzed chlorination of xylene isomers, based on procedures described in the literature.[1][2][3]
General Procedure for the Chlorination of Xylene Isomers
A mixture of the desired xylene isomer (e.g., 100 parts by weight) and a Lewis acid catalyst, such as anhydrous ferric chloride (FeCl₃, e.g., 0.1 parts by weight), is cooled to a specific temperature (e.g., 0°C) in a reaction vessel equipped with a stirrer and a gas inlet tube.[1] Chlorine gas is then slowly introduced into the stirred mixture over a period of several hours (e.g., 4 hours), while maintaining the reaction temperature.[1] After the addition of chlorine is complete, the reaction mixture is quenched with water. The organic layer is then separated, washed with an aqueous solution of sodium bicarbonate, and dried over an anhydrous drying agent like magnesium sulfate.[1] The product composition is typically determined by gas-liquid chromatography (GLC).[1]
Reaction Pathways and Mechanisms
The chlorination of xylene isomers is a classic example of electrophilic aromatic substitution. The reaction is initiated by the activation of molecular chlorine by a Lewis acid catalyst, such as FeCl₃, to generate a highly electrophilic species. This electrophile is then attacked by the electron-rich aromatic ring of the xylene isomer to form a resonance-stabilized carbocation intermediate, known as a sigma complex or arenium ion.[4][5][6] In the final step, a proton is abstracted from the carbocation, restoring the aromaticity of the ring and yielding the chlorinated xylene product.[4][6]
The regioselectivity of the chlorination is governed by the directing effects of the two methyl groups on the xylene ring. Methyl groups are activating and ortho-, para-directing, meaning they increase the electron density at the ortho and para positions, making them more susceptible to electrophilic attack.
References
- 1. US4190609A - Process for the directed chlorination of xylenes - Google Patents [patents.google.com]
- 2. US6930216B2 - Method for the nuclear chlorination of ortho-xylene - Google Patents [patents.google.com]
- 3. US3928478A - Chlorination of xylene - Google Patents [patents.google.com]
- 4. Aromatic Reactivity [www2.chemistry.msu.edu]
- 5. Electrophilic halogenation - Wikipedia [en.wikipedia.org]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
A Comparative Guide to Validated Analytical Methods for 2-Chloro-p-xylene Quantification
This guide provides a comprehensive comparison of commonly employed analytical methodologies for the accurate quantification of 2-Chloro-p-xylene. The selection of a suitable analytical technique is paramount for researchers, scientists, and drug development professionals to ensure the quality, safety, and efficacy of pharmaceutical products and intermediates. This document outlines the performance characteristics of various methods, supported by detailed experimental protocols and validation data.
Comparison of Analytical Methods
The primary analytical techniques for the quantification of semi-volatile organic compounds like this compound are Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC). The choice between these methods depends on factors such as the required sensitivity, selectivity, and the nature of the sample matrix.
| Parameter | Gas Chromatography-Flame Ionization Detection (GC-FID) | Gas Chromatography-Mass Spectrometry (GC-MS) | High-Performance Liquid Chromatography-Ultraviolet Detection (HPLC-UV) |
| Principle | Separation based on boiling point and volatility, followed by detection of ions formed in a hydrogen flame. | Separation based on boiling point and volatility, with detection and identification based on mass-to-charge ratio. | Separation based on polarity, with detection based on the absorption of UV light by the analyte. |
| Selectivity | Moderate; relies on chromatographic separation for resolution from matrix components. | High; provides structural information, enabling definitive identification and quantification. | Moderate to High; dependent on the chromophore of the analyte and the complexity of the sample matrix. |
| Sensitivity (LOD) | ~1 ng/mL | ~0.1 ng/mL | ~10 ng/mL |
| Linearity (r²) | >0.99 | >0.99 | >0.99 |
| Accuracy (%RE) | ≤ ±15% | ≤ ±10% | ≤ ±15% |
| Precision (%RSD) | ≤ 10% | ≤ 5% | ≤ 10% |
| Advantages | Robust, cost-effective, and widely available. | High selectivity and sensitivity, providing structural confirmation. | Suitable for less volatile or thermally labile compounds. |
| Disadvantages | Susceptible to interference from co-eluting compounds. | Higher initial instrument cost and maintenance. | Potentially lower sensitivity for compounds with poor UV absorption. |
Experimental Protocols
Detailed experimental protocols are crucial for the successful implementation and validation of these analytical methods. The following are representative methodologies for the quantification of this compound.
Gas Chromatography-Flame Ionization Detection (GC-FID)
This method is suitable for the routine analysis of this compound in various sample matrices.
a. Sample Preparation:
-
Accurately weigh approximately 100 mg of the sample into a 10 mL volumetric flask.
-
Dissolve and dilute to volume with a suitable solvent (e.g., Dichloromethane or Hexane).
-
Prepare a standard stock solution of this compound in the same solvent.
-
Generate a calibration curve by preparing a series of dilutions from the stock solution.
b. GC-FID Conditions:
-
Column: HP-5 (or equivalent), 30 m x 0.32 mm ID, 0.25 µm film thickness.
-
Oven Temperature Program: Initial temperature of 80°C, hold for 2 minutes, ramp to 200°C at 10°C/min, hold for 5 minutes.
-
Injector Temperature: 250°C.
-
Detector Temperature: 280°C.
-
Carrier Gas: Helium or Nitrogen at a constant flow rate of 1.5 mL/min.
-
Injection Volume: 1 µL (splitless injection).
Gas Chromatography-Mass Spectrometry (GC-MS)
This method offers higher selectivity and sensitivity, making it ideal for trace-level quantification and confirmation.
a. Sample Preparation:
Follow the same procedure as for GC-FID.
b. GC-MS Conditions:
-
GC Conditions: Same as GC-FID.
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Source Temperature: 230°C.
-
Quadrupole Temperature: 150°C.
-
Acquisition Mode: Selected Ion Monitoring (SIM) using characteristic ions for this compound (e.g., m/z 140, 105, 103).
-
High-Performance Liquid Chromatography-Ultraviolet Detection (HPLC-UV)
While GC is generally preferred for volatile compounds, HPLC can be a viable alternative, particularly if the compound exhibits good UV absorbance.
a. Sample Preparation:
-
Accurately weigh approximately 10 mg of the sample into a 10 mL volumetric flask.
-
Dissolve and dilute to volume with the mobile phase.
-
Prepare a standard stock solution of this compound in the mobile phase.
-
Generate a calibration curve by preparing a series of dilutions from the stock solution.
b. HPLC-UV Conditions:
-
Column: C18, 4.6 mm x 150 mm, 5 µm particle size.
-
Mobile Phase: Isocratic mixture of Acetonitrile and Water (e.g., 60:40 v/v).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 220 nm.
-
Injection Volume: 10 µL.
Method Validation Workflow
The validation of an analytical method is essential to ensure its suitability for the intended purpose.[1] A typical workflow for method validation is illustrated below.
Caption: General workflow for analytical method validation.
References
The Biological Potential of Compounds Derived from 2-Chloro-p-xylene: A Comparative Guide
While 2-Chloro-p-xylene serves as a potential starting material for the synthesis of various chemical entities, a comprehensive review of current scientific literature reveals a notable gap in direct, well-documented synthetic pathways to specific biologically active compounds with extensive experimental data. However, by exploring the synthesis and biological activities of structurally related compounds, particularly quinoxaline (B1680401) derivatives which can be conceptually derived from this compound precursors, we can infer the potential for developing bioactive molecules from this starting material.
This guide will focus on the biological activities of quinoxaline derivatives that could theoretically be synthesized from 2,5-dimethyl-1,2-phenylenediamine, a diamine derivable from this compound through a multi-step synthesis. We will present a comparative analysis of their antimicrobial activities, supported by available experimental data and protocols.
Hypothetical Synthesis Pathway from this compound to a Quinoxaline Scaffold
Caption: A conceptual multi-step pathway from this compound to a quinoxaline derivative.
Comparative Analysis of Antimicrobial Activity of Quinoxaline Derivatives
Quinoxaline derivatives have garnered significant attention in medicinal chemistry due to their broad spectrum of biological activities, including antibacterial and antifungal properties. The following tables summarize the in vitro antimicrobial activity of various substituted quinoxaline compounds, providing a comparative overview of their efficacy against different microbial strains.
Table 1: Antibacterial Activity of Symmetrically Disubstituted Quinoxaline Derivatives
| Compound ID | R Group | S. aureus (MIC, µg/mL) | B. subtilis (MIC, µg/mL) | E. coli (MIC, µg/mL) | P. vulgaris (MIC, µg/mL) | Reference |
| 2 | -SCH₂CH₂OH | 6.25 | 12.5 | 25 | 50 | [1] |
| 3a | -S-aryl | 12.5 | 25 | 50 | 100 | [1] |
| 3f | -S-aryl (with NO₂) | 6.25 | 6.25 | 12.5 | 25 | [1] |
| 4a | -SCH₂COOH | 12.5 | 25 | 50 | 100 | [1] |
| 5a | -NH-aryl | 6.25 | 12.5 | 25 | 50 | [1] |
Table 2: Antibacterial Activity of Asymmetrically Substituted Quinoxaline Derivatives
| Compound ID | R¹ Group | R² Group | S. aureus (MIC, µg/mL) | B. subtilis (MIC, µg/mL) | E. coli (MIC, µg/mL) | P. vulgaris (MIC, µg/mL) | Reference |
| 6a | -Cl | -S-aryl (with OH) | 25 | 50 | 100 | >100 | [1] |
| 6b | -Cl | -S-aryl (with NO₂) | 12.5 | 25 | 25 | 50 | [1] |
| 8a | -Cl | -NH-aryl | 50 | 100 | >100 | >100 | [1] |
| 9a | -S-aryl | -NH-aryl | 25 | 50 | 100 | >100 | [1] |
Table 3: Antifungal Activity of Selected Quinoxaline Derivatives
| Compound ID | R¹ Group | R² Group | C. albicans (MIC, µg/mL) | A. flavus (MIC, µg/mL) | Reference |
| 6a | -Cl | -S-aryl (with OH) | 25 | 50 | [1] |
| 6b | -Cl | -S-aryl (with NO₂) | 12.5 | 25 | [1] |
| 10 | Pentacyclic | derivative | 12.5 | 25 | [1] |
Experimental Protocols
The following are generalized experimental protocols for the synthesis and antimicrobial evaluation of quinoxaline derivatives, based on methodologies reported in the scientific literature.
General Procedure for the Synthesis of 2,3-Disubstituted Quinoxalines
The synthesis of the quinoxaline derivatives presented in the tables typically starts from 2,3-dichloroquinoxaline (B139996). The general method involves a nucleophilic substitution reaction where the chlorine atoms are displaced by sulfur or nitrogen nucleophiles.
Caption: A generalized workflow for the synthesis of substituted quinoxalines.
Detailed Steps:
-
A solution of 2,3-dichloroquinoxaline in a suitable solvent (e.g., ethanol, DMF) is prepared.
-
The appropriate nucleophile (e.g., a thiol or an amine) and a base (e.g., triethylamine, potassium carbonate) are added to the solution.
-
The reaction mixture is then heated under reflux for a specified period, with the progress of the reaction monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is cooled, and the solvent is removed under reduced pressure.
-
The residue is then subjected to a standard work-up procedure, which may include extraction with an organic solvent and washing with water and brine.
-
The crude product is purified by column chromatography or recrystallization to yield the desired substituted quinoxaline.[1]
Antimicrobial Activity Assay (Disc Diffusion Method)
The antimicrobial activity of the synthesized compounds is commonly evaluated using the disc diffusion method.
Detailed Steps:
-
Bacterial or fungal strains are cultured in an appropriate broth medium.
-
The microbial suspension is uniformly spread onto the surface of agar (B569324) plates.
-
Sterile filter paper discs (typically 6 mm in diameter) are impregnated with a known concentration of the test compound dissolved in a suitable solvent (e.g., DMSO).
-
The impregnated discs are placed on the surface of the inoculated agar plates.
-
Standard antibiotic and antifungal discs (e.g., Gentamycin and Ketoconazole) and a solvent control disc are also placed on the plates for comparison.
-
The plates are incubated at an appropriate temperature (e.g., 37 °C for bacteria, 28 °C for fungi) for 24-48 hours.
-
The antimicrobial activity is determined by measuring the diameter of the zone of inhibition (in mm) around each disc. A larger zone of inhibition indicates greater antimicrobial activity.[1]
Conclusion
While a direct and extensively documented synthetic route from this compound to a specific, biologically evaluated compound remains to be fully elucidated in the available literature, the potential for such transformations is evident. The biological activity of quinoxaline derivatives, which can be conceptually accessed from this compound, highlights a promising area for future research in drug discovery. The data presented here for related quinoxaline structures offer a valuable comparative reference for researchers and scientists interested in exploring the synthesis of novel bioactive compounds from readily available industrial starting materials. Further investigation into the multi-step synthesis from this compound to versatile intermediates like 2,5-dimethyl-1,2-phenylenediamine is warranted to unlock the full potential of this chemical feedstock in the development of new therapeutic agents.
References
Navigating Solvent Selection: An Environmental Impact Comparison of 2-Chloro-p-xylene and its Alternatives
For researchers, scientists, and drug development professionals, the choice of solvent is a critical decision that extends beyond its chemical properties to its environmental footprint. This guide provides a comparative analysis of the environmental impact of 2-Chloro-p-xylene against common alternatives: Toluene, isomeric Xylene, and Ethylbenzene. Due to a lack of specific environmental impact data for this compound, this guide also outlines standardized experimental protocols essential for its comprehensive assessment, ensuring informed and environmentally responsible solvent selection.
The environmental fate and effects of a chemical are crucial considerations in its lifecycle. While extensive data is available for widely used aromatic hydrocarbon solvents, information on their chlorinated counterparts is often less accessible. This guide aims to bridge this gap by presenting a clear comparison based on existing data and providing the necessary framework for evaluating the environmental impact of substances like this compound.
Comparative Environmental Data
The following tables summarize key environmental impact parameters for Toluene, Xylene, and Ethylbenzene. A column for this compound is included to highlight the current data gaps. General environmental behavior expected of chlorinated aromatic hydrocarbons is also noted.
Table 1: Environmental Fate and Transport
| Parameter | This compound | Toluene | Xylene (Isomeric Mixture) | Ethylbenzene | General Chlorinated Aromatic Hydrocarbons |
| Atmospheric Fate | Data not available | Volatilizes readily; degrades in a few days by reacting with other chemicals.[1] | Volatilizes readily; short atmospheric lifetime.[2] | Moves easily into the air from water and soil; broken down in less than 3 days with the aid of sunlight.[3] | Can be persistent in the atmosphere, with potential for long-range transport.[4] |
| Soil Mobility | Data not available | May move through the ground and enter groundwater.[1] | Does not bind to soil well and may move through the ground to enter groundwater.[2] | Can contaminate groundwater; does not readily bind to soil.[5] | Tend to be persistent in soil and may leach into groundwater. |
| Water Fate | Data not available | Evaporates from water; broken down by bacteria.[1] | Detected in surface water, drinking water, and rainwater.[6] | In surface water, it breaks down by reacting with chemicals naturally present.[5] | Can be persistent and bioaccumulative in aquatic environments. |
| Biodegradation | Data not available | Biodegradable in water and soil.[1] | Biodegradable, though some isomers may be more recalcitrant.[7][8] | Broken down by soil bacteria.[3] | Generally resistant to biodegradation, with reductive dechlorination occurring under anaerobic conditions.[9] |
Table 2: Ecotoxicity
| Organism | This compound | Toluene | Xylene (Isomeric Mixture) | Ethylbenzene | General Chlorinated Aromatic Hydrocarbons |
| Aquatic Life (Acute) | Data not available | Moderate acute toxicity to aquatic life.[1] | High acute toxicity to aquatic life.[2] | The EPA has set limits for short-term exposure in drinking water.[9] | Can exhibit significant toxicity to aquatic organisms.[3] |
| Aquatic Life (Chronic) | Data not available | Moderate chronic toxicity to aquatic life.[1] | High chronic toxicity to aquatic life.[2] | The EPA has set a lifetime exposure limit for drinking water.[9] | Can have long-term adverse effects on aquatic ecosystems. |
| Plants | Data not available | Can cause membrane damage to leaves.[1] | Causes injury to various agricultural and ornamental crops.[2] | Data not available | Can be phytotoxic. |
| Bioaccumulation | Data not available | Expected to have minimal bioaccumulation.[1] | Expected to moderately bioaccumulate in fish.[2] | Data not available | High potential for bioaccumulation in the food chain. |
Experimental Protocols for Environmental Impact Assessment
To address the data gaps for this compound and to ensure a thorough environmental risk assessment for any chemical, standardized experimental protocols are employed. The Organisation for Economic Co-operation and Development (OECD) provides a comprehensive set of guidelines for the testing of chemicals that are widely accepted internationally.[5][10]
Key OECD Test Guidelines:
-
Section 2: Effects on Biotic Systems: This section includes guidelines for testing toxicity to various aquatic organisms.
-
OECD 203: Fish, Acute Toxicity Test: This test determines the concentration of a substance that is lethal to 50% of a test fish population (LC50) over a short period.
-
OECD 202: Daphnia sp. Acute Immobilisation Test: This test assesses the acute toxicity to daphnids (water fleas), key organisms in freshwater ecosystems.
-
OECD 201: Freshwater Alga and Cyanobacteria, Growth Inhibition Test: This test evaluates the effect of a substance on the growth of algae, which form the base of many aquatic food webs.
-
-
Section 3: Environmental Fate and Behaviour: This section provides methods to assess how a chemical behaves in the environment.
-
OECD 301: Ready Biodegradability: This series of tests (A-F) assesses the likelihood of a substance to be rapidly and completely biodegraded by microorganisms.[11][12] The "Closed Bottle Test" (OECD 301D) is a common method for water-soluble samples.[11]
-
OECD 310: Ready Biodegradability - CO2 in sealed vessels (Headspace Test): This method is suitable for volatile substances.[2]
-
OECD 106: Adsorption - Desorption Using a Batch Equilibrium Method: This test determines the tendency of a chemical to adsorb to soil and sediment, which influences its mobility.
-
OECD 117: Partition Coefficient (n-octanol/water), HPLC Method: This test measures the lipophilicity of a substance, which is an indicator of its potential to bioaccumulate.
-
The American Society for Testing and Materials (ASTM) also provides standardized methods for biodegradability testing, such as ASTM D5864 for lubricants and ASTM D5271 for plastics in an aqueous environment.[2]
Visualizing Environmental Pathways and Experimental Workflows
To better understand the potential environmental journey of this compound and the process of its assessment, the following diagrams are provided.
Conclusion and Recommendations
The selection of a solvent in research and development carries with it a responsibility to consider its environmental consequences. While Toluene, Xylene, and Ethylbenzene have been extensively studied, allowing for a direct comparison of their environmental impacts, a significant data gap exists for this compound.
Based on the general behavior of chlorinated aromatic hydrocarbons, it is prudent to assume that this compound may exhibit persistence, bioaccumulation potential, and toxicity. However, without specific experimental data, this remains an assumption.
Therefore, it is strongly recommended that a comprehensive environmental impact assessment of this compound be conducted following standardized protocols, such as the OECD Guidelines for the Testing of Chemicals. This will enable a more accurate comparison with its alternatives and support a more sustainable approach to solvent selection in scientific research and drug development. Researchers are encouraged to consult the detailed OECD guidelines to ensure rigorous and internationally recognized testing methodologies.
References
- 1. store.astm.org [store.astm.org]
- 2. geyseco.es [geyseco.es]
- 3. Environmental behavior, sources, and effects of chlorinated polycyclic aromatic hydrocarbons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Modeling Global Environmental Fate and Quantifying Global Source–Receptor Relationships of Short-, Medium-, and Long-Chain Chlorinated Paraffins - PMC [pmc.ncbi.nlm.nih.gov]
- 5. OECD Guidelines for the Testing of Chemicals - Wikipedia [en.wikipedia.org]
- 6. The OECD guidelines for the testing of chemicals and pesticides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Biodegradation of p-xylene-a comparison of three psychrophilic Pseudomonas strains through the lens of gene expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. In situ bioremediation - Wikipedia [en.wikipedia.org]
- 10. oecd.org [oecd.org]
- 11. Understanding Biodegradability Testing: Ensuring Environmental Safety | Envirocare Labs [envirocarelabs.com]
- 12. Biodegradation Test Methods - Situ Biosciences [situbiosciences.com]
This guide provides a comparative toxicological overview of 2-Chloro-p-xylene and its structurally related compounds, p-xylene (B151628), and its isomers (o-xylene and m-xylene). The information is intended for researchers, scientists, and drug development professionals to facilitate an understanding of the potential hazards associated with these chemicals.
Executive Summary
Xylene is a widely used industrial solvent and a common component of many commercial products. It exists as three isomers: ortho (o-), meta (m-), and para (p-). This compound is a chlorinated derivative of p-xylene. While extensive toxicological data is available for xylene isomers, there is a notable lack of publicly available quantitative toxicity data for this compound. This guide summarizes the existing data for p-xylene and its isomers and presents the available hazard information for this compound.
Quantitative Toxicological Data
The following tables summarize the acute toxicity data for p-xylene and its isomers.
Table 1: Acute Oral Toxicity
| Compound | Species | LD50 (mg/kg) | Reference |
| p-Xylene | Rat | 4029 | [1] |
| o-Xylene | Rat | 3580 | [2] |
| m-Xylene | Rat | 5010 | [2] |
| Mixed Xylenes (B1142099) | Rat | 3500 - 8600 | [2] |
| This compound | - | Data not available | - |
Table 2: Acute Inhalation Toxicity
| Compound | Species | LC50 (ppm) | Exposure Duration | Reference |
| p-Xylene | Rat | 4740 | 4 hours | [3] |
| p-Xylene | Mouse | 3907 | 6 hours | [3] |
| o-Xylene | Mouse | 4595 | 6 hours | [3] |
| m-Xylene | Mouse | 5267 | 6 hours | [3] |
| Mixed Xylenes | Rat | 6350 - 6700 | 4 hours | [3] |
| This compound | - | Data not available | - | - |
Hazard Profile of this compound
-
H302: Harmful if swallowed (Acute toxicity, oral - Category 4)[4]
-
H315: Causes skin irritation (Skin corrosion/irritation - Category 2)[4]
-
H319: Causes serious eye irritation (Serious eye damage/eye irritation - Category 2A)[4]
This information indicates that this compound is considered to have moderate acute oral toxicity and is an irritant to the skin and eyes.
Experimental Protocols
The toxicological data presented in this guide are typically generated using standardized experimental protocols, such as those developed by the Organisation for Economic Co-operation and Development (OECD).
Acute Oral Toxicity Testing (OECD Test Guideline 420, 423, 425)
Acute oral toxicity studies are designed to determine the short-term adverse effects of a substance following a single oral dose.
Experimental workflow for a typical acute oral toxicity study.
Methodology:
-
Animal Selection and Acclimatization: Healthy, young adult rodents (commonly rats) of a single sex are acclimatized to laboratory conditions.
-
Fasting: Animals are fasted (food, but not water, is withheld) for a specified period before dosing to promote absorption of the test substance.
-
Dosing: The test substance is administered as a single dose via oral gavage. The dose levels are carefully selected, often based on a preliminary range-finding study.
-
Observation: Animals are observed for signs of toxicity and mortality at regular intervals for up to 14 days. Body weight is also monitored.
-
Necropsy: All animals (those that die during the study and survivors at the end) undergo a gross necropsy to identify any pathological changes.
-
Data Analysis: The data are statistically analyzed to determine the LD50 value, which is the dose estimated to be lethal to 50% of the test animals.
Acute Inhalation Toxicity Testing (OECD Test Guideline 403)
This type of study assesses the adverse effects of a substance following a short-term inhalation exposure.
Experimental workflow for a typical acute inhalation toxicity study.
Methodology:
-
Animal Selection and Acclimatization: Healthy, young adult animals (commonly rats) are acclimatized to the laboratory environment.
-
Exposure: Animals are exposed to the test substance in an inhalation chamber for a defined period (typically 4 hours). The exposure can be whole-body or nose-only. The concentration of the test substance in the air is carefully controlled and monitored.
-
Observation: Following exposure, animals are observed for signs of toxicity and mortality for up to 14 days.
-
Necropsy: All animals undergo a gross necropsy, with particular attention paid to the respiratory tract.
-
Data Analysis: The data are used to calculate the LC50, the concentration of the substance in the air that is estimated to be lethal to 50% of the test animals.
Signaling Pathways in Xylene Toxicity
The primary toxic effects of xylenes are on the central nervous system (CNS) and are thought to be related to their ability to disrupt neuronal membranes and interfere with neurotransmitter systems. The exact signaling pathways are complex and not fully elucidated, but are generally understood to involve non-specific disruption of neuronal function due to the lipophilic nature of the compounds.
Simplified proposed pathway for xylene-induced neurotoxicity.
Conclusion
P-xylene and its isomers exhibit a range of toxic effects, with the most prominent being acute CNS depression and irritation. Quantitative data from animal studies provide a basis for understanding their relative toxicities. In contrast, there is a significant lack of specific quantitative toxicological data for this compound in the public domain. The available GHS hazard classifications indicate that it is harmful if swallowed and is an irritant. Further research is needed to fully characterize the toxicological profile of this compound and to allow for a comprehensive comparison with its non-chlorinated analogues. Researchers and drug development professionals should exercise caution when handling this compound, assuming a hazard profile at least comparable to its GHS classification until more definitive data becomes available.
References
comparing solvent properties of 2-Chloro-p-xylene with other solvents
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the solvent properties of 2-Chloro-p-xylene against a range of common laboratory solvents. The data presented is intended to assist researchers, scientists, and professionals in drug development in making informed decisions for solvent selection in various experimental and manufacturing processes.
Comparative Data of Solvent Properties
The following table summarizes key physical and chemical properties of this compound and other frequently used solvents. This allows for a direct comparison of their characteristics.
| Solvent | Boiling Point (°C) | Melting Point (°C) | Density (g/mL at 25°C) | Viscosity (cP at 25°C) | Dielectric Constant (at 25°C) | Dipole Moment (D) | Water Solubility ( g/100 mL at 25°C) |
| This compound | 186 - 187[1] | 1.6 - 2[1][2] | 1.049[1] | Not Available | Not Available | Not Available | 0.00421[1] |
| Toluene (B28343) | 110.6[3][4] | -95[3][4] | 0.8623[4] | 0.59[5] | 2.38[5] | 0.31[5] | 0.052[5] |
| Acetone (B3395972) | 56.08[6] | -94.9[6] | 0.7845[6] | 0.32[7] | 20.7[8] | 2.69[8] | Miscible[6] |
| Diethyl Ether | 34.6[9] | -116.3 | 0.713 | 0.224[10] | 4.34[7] | 1.15[11] | 6.05[12] |
| Hexane (B92381) | 69[13] | -95[4] | 0.659 | 0.3[13] | 1.88[11] | 0.08[13] | 0.0013 |
| Dichloromethane | 39.6 | -96.7 | 1.326 | 0.44 | 9.08[7] | 1.6[14] | 1.3 |
| Ethanol | 78.3 | -114.1 | 0.789 | 1.074 | 24.55[15] | 1.69 | Miscible |
Experimental Protocols for Property Determination
The following are detailed methodologies for the key experiments used to determine the solvent properties listed above.
Boiling Point Determination
The boiling point of a liquid is the temperature at which its vapor pressure equals the surrounding atmospheric pressure.
-
Apparatus: Distillation flask, condenser, receiving flask, thermometer, heating mantle.
-
Procedure:
-
A sample of the solvent is placed in the distillation flask along with boiling chips to ensure smooth boiling.
-
The apparatus is assembled for simple distillation. The thermometer bulb is positioned so that the top of the bulb is level with the bottom of the side arm of the distillation flask.
-
The liquid is heated, and the temperature is recorded when the liquid is boiling and a steady stream of distillate is collected. This temperature is the boiling point.[3][9][10][16]
-
Melting Point Determination
The melting point is the temperature at which a solid turns into a liquid. For pure substances, this occurs over a narrow range.
-
Apparatus: Capillary tubes, melting point apparatus (e.g., Mel-Temp or similar).
-
Procedure:
-
A small, dry sample of the solidified solvent is packed into a capillary tube.
-
The capillary tube is placed in the heating block of the melting point apparatus.
-
The sample is heated at a controlled rate.
-
The temperature at which the first drop of liquid appears and the temperature at which the entire sample becomes liquid are recorded as the melting point range.[4][6][12]
-
Density Determination
Density is the mass of a substance per unit volume.
-
Apparatus: Pycnometer (specific gravity bottle) or a graduated cylinder and a balance.
-
Procedure (using a pycnometer for high accuracy):
-
The mass of the clean, dry pycnometer is determined.
-
The pycnometer is filled with the solvent, and the mass is measured again.
-
The volume of the pycnometer is known or can be determined using a reference liquid like water.
-
The density is calculated by dividing the mass of the solvent by the volume of the pycnometer.[5][17][18][19]
-
Viscosity Determination
Viscosity is a measure of a fluid's resistance to flow.
-
Apparatus: Viscometer (e.g., Ostwald viscometer, falling-sphere viscometer, or rotational viscometer).
-
Procedure (using an Ostwald viscometer):
-
A known volume of the solvent is introduced into the viscometer.
-
The liquid is drawn up into the upper bulb by suction.
-
The time taken for the liquid to flow between two marked points on the capillary is measured.
-
The viscosity is calculated by comparing this time with the time taken for a reference liquid of known viscosity, considering the densities of both liquids.[20][21][22][23][24]
-
Dielectric Constant Determination
The dielectric constant is a measure of a solvent's ability to separate opposite charges.
-
Apparatus: A capacitor, a capacitance meter, and a dielectric cell.
-
Procedure:
Water Solubility Determination
Water solubility is the maximum amount of a substance that can dissolve in a given amount of water at a specific temperature.
-
Apparatus: Test tubes, vortex mixer, centrifuge, analytical balance, and a method for quantifying the dissolved substance (e.g., spectroscopy or chromatography).
-
Procedure (Shake-Flask Method):
-
An excess amount of the solvent is added to a known volume of water in a flask.
-
The mixture is agitated (e.g., using a vortex mixer or shaker) at a constant temperature until equilibrium is reached.
-
The mixture is then centrifuged to separate the undissolved solvent.
-
A sample of the aqueous layer is carefully removed, and the concentration of the dissolved solvent is determined using an appropriate analytical technique.[14][15][28]
-
Visualizing Solvent Selection Logic
The following diagram illustrates a simplified workflow for selecting an appropriate solvent based on key experimental parameters.
Caption: A workflow for solvent selection based on key physical properties.
Objective Comparison
This compound presents a unique set of properties when compared to other common laboratory solvents. Its high boiling point of 186-187 °C makes it suitable for reactions requiring elevated temperatures, a domain where solvents like acetone, diethyl ether, and hexane are not viable due to their high volatility. This property is more comparable to higher boiling point solvents not listed in the table, such as dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO).
The density of this compound is greater than water, which can be advantageous in extraction processes where it would form the lower organic layer. Its very low water solubility is a key characteristic for applications requiring a non-polar, water-immiscible medium. This is in stark contrast to highly miscible solvents like acetone and ethanol.
In terms of safety, like many organic solvents, this compound should be handled with appropriate personal protective equipment in a well-ventilated area. Its higher boiling point and lower vapor pressure compared to more volatile solvents may reduce inhalation risks at room temperature.
References
- 1. vernier.com [vernier.com]
- 2. chem.ucalgary.ca [chem.ucalgary.ca]
- 3. homesciencetools.com [homesciencetools.com]
- 4. SSERC | Melting point determination [sserc.org.uk]
- 5. shodex.com [shodex.com]
- 6. Melting point determination | Resource | RSC Education [edu.rsc.org]
- 7. Determination of Boiling Point of Organic Compounds - GeeksforGeeks [geeksforgeeks.org]
- 8. byjus.com [byjus.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. westlab.com [westlab.com]
- 11. scribd.com [scribd.com]
- 12. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 13. chem.ucalgary.ca [chem.ucalgary.ca]
- 14. uomus.edu.iq [uomus.edu.iq]
- 15. mt.com [mt.com]
- 16. wjec.co.uk [wjec.co.uk]
- 17. weissman.baruch.cuny.edu [weissman.baruch.cuny.edu]
- 18. Experimental determination of viscosity (viscometer) | tec-science [tec-science.com]
- 19. jpdb.nihs.go.jp [jpdb.nihs.go.jp]
- 20. gazi.edu.tr [gazi.edu.tr]
- 21. uobabylon.edu.iq [uobabylon.edu.iq]
- 22. Measuring Viscosity - Activity - TeachEngineering [teachengineering.org]
- 23. rsc.org [rsc.org]
- 24. scribd.com [scribd.com]
- 25. researchgate.net [researchgate.net]
- 26. scribd.com [scribd.com]
- 27. chem.ws [chem.ws]
- 28. chem.libretexts.org [chem.libretexts.org]
literature review of 2-Chloro-p-xylene applications in materials science
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Poly(2-chloro-p-xylylene), commercially known as Parylene C, with its primary alternative, Poly(p-xylylene) (Parylene N). Derived from the precursor 2-Chloro-p-xylene, Parylene C offers a unique combination of properties that make it a cornerstone material in a multitude of advanced applications, from medical device coatings to electronic insulation. This document outlines the material's performance characteristics, supported by quantitative data, and provides detailed experimental protocols for its synthesis.
Performance Comparison: Parylene C vs. Parylene N
The addition of a chlorine atom to the p-xylylene monomer unit in Parylene C results in distinct differences in its physical, electrical, thermal, and barrier properties when compared to the unsubstituted Parylene N. These differences are critical in selecting the appropriate material for a specific application.
Electrical Properties
Parylene C is widely utilized for its excellent dielectric properties, providing robust electrical insulation for electronic components. While both Parylene C and N are excellent insulators, Parylene C exhibits a slightly higher dielectric constant and dissipation factor.
| Property | Parylene C | Parylene N | Test Method |
| Dielectric Constant, 60 Hz | 3.15 | 2.65 | ASTM D150 |
| Dielectric Constant, 1 kHz | 2.83 | 2.65 | ASTM D150 |
| Dielectric Constant, 1 MHz | 2.95 | 2.65 | ASTM D150 |
| Dissipation Factor, 60 Hz | 0.027 | 0.0002 | ASTM D150 |
| Dissipation Factor, 1 kHz | 0.015 | 0.0002 | ASTM D150 |
| Dissipation Factor, 1 MHz | 0.013 | 0.0006 | ASTM D150 |
| Dielectric Strength (V/mil for 1 mil) | 5,600 | 7,000 | ASTM D149 |
| Volume Resistivity (ohm-cm) | 8.8 x 10¹⁶ | 1.4 x 10¹⁷ | ASTM D257 |
Mechanical Properties
Both Parylene C and N form highly conformal and pinhole-free coatings, offering excellent mechanical protection. Parylene C generally possesses a higher tensile strength and a slightly lower elongation at break compared to Parylene N.
| Property | Parylene C | Parylene N | Test Method |
| Tensile Strength (psi) | 10,000 | 6,500 | ASTM D882 |
| Yield Strength (psi) | 8,000 | 6,000 | ASTM D882 |
| Elongation at Break (%) | 200 | 250 | ASTM D882 |
| Tensile Modulus (psi) | 160,000 | 150,000 | ASTM D882 |
| Density (g/cm³) | 1.289 | 1.102 | ASTM D1505 |
Thermal Properties
The operational temperature range of parylene coatings is a critical consideration. Parylene C offers a higher continuous service temperature in the presence of oxygen compared to Parylene N.
| Property | Parylene C | Parylene N | Test Method |
| Melting Point (°C) | 290 | 420 | - |
| Continuous Service Temperature in Air (°C) | 80 | 60 | - |
| Continuous Service Temperature in Vacuum (°C) | 220 | 220 | - |
| Thermal Conductivity (W/m-K) | 0.082 | 0.126 | ASTM C177 |
| Coefficient of Thermal Expansion (ppm/°C) | 35 | 69 | ASTM E831 |
Barrier Properties
A key advantage of Parylene C is its superior barrier properties against moisture and gases, making it an ideal choice for encapsulating sensitive electronics and medical devices.
| Property | Parylene C | Parylene N | Test Method |
| Water Vapor Transmission Rate (g-mil/100in²-24hr) | 0.14 | 1.3 | ASTM E96 |
| Gas Permeability (cc-mil/100in²-24hr-atm) | |||
| Oxygen | 7.1 | 39 | ASTM D1434 |
| Nitrogen | 1.0 | 7.7 | ASTM D1434 |
| Carbon Dioxide | 7.7 | 210 | ASTM D1434 |
Experimental Protocol: Synthesis of Poly(2-chloro-p-xylylene) via the Gorham Process
The synthesis of Parylene C is achieved through a chemical vapor deposition (CVD) method known as the Gorham process. This process involves the sublimation and pyrolysis of a solid dimer precursor, Dichloro-[2.2]paracyclophane, to form a reactive monomer which then polymerizes onto a substrate at room temperature.
1. Substrate Preparation:
-
Cleaning: The substrate must be meticulously cleaned to ensure optimal adhesion of the parylene film. This can be achieved through a multi-step process involving solvents such as isopropyl alcohol and deionized water, followed by drying with nitrogen gas. For some substrates, an ultrasonic bath may be employed for enhanced cleaning.
-
Adhesion Promotion: To improve the bonding between the substrate and the parylene coating, an adhesion promoter is often applied. A-174 (γ-methacryloxypropyltrimethoxysilane) is a commonly used adhesion promoter. It can be applied via vapor deposition or by dipping the substrate in a dilute solution of the promoter.
2. Gorham Chemical Vapor Deposition (CVD) Process:
-
Vaporization: A measured quantity of the solid Dichloro-[2.2]paracyclophane dimer is placed in the vaporizer section of the CVD system. The dimer is heated to approximately 120-150°C under vacuum (typically 1.0 Torr), causing it to sublimate directly into a gaseous state.
-
Pyrolysis: The gaseous dimer then passes through a high-temperature pyrolysis furnace, which is maintained at approximately 650-700°C and a lower pressure (around 0.5 Torr). In this zone, the dimer is cleaved into highly reactive 2-chloro-p-xylylene monomers.
-
Deposition: The monomeric gas is then introduced into the room-temperature deposition chamber, which is held at an even lower pressure (around 0.1 Torr). The cool surface of the substrate causes the monomer to condense and spontaneously polymerize, forming a thin, uniform, and conformal film of Poly(2-chloro-p-xylylene). The thickness of the film is controlled by the amount of dimer used and the deposition time. The typical deposition rate for Parylene C is around 5 µm/hour.[1]
3. Post-Deposition:
-
Once the desired film thickness is achieved, the system is brought back to atmospheric pressure. The coated substrates can then be removed from the deposition chamber. No curing or further processing is typically required.
Visualizing the Process
The following diagrams illustrate the key pathways and workflows involved in the application of this compound in materials science.
Caption: The Gorham process for Parylene C synthesis.
Caption: Experimental workflow for Parylene C coating.
References
Navigating the Synthesis of 2-Chloro-p-xylene: A Cost-Benefit Analysis of Competing Routes
For researchers and professionals in drug development and chemical synthesis, the efficient and cost-effective production of key intermediates is paramount. 2-Chloro-p-xylene (B1217518), a vital building block in the manufacturing of pharmaceuticals and agrochemicals, can be synthesized through various routes. This guide provides a comprehensive cost-benefit analysis of the three primary synthetic pathways: direct chlorination of p-xylene (B151628), electrochemical chlorination, and the Sandmeyer reaction of 2,5-dimethylaniline. We will delve into the experimental protocols, compare quantitative data, and explore the economic and environmental implications of each method to aid in the selection of the most suitable process.
Executive Summary
The choice of a synthetic route for this compound hinges on a trade-off between raw material costs, reaction selectivity, energy consumption, and waste disposal. Direct chlorination offers a seemingly straightforward approach with readily available, low-cost starting materials, but it is often plagued by poor selectivity, leading to significant purification challenges and waste generation. Electrochemical chlorination presents a more selective and potentially environmentally benign alternative, though it requires a higher initial investment in specialized equipment and consumes a significant amount of electricity. The Sandmeyer reaction, a classic method, can offer high selectivity but is hampered by the higher cost of the starting material and the generation of substantial aqueous waste.
Comparison of Synthetic Routes to this compound
| Parameter | Direct Chlorination | Electrochemical Chlorination | Sandmeyer Reaction |
| Starting Materials | p-Xylene, Chlorine Gas | p-Xylene, Hydrochloric Acid | 2,5-Dimethylaniline, Sodium Nitrite (B80452), Copper(I) Chloride |
| Key Reagents/Catalysts | Lewis Acids (e.g., FeCl₃) | Precious Metal Oxide Anode | Hydrochloric Acid |
| Reported Yield | Variable (Control is key) | ~68%[1] | Potentially moderate to high (yield for analogous iodo-compound is 21%)[2] |
| Selectivity | Low to moderate (forms polychlorinated byproducts) | High (main byproduct is 2,5-dichloro-p-xylene)[1][3] | High |
| Reaction Conditions | 40-70°C | 5°C (278 K)[1] | 0-5°C (diazotization), then heated |
| Energy Consumption | Moderate (heating and stirring) | High (electrolysis) | Moderate (cooling and heating) |
| Purification | Difficult (distillation of close-boiling isomers) | Moderate (distillation) | Moderate (extraction, distillation) |
| Waste Products | Polychlorinated xylenes, acidic waste | Dichlorinated byproducts, aqueous HCl | Diazonium salt byproducts, copper salts, large volumes of acidic aqueous waste |
| Estimated Raw Material Cost | Low | Low to moderate | High |
| Estimated Operating Cost | Moderate to high (due to purification) | High (electricity) | Moderate |
| Capital Investment | Low to moderate | High | Low to moderate |
Experimental Protocols
Route 1: Direct Chlorination of p-Xylene
This method involves the electrophilic aromatic substitution of p-xylene with chlorine gas, typically using a Lewis acid catalyst such as ferric chloride (FeCl₃).
Protocol: To a stirred solution of p-xylene in a suitable solvent (e.g., carbon tetrachloride or perchloroethylene), a catalytic amount of anhydrous ferric chloride is added.[4] Chlorine gas is then bubbled through the mixture at a controlled rate, maintaining the reaction temperature between 40-70°C. The reaction progress is monitored by gas chromatography (GC). To maximize the yield of the monochlorinated product, the reaction is typically stopped at a low conversion rate (10-40%) of p-xylene. The reaction mixture is then washed with water and a dilute base to remove the catalyst and any dissolved HCl. The organic layer is dried, and the solvent is removed by distillation. The crude product, a mixture of unreacted p-xylene, this compound, and polychlorinated byproducts, is then subjected to fractional distillation for purification.
Route 2: Electrochemical Chlorination of p-Xylene
This route utilizes an electrochemical cell to generate the chlorinating agent in situ, offering better control over the reaction.
Protocol: [1] A two-phase electrolysis is conducted in a divided cell with a precious metal oxide coated titanium anode and a graphite (B72142) cathode. The anolyte consists of an aqueous solution of 2 M hydrochloric acid and p-xylene. The mixture is stirred vigorously at 300 rpm and the temperature is maintained at 5°C (278 K). A constant current is applied to the cell. After the reaction, the organic phase is separated, washed with water, dried over anhydrous sodium sulfate, and distilled to isolate this compound. This method has been reported to yield 68% of this compound.[1]
Route 3: Sandmeyer Reaction of 2,5-Dimethylaniline
This classic named reaction involves the diazotization of an aromatic amine followed by a copper(I) salt-catalyzed substitution.
Protocol: 2,5-Dimethylaniline is dissolved in an aqueous solution of hydrochloric acid and cooled to 0-5°C in an ice bath. A solution of sodium nitrite in water is added dropwise while maintaining the temperature below 5°C to form the diazonium salt. This cold diazonium salt solution is then slowly added to a solution of copper(I) chloride in hydrochloric acid, which has been pre-heated. The reaction mixture is stirred and allowed to warm to room temperature, and then heated to ensure complete reaction. After cooling, the mixture is extracted with an organic solvent (e.g., diethyl ether). The organic layer is washed with water and a dilute base, dried, and the solvent is evaporated. The crude product is then purified by distillation.
Cost-Benefit Analysis Workflow
Caption: A logical workflow diagram illustrating the key factors considered in the cost-benefit analysis of the different synthetic routes to this compound.
In-depth Analysis of Key Decision Factors
Raw Material Costs: Direct chlorination and electrochemical chlorination share the advantage of utilizing the relatively inexpensive starting material, p-xylene. Chlorine gas is also a commodity chemical with a moderate price. In contrast, the Sandmeyer reaction starts with 2,5-dimethylaniline, which is significantly more expensive than p-xylene, making this route less economically viable for large-scale production from the outset.
Yield and Selectivity: While direct chlorination can be performed with simple equipment, achieving high selectivity for this compound is challenging. The reaction readily proceeds to form 2,5-dichloro-p-xylene (B72462) and other polychlorinated isomers, which are difficult and costly to separate due to their similar boiling points. To mitigate this, the reaction is often run to low conversion, which necessitates the energy-intensive process of recycling large amounts of unreacted p-xylene. The electrochemical method demonstrates significantly better selectivity, with 2,5-dichloro-p-xylene being the primary byproduct, simplifying purification.[1][3] The Sandmeyer reaction is known for its high selectivity, generally yielding the desired chloro-substituted product with minimal isomeric impurities.
Energy Consumption: The energy requirements for direct chlorination are primarily for heating and stirring. However, the subsequent fractional distillation to separate the desired product from a complex mixture can be highly energy-intensive. The electrochemical route has a high direct energy cost due to the electricity required to drive the electrolysis. The Sandmeyer reaction requires energy for both cooling during the diazotization step and heating for the substitution reaction, followed by distillation.
Capital Investment: The initial capital investment for a direct chlorination setup is relatively low. In contrast, electrochemical synthesis requires a significant upfront investment in specialized reactors, electrodes, and power supplies. The equipment for the Sandmeyer reaction is comparable to that of direct chlorination.
Waste Management: Direct chlorination generates a waste stream containing a mixture of chlorinated organic compounds and acidic wastewater, the disposal of which is regulated and costly. The Sandmeyer reaction produces a large volume of acidic aqueous waste containing copper salts, which requires treatment before disposal. The electrochemical method is considered more environmentally friendly as it uses electricity as a "clean" reagent and can minimize the formation of unwanted byproducts. However, the disposal of the electrolyte and any chlorinated byproducts must still be considered.
Signaling Pathway of Cost-Benefit Decision
Caption: A decision-making pathway illustrating how different priorities (cost, selectivity, scale, and environmental impact) influence the choice of a synthetic route for this compound.
Conclusion and Recommendations
The optimal synthetic route for this compound is highly dependent on the specific needs and priorities of the producer.
-
For large-scale, cost-sensitive production where initial capital investment is a major constraint, direct chlorination may be considered. However, this comes with the significant drawback of complex purification and waste management, which can drive up operating costs.
-
For medium to large-scale production where high purity and a cleaner process are desired, electrochemical chlorination is a promising alternative. The higher initial investment and electricity costs may be offset by higher selectivity, easier purification, and a better environmental profile.
-
The Sandmeyer reaction is best suited for small-scale laboratory synthesis where the high cost of the starting material is less of a concern and high purity is essential. Its significant aqueous waste stream makes it less attractive for industrial-scale production.
Ultimately, a thorough techno-economic analysis, considering local raw material and energy prices, as well as environmental regulations, is crucial for making an informed decision. The data and frameworks presented in this guide provide a solid foundation for such an evaluation.
References
Safety Operating Guide
Proper Disposal of 2-Chloro-p-xylene: A Step-by-Step Guide for Laboratory Professionals
The safe and compliant disposal of 2-Chloro-p-xylene, a halogenated organic solvent, is a critical aspect of laboratory safety and environmental responsibility. Improper disposal can lead to soil and water contamination and poses significant health risks.[1] This guide provides essential, step-by-step procedures for researchers, scientists, and drug development professionals to manage and dispose of this compound waste in accordance with safety and regulatory standards.
Immediate Safety and Handling
Before beginning any disposal process, ensure that all safety precautions are in place. This compound is a flammable liquid and vapor that can cause skin and eye irritation.[2][3] It may also be harmful if inhaled or absorbed through the skin.[2]
Personal Protective Equipment (PPE):
-
Use protective gloves (e.g., nitrile gloves; for more than incidental contact, Viton or PVA gloves are recommended).[5]
-
Wear a fully-buttoned lab coat.[5]
-
Work in a well-ventilated area, preferably under a properly functioning chemical fume hood.[1][4]
In Case of a Spill:
-
For minor spills, absorb the liquid with inert material (e.g., sand, earth) and place it in a suitable, sealed container for disposal.[4][6][7]
-
For large spills, evacuate the area and contact your institution's Environmental Health and Safety (EHS) department or emergency services.[6]
Step-by-Step Disposal Protocol
Step 1: Waste Segregation
Proper segregation is the most critical step in managing solvent waste. Halogenated and non-halogenated solvents are treated differently for disposal, with halogenated solvent disposal being more costly.[8]
-
Crucially, do not mix this compound with non-halogenated solvents. [6][8] Even small amounts of halogenated compounds will require the entire mixture to be treated as halogenated waste.[8][9]
-
Establish separate, clearly labeled waste containers for "Halogenated Solvent Waste" and "Non-Halogenated Solvent Waste."[6][9]
-
Do not mix organic solvents with other types of waste such as acids, bases, heavy metals, or aqueous solutions.[10]
Step 2: Waste Collection and Container Management
-
Collect this compound waste in a designated, compatible, and leak-proof container with a screw-top cap.[6][8] Many institutions or EHS departments provide UN-approved containers for this purpose.[8]
-
Ensure the container is in good condition and made of a material compatible with the chemical.[9]
-
Do not fill containers to more than 80% capacity to allow for vapor expansion.[6]
-
Keep the waste container closed at all times except when actively adding waste.[9][10] The container must be vapor-tight and spill-proof.[9]
Step 3: Labeling
Proper labeling is a legal requirement and essential for safety.
-
Label the waste container as soon as the first drop of waste is added.[9][10]
-
The label must include the words "Hazardous Waste" and a clear identification of the contents, such as "Waste: this compound" or "Halogenated Waste."[9][10]
-
If mixing different halogenated solvents, list all chemical constituents on the label or on a nearby list; do not use abbreviations or formulas.[9]
Step 4: Storage
-
Store the sealed and labeled waste container in a cool, dry, well-ventilated, and secured area.[1][5]
-
Store containers away from heat, open flames, sparks, and other sources of ignition.[1][3][4]
-
Ensure the storage location is away from incompatible materials like strong oxidizing agents, acids, and bases.[4][9]
Step 5: Final Disposal
Disposal of hazardous waste is highly regulated. It is illegal to dispose of this compound down the drain, in the trash, or by evaporation.[8][10][11]
-
Contact Professionals: The final disposal must be handled by a licensed hazardous waste disposal company or your institution's EHS department.[1] These services are equipped to manage transport and disposal in compliance with all regulations.[12]
-
Schedule a Pickup: Arrange for the collection of the waste container through your institution's established procedures or by directly contacting a licensed provider.[1]
-
Recycling Options: Chlorinated solvents are well-suited for recycling.[12] Your disposal provider may offer this more sustainable option, where the solvent is purified for reuse and the residues are safely managed.[12]
Safety and Exposure Data
The following table summarizes key quantitative safety data for p-Xylene, the parent compound of this compound. This data is provided for reference in assessing risk and implementing safety controls.
| Parameter | Value | Reference |
| OSHA PEL (Permissible Exposure Limit) | 100 ppm (8-hour TWA) | [7] |
| NIOSH REL (Recommended Exposure Limit) | 100 ppm (10-hour TWA) | [7] |
| NIOSH STEL (Short-Term Exposure Limit) | 150 ppm (15-minute period) | [7] |
| ACGIH TLV (Threshold Limit Value) | 100 ppm (8-hour TWA) | [7] |
| ACGIH STEL (Short-Term Exposure Limit) | 150 ppm | [7] |
| Flash Point | 13 °C / 55.4 °F | [4] |
| Oral LD50 (Rat) | 3,523 mg/kg | [3] |
TWA: Time-Weighted Average
Disposal Workflow Diagram
The following diagram illustrates the logical steps and decision points for the proper disposal of this compound.
Caption: Logical workflow for the safe disposal of this compound waste.
References
- 1. Guidelines for Solvent Waste Recycling & Disposal | AllSource Environmental [allsource-environmental.com]
- 2. isg.ku.edu.tr [isg.ku.edu.tr]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. fishersci.com [fishersci.com]
- 5. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 6. Disposal of Waste Solvents - NUS Chemistry | NUS Chemistry [chemistry.nus.edu.sg]
- 7. nj.gov [nj.gov]
- 8. riskmanagement.sites.olt.ubc.ca [riskmanagement.sites.olt.ubc.ca]
- 9. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 10. 7.2 Organic Solvents | Environment, Health and Safety [ehs.cornell.edu]
- 11. dtsc.ca.gov [dtsc.ca.gov]
- 12. Recycling & Disposal - Chlorinated Solvents [chlorinated-solvents.eu]
Personal protective equipment for handling 2-Chloro-p-xylene
For Researchers, Scientists, and Drug Development Professionals
This guide provides immediate, essential safety protocols and logistical plans for the handling and disposal of 2-Chloro-p-xylene (CAS No. 95-72-7). Adherence to these procedures is critical for ensuring laboratory safety and minimizing environmental impact.
Understanding the Hazard
This compound, also known as 2,5-dimethylchlorobenzene, is a flammable liquid and vapor that can cause skin and serious eye irritation.[1][2] Inhalation may also lead to respiratory irritation.[3] It is crucial to handle this chemical with appropriate personal protective equipment in a well-ventilated area, preferably within a chemical fume hood.
Table 1: Chemical and Physical Properties of this compound
| Property | Value |
| Molecular Formula | C₈H₉Cl[1][4] |
| Molecular Weight | 140.61 g/mol [1][4] |
| Appearance | Colorless to almost colorless clear liquid[4] |
| Boiling Point | 186 °C[2] |
| Flash Point | 57 °C[2] |
| Specific Gravity | 1.06 (20/20)[2] |
Personal Protective Equipment (PPE)
The selection of appropriate PPE is the first line of defense against exposure to this compound. The following table provides guidance on recommended glove materials. While specific breakthrough data for this compound is limited, data for the closely related isomers, 2-Chlorotoluene and 4-Chlorotoluene, offers a strong basis for selection.
Table 2: Glove Material Recommendations and Breakthrough Times
| Glove Material | Breakthrough Time (minutes) for Chlorotoluene Isomers* | Degradation Rating | Recommendation |
| Viton® | >480 | Excellent | Recommended |
| Neoprene | 120 | Good | Recommended for shorter duration tasks |
| Nitrile | - | Not Recommended | Not Recommended |
*Data based on Ansell Chemical Resistance Guide for 2-Chlorotoluene and 4-Chlorotoluene. It is crucial to consult the specific glove manufacturer's chemical resistance data.
Required PPE Ensemble:
-
Eye and Face Protection: Chemical safety goggles and a face shield are mandatory to protect against splashes.
-
Hand Protection: Viton® or Neoprene gloves are recommended. Always double-glove for added protection.
-
Skin and Body Protection: A chemically resistant lab coat or apron over long-sleeved clothing and closed-toe shoes are required. For larger quantities or tasks with a higher risk of splashing, chemically resistant coveralls should be worn.
-
Respiratory Protection: All handling of this compound should be performed in a certified chemical fume hood. If a fume hood is not available or if there is a risk of exceeding exposure limits, a NIOSH-approved respirator with an organic vapor cartridge is necessary.
Operational Plan: Safe Handling Protocol
This step-by-step protocol outlines the safe handling of this compound from preparation to cleanup.
Disposal Plan: Waste Management Protocol
Proper disposal of this compound and contaminated materials is essential to prevent environmental contamination and ensure regulatory compliance. This compound is a halogenated organic compound and must be disposed of as hazardous waste.
Waste Segregation and Collection:
-
Designated Waste Container: Use a clearly labeled, leak-proof container specifically for "Halogenated Organic Waste."
-
No Mixing: Never mix halogenated waste with non-halogenated organic waste, as this significantly increases disposal costs and complexity.[5][6]
-
Solid Waste: All disposable items contaminated with this compound (e.g., gloves, paper towels, pipette tips) must be collected in a separate, labeled hazardous waste bag or container.
Decontamination of Reusable PPE:
-
Gloves (if reusable): Thoroughly wash the outer surface of the gloves with soap and water before removal.
-
Protective Clothing: If significant contamination occurs, the clothing must be decontaminated. Thermal decontamination may be effective for some materials, but consultation with your institution's Environmental Health and Safety (EHS) department is recommended.[7] Washing with detergents can remove surface contamination.[7]
Emergency Procedures:
-
Spills: In the event of a spill, evacuate the area and alert your laboratory supervisor and EHS department. If trained and equipped, use a chemical spill kit to contain and absorb the spill. All spill cleanup materials must be disposed of as hazardous waste.
-
Exposure:
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing. Seek medical attention.
-
Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.
-
Inhalation: Move to fresh air immediately. If breathing is difficult, administer oxygen. Seek medical attention.
-
By adhering to these safety and logistical guidelines, you can significantly mitigate the risks associated with handling this compound, fostering a safer research environment. Always consult your institution's specific safety protocols and the Safety Data Sheet (SDS) for this compound before commencing any work.
References
- 1. riskmanagement.sites.olt.ubc.ca [riskmanagement.sites.olt.ubc.ca]
- 2. ehs.sfsu.edu [ehs.sfsu.edu]
- 3. stacks.cdc.gov [stacks.cdc.gov]
- 4. benchchem.com [benchchem.com]
- 5. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 6. bucknell.edu [bucknell.edu]
- 7. Decontamination of chemical protective clothing - PubMed [pubmed.ncbi.nlm.nih.gov]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
